molecular formula C14H9BrN2S B022766 2-(4-bromophenyl)quinazoline-4(3H)-thione CAS No. 100527-50-2

2-(4-bromophenyl)quinazoline-4(3H)-thione

Cat. No.: B022766
CAS No.: 100527-50-2
M. Wt: 317.21 g/mol
InChI Key: MKWVNTQJXOEFFY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)quinazoline-4(3H)-thione is a high-purity organic compound with the molecular formula C₁₄H₉BrN₂S and a molecular weight of 317.2 g/mol. This molecule features a quinazolinone core, a privileged scaffold in medicinal chemistry known for its diverse and significant biological activities . The core structure serves as a key intermediate for synthesizing novel chemical entities, particularly in anticancer and antimicrobial research. The 4-bromophenyl substituent at the 2-position and the thione group at the 4-position offer versatile sites for further chemical modifications, including cross-coupling reactions and nucleophilic substitutions, enabling extensive structure-activity relationship (SAR) studies . Quinazolinone derivatives are investigated as potential therapeutic agents due to their ability to interact with critical biological targets. Research highlights their promise as DNA intercalators and inhibitors of key enzymes like dihydrofolate reductase (DHFR) and protein kinases . Specific derivatives have demonstrated potent activity against challenging targets; for example, some function as RAD51 inhibitors, which is a promising strategy for treating aggressive triple-negative breast cancer (TNBC) by impairing homologous recombination DNA repair in cancer cells . This compound is strictly for research applications in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-1H-quinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2S/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWVNTQJXOEFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366621
Record name 2-(4-bromophenyl)quinazoline-4(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100527-50-2
Record name 2-(4-bromophenyl)quinazoline-4(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-bromophenyl)quinazoline-4(3H)-thione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis and characterization of 2-(4-bromophenyl)quinazoline-4(3H)-thione, a heterocyclic compound of interest in medicinal chemistry. The quinazoline scaffold is a prominent feature in numerous biologically active molecules, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The introduction of a bromophenyl substituent at the 2-position and a thione group at the 4-position can significantly influence the compound's physicochemical properties and biological activity, making it a valuable target for drug discovery and development programs.

This document offers a detailed, field-proven protocol for the synthesis of this target molecule, elucidating the chemical principles behind the chosen methodology. Furthermore, it provides a comprehensive overview of the analytical techniques required to confirm the structure and purity of the synthesized compound, complete with expected data and interpretations.

I. Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a robust two-step process. This strategy involves the initial construction of the corresponding quinazolin-4(3H)-one precursor, followed by a thionation reaction to yield the desired product. This approach is favored for its reliability and the commercial availability of the starting materials.

Step 1: Synthesis of 2-(4-bromophenyl)quinazolin-4(3H)-one

The first step involves the condensation of anthranilic acid with 4-bromobenzoyl chloride to form an intermediate N-(4-bromobenzoyl)anthranilic acid, which then undergoes cyclization upon treatment with a dehydrating agent like acetic anhydride or by heating with formamide to yield 2-(4-bromophenyl)quinazolin-4(3H)-one. A more direct and efficient method, however, is the reaction of anthranilamide with 4-bromobenzaldehyde. For the purpose of this guide, we will focus on a well-established method starting from anthranilic acid.

Step 2: Thionation with Lawesson's Reagent

The crucial conversion of the carbonyl group at the 4-position to a thiocarbonyl group is accomplished using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). This reagent is a mild and effective thionating agent for a wide variety of carbonyl compounds, including amides and lactams, offering high yields and cleaner reactions compared to other reagents like phosphorus pentasulfide[1][3][4]. The reaction proceeds via a thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond[1].

II. Experimental Protocols

Protocol 1: Synthesis of 2-(4-bromophenyl)quinazolin-4(3H)-one

This protocol details the synthesis of the quinazolinone precursor.

Materials:

  • Anthranilic acid

  • 4-Bromobenzoyl chloride

  • Pyridine

  • Anhydrous Toluene

  • Formamide

  • Ethanol

Procedure:

  • Acylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1 equivalent) in anhydrous toluene. Add pyridine (1.2 equivalents) to the solution.

  • Slowly add 4-bromobenzoyl chloride (1.1 equivalents) to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product, N-(4-bromobenzoyl)anthranilic acid, may precipitate. Filter the solid and wash with cold toluene.

  • Cyclization: To the crude N-(4-bromobenzoyl)anthranilic acid, add an excess of formamide.

  • Heat the mixture to 150-160 °C for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • The solid precipitate of 2-(4-bromophenyl)quinazolin-4(3H)-one is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure white crystals.

Protocol 2: Synthesis of this compound

This protocol describes the thionation of the quinazolinone precursor.

Materials:

  • 2-(4-bromophenyl)quinazolin-4(3H)-one

  • Lawesson's Reagent

  • Anhydrous Dioxane or Toluene

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-(4-bromophenyl)quinazolin-4(3H)-one (1 equivalent) in anhydrous dioxane or toluene.

  • Add Lawesson's Reagent (0.5-0.6 equivalents) to the solution.

  • Reflux the reaction mixture for 2-4 hours. The reaction should be monitored by TLC for the disappearance of the starting material[5].

  • After the reaction is complete, cool the mixture to room temperature and pour it into a cold saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

III. Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Quinazolinone Synthesis cluster_step2 Step 2: Thionation A Anthranilic Acid C N-(4-bromobenzoyl)anthranilic acid (Intermediate) A->C Acylation (Pyridine, Toluene) B 4-Bromobenzoyl Chloride B->C Acylation (Pyridine, Toluene) D 2-(4-bromophenyl)quinazolin-4(3H)-one C->D Cyclization (Formamide, Heat) E This compound (Final Product) D->E Thionation (Lawesson's Reagent, Dioxane/Toluene)

Caption: Synthetic pathway for this compound.

IV. Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Physical Properties
PropertyExpected Value
Appearance Yellowish or off-white solid
Melting Point Expected to be in the range of 200-250 °C (literature values for similar structures suggest this range)
Solubility Soluble in DMSO and DMF, sparingly soluble in other common organic solvents
Spectroscopic Data

The following table summarizes the expected spectroscopic data for the precursor, 2-(4-bromophenyl)quinazolin-4(3H)-one, based on literature, and the anticipated changes upon thionation to form the final product.

Technique2-(4-bromophenyl)quinazolin-4(3H)-one (Precursor)[6]Expected for this compound (Final Product)
¹H NMR (DMSO-d₆, 500 MHz)δ 12.64 (s, 1H, NH), 8.22 – 8.06 (m, 3H, Ar-H), 7.89 – 7.82 (m, 1H, Ar-H), 7.76 (t, J = 9.0 Hz, 3H, Ar-H), 7.55 (t, J = 7.4 Hz, 1H, Ar-H)The NH proton is expected to shift downfield to ~δ 13.7 ppm due to the thione tautomer. Aromatic protons will show similar splitting patterns with slight shifts.
¹³C NMR (DMSO-d₆, 126 MHz)δ 162.62 (C=O), 151.90, 149.02, 135.15, 132.35, 132.08, 130.26, 127.99, 127.26, 126.34, 125.71, 121.47The C=O signal at ~162 ppm will be absent. A new signal for the C=S carbon is expected to appear significantly downfield, typically in the range of δ 175-185 ppm.
IR (KBr, cm⁻¹) ~3300-3100 (N-H stretch), ~1680 (C=O stretch), ~1600 (C=N stretch)The C=O stretch at ~1680 cm⁻¹ will disappear. A new band corresponding to the C=S stretch will appear, typically in the range of 1250-1020 cm⁻¹. The N-H and C=N stretches will still be present.
Mass Spec. (MS) m/z: 301/303 [M+H]⁺ (due to Br isotopes)m/z: 317/319 [M+H]⁺ (due to Br isotopes)
Characterization Workflow

Characterization_Workflow Start Synthesized Product TLC Thin Layer Chromatography (Purity Check) Start->TLC MP Melting Point Determination (Physical Characterization) TLC->MP NMR NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) TLC->NMR IR FT-IR Spectroscopy (Functional Group Analysis) TLC->IR MS Mass Spectrometry (Molecular Weight Confirmation) TLC->MS Final Confirmed Structure and Purity MP->Final NMR->Final IR->Final MS->Final

Caption: Workflow for the characterization of the final product.

V. Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of this compound. The two-step synthesis, involving the formation of a quinazolinone intermediate followed by thionation with Lawesson's reagent, provides a practical approach for obtaining this target compound. The detailed characterization workflow and expected spectroscopic data serve as a valuable resource for researchers to verify the successful synthesis and purity of the final product. The methodologies and data presented herein are intended to support further research into the biological potential of this and related quinazoline derivatives in the field of drug discovery.

VI. References

  • 2-Alkyl(aryl)-quinazolin-4(3H)-thiones, 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids and amides: synthesis, molecular docking, antimicrobial and anticancer properties. Taylor & Francis Online. [Link]

  • Studies on Quinazolines. Part III. Synthesis of Some Fused-Ring Cationic and Mesoionic Derivatives of the 1,3-Thiazolo[3,2-c]quinazoline Ring System. De Gruyter. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

  • Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. MDPI. [Link]

  • Quinazoline-4-thiones: formation and reaction with hydrazine hydrate. LMA leidykla. [Link]

  • Quinazoline-4-thiones: Formation and reaction with hydrazine hydrate. ResearchGate. [Link]

  • Synthesis, Anticancer, and QSAR Studies of 2-Alkyl(aryl,hetaryl)quinazolin-4(3H)-thione's and[5][7][8]Triazolo[1,5-c]quinazoline-2-thione's Thioderivatives. ResearchGate. [Link]

  • Supporting Information for "Visible-Light-Induced Aerobic Oxidative Annulation of 2-Aminobenzamides with Phenylacetones for the Synthesis of Quinazolin-4(3H)-ones". [Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. [Link]

  • 2-Alkyl(Aryl)-Quinazolin-4(3H)-Thiones, 2-R-(Quinazolin-4(3H)-ylthio)carboxylic Acids And Amides. Synthesis, Molecular Docking, Antimicrobial and Anticancer Properties. ResearchGate. [Link]

  • Synthesis and biological properties of selected 2-aryl-4(3H)-quinazolinones. ResearchGate. [Link]

  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. [Link]

  • Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. National Center for Biotechnology Information. [Link]

  • Synthetic pathways to prepare quinazoline-4-thio derivatives (20). ResearchGate. [Link]

  • Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]

  • 13C NMR spectra of 2-(2-bromophenyl)quinazolin-4(3H)-one (3h). ResearchGate. [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. [Link]

Sources

Spectroscopic Analysis of 2-(4-bromophenyl)quinazoline-4(3H)-thione: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive examination of the spectroscopic techniques used to characterize the novel heterocyclic compound 2-(4-bromophenyl)quinazoline-4(3H)-thione. Quinazoline and its derivatives are pivotal scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] Accurate structural elucidation is a prerequisite for any further development, establishing a baseline for quality control, metabolic studies, and structure-activity relationship (SAR) analysis. This document details the principles, experimental protocols, and expert interpretation of data from Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). It is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel quinazolinone analogues.

Introduction: The Significance of Spectroscopic Characterization

The quinazoline core is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents.[1] The introduction of a thione group at the 4-position and a bromophenyl moiety at the 2-position creates a molecule with unique electronic and steric properties, making it a candidate for various biological screenings. Before such studies can be undertaken, its chemical identity must be unequivocally confirmed. Spectroscopic analysis provides a non-destructive "fingerprint" of the molecule, revealing details about its functional groups, bonding, connectivity, and overall structure. This guide explains the causality behind the selection of specific analytical techniques and the logic applied to interpret the resulting data, ensuring a self-validating approach to structural confirmation.

Molecular Structure and Thione-Thiol Tautomerism

This compound (Molecular Formula: C₁₄H₉BrN₂S) possesses a rigid, planar quinazoline core with a freely rotating bromophenyl ring.[3] A critical aspect of its chemistry, directly influencing its spectroscopic profile, is the potential for lactam-lactim tautomerism, or in this case, thione-thiol tautomerism.[4] The molecule can exist in equilibrium between the thione form and the aromatic thiol form. The predominant tautomer is often dependent on the solvent and physical state (solid vs. solution).[4] Spectroscopic analysis, particularly NMR and IR, is crucial for identifying the dominant form under experimental conditions.

Caption: Thione-thiol tautomeric equilibrium of the title compound.

Caption: Structure of this compound.

FT-IR Spectroscopic Analysis

Principle and Experimental Rationale

FT-IR spectroscopy is a fundamental technique for identifying functional groups. For the title compound, it is instrumental in confirming the presence of the N-H bond, aromatic C-H bonds, and, crucially, the C=S (thione) group. The position of the C=S stretch, compared to a C=O stretch in analogous quinazolinones, is a key diagnostic feature.

Experimental Protocol
  • Sample Preparation: A small amount of the crystalline sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg, spectroscopic grade).

  • Pellet Formation: The mixture is compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded first for subtraction.

Data Interpretation and Expected Vibrational Bands

The analysis of the FT-IR spectrum focuses on identifying characteristic absorption bands corresponding to specific functional groups within the molecule.[5]

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale & Comments
3200 - 3100N-H stretchBroad to medium peakConfirms the presence of the amine proton in the thione tautomer. Broadening is due to hydrogen bonding in the solid state.
3100 - 3000Aromatic C-H stretchMultiple weak to medium sharp peaksCharacteristic of the C-H bonds in the quinazoline and bromophenyl rings.
1620 - 1580C=N stretchStrong to medium peakCorresponds to the imine bond within the quinazoline ring system.
1580 - 1450Aromatic C=C stretchMultiple strong to medium sharp peaksSkeletal vibrations of the fused aromatic rings provide a fingerprint region for the core structure.
1250 - 1050C=S stretch (Thioamide)Strong to medium peakThis is a key diagnostic peak. It appears at a lower frequency than the C=O stretch (typically 1680-1640 cm⁻¹) of the corresponding quinazolinone due to the lower bond order and higher mass of sulfur.[6]
~1010C-Br stretchMedium to weak peakIndicates the presence of the bromo-substituent on the phenyl ring.

UV-Visible Spectroscopic Analysis

Principle and Experimental Rationale

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for highly conjugated systems like quinazolines. The position (λ_max) and intensity of absorption bands are characteristic of the chromophore and can be influenced by solvent polarity.[7][8]

Experimental Protocol
  • Solution Preparation: A stock solution of the compound is prepared in a UV-grade solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 10⁻³ M).

  • Dilution: The stock solution is diluted to obtain a final concentration (e.g., 10⁻⁵ M) that gives an absorbance reading within the optimal range of the spectrophotometer (0.2 - 1.0).

  • Data Acquisition: The UV-Vis spectrum is recorded, typically from 200 to 600 nm, using a quartz cuvette. A solvent blank is used as the reference.

Data Interpretation and Expected Electronic Transitions

The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions within the conjugated aromatic system.

λ_max (nm)Transition TypeRationale & Comments
~230 - 280π → πHigh-intensity band associated with electronic transitions within the benzenoid systems of the quinazoline and bromophenyl rings.
~300 - 350π → πLower-intensity band corresponding to transitions across the entire conjugated quinazoline system.
> 350n → π*A weak, broad band at longer wavelength, characteristic of the transition involving the non-bonding electrons on the sulfur and nitrogen atoms. This band is often sensitive to solvent polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Experimental Rationale

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR maps the chemical environment of protons, while ¹³C NMR provides information on the carbon skeleton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves many heterocyclic compounds and contains a residual proton signal for reference.[9][10]

Experimental Protocol
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of DMSO-d₆ in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired at an appropriate field strength (e.g., 400 or 500 MHz for ¹H). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Data Interpretation: ¹H NMR

The spectrum will show signals for the N-H proton and the aromatic protons. The chemical shifts are influenced by the electronic effects of the nitrogen atoms, the thione group, and the bromine atom. The expected data is based on closely related structures like 2-(4-bromophenyl)quinazolin-4(3H)-one.[9][10]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comments
~12.5 - 13.5Singlet (broad)1HN₃-HThe acidic proton on the nitrogen. Its signal is often broad due to quadrupole coupling and exchange with trace water in the solvent. Its chemical shift is highly concentration and temperature dependent.
~8.2 - 8.0Doublet2HH₂', H₆'Protons on the bromophenyl ring ortho to the quinazoline linkage. They are deshielded by the ring current and the adjacent C=N bond.
~8.1 - 7.9Doublet1HH₅The proton at position 5 of the quinazoline ring is deshielded by the anisotropic effect of the adjacent aromatic ring and the thione group.
~7.8 - 7.6Triplet / Multiplet1HH₇Aromatic proton on the quinazoline ring.
~7.7 - 7.5Doublet2HH₃', H₅'Protons on the bromophenyl ring meta to the quinazoline linkage.
~7.5 - 7.3Triplet / Multiplet2HH₆, H₈Remaining aromatic protons on the quinazoline ring.
Data Interpretation: ¹³C NMR

The ¹³C NMR spectrum will confirm the number of unique carbon atoms and provide insight into their electronic environment. The thiocarbonyl (C=S) carbon is a key diagnostic signal.

Chemical Shift (δ, ppm)AssignmentRationale & Comments
~175 - 185C₄ (C=S)The thiocarbonyl carbon is significantly deshielded and appears much further downfield than a typical carbonyl carbon (~160-165 ppm), making it a definitive marker for the thione structure.
~150 - 155C₂The carbon atom attached to two nitrogen atoms and the bromophenyl ring.
~148 - 150C₈ₐFused aromatic carbon adjacent to N₁.
~120 - 140Aromatic CH & C-BrA cluster of signals corresponding to the 10 remaining aromatic carbons. The carbon attached to bromine (C₄') will be at the higher end of this range (~125 ppm), while other carbons will be distributed based on their electronic environment.
~115 - 120C₄ₐFused aromatic carbon.

Mass Spectrometry (MS) Analysis

Principle and Experimental Rationale

Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable structural information. Electrospray ionization (ESI) is a soft ionization technique suitable for this class of compounds, typically yielding the protonated molecular ion [M+H]⁺. A key feature will be the isotopic signature of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), which results in two molecular ion peaks separated by 2 Da ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity.[11]

Experimental Protocol
  • Sample Infusion: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile, often with 0.1% formic acid to promote protonation) is infused directly into the ESI source of the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode over a suitable m/z range (e.g., 100-500 Da). For fragmentation studies, tandem MS (MS/MS) is performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Data Interpretation and Fragmentation
  • Molecular Weight: C₁₄H₉⁷⁹BrN₂S = 315.97 g/mol ; C₁₄H₉⁸¹BrN₂S = 317.97 g/mol .

  • Expected Molecular Ion: A pair of peaks at m/z ~317 and ~319 ([M+H]⁺) with approximately equal intensity.

  • Proposed Fragmentation Pathway: The fragmentation of quinazoline derivatives is often initiated by the loss of small molecules or cleavage at key bonds.[12][13]

Fragmentation Parent [M+H]⁺ m/z 317/319 Frag1 Loss of H₂S [M-SH]⁺ m/z 284/286 Parent->Frag1 - H₂S Frag2 Loss of Br [M+H-Br]⁺ m/z 238 Parent->Frag2 - Br• Frag3 Bromophenyl Cation [C₆H₄Br]⁺ m/z 155/157 Parent->Frag3 Cleavage

Caption: Proposed ESI-MS fragmentation pathway for the title compound.

Integrated Spectroscopic Profile

The true power of spectroscopic analysis lies in the integration of data from all techniques. Each method provides a piece of the puzzle, and together they offer unambiguous confirmation of the chemical structure of this compound.

TechniqueKey FindingConfirms
FT-IR Bands at ~3150 cm⁻¹ (N-H) and ~1200 cm⁻¹ (C=S).Presence of secondary amine and thione functional groups. Differentiates from the -one analogue.
UV-Vis Multiple absorptions in the 230-400 nm range.Extended conjugated aromatic system.
¹H NMR Broad N-H singlet (~13 ppm), distinct aromatic multiplets.9 unique protons in their expected chemical environments. Confirms the thione tautomer in solution.
¹³C NMR Downfield C=S signal at ~180 ppm.14 unique carbons, including the highly deshielded thiocarbonyl carbon.
MS (ESI) [M+H]⁺ ion cluster at m/z 317/319 (1:1 ratio).Correct molecular weight and elemental composition (presence of one bromine atom).

Conclusion

The spectroscopic techniques detailed in this guide—FT-IR, UV-Vis, NMR, and MS—provide a robust and self-validating framework for the structural characterization of this compound. The key identifying features are the characteristic C=S vibrations in the IR spectrum, the highly deshielded thiocarbonyl carbon signal in the ¹³C NMR spectrum, the labile N-H proton in the ¹H NMR spectrum, and the distinct isotopic pattern of the molecular ion in the mass spectrum. This collective dataset constitutes the essential analytical passport for this compound, enabling its confident use in further research and drug development endeavors.

References

  • Jin, L., Le, Z. G., & Qing, L. (n.d.). Supporting Information for a relevant synthesis paper. This source provides ¹H and ¹³C NMR data for 2-(4-bromophenyl)quinazolin-4(3H)
  • University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. This article discusses the comprehensive characterization of quinazoline derivatives using various spectroscopic methods.
  • ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation.
  • Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors.
  • Al-Obaidi, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. This review discusses the tautomeric interactions in quinazolinones.
  • Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. (n.d.). This article provides ¹H NMR data for 2-(4-bromophenyl)quinazolin-4(3H)-one.
  • ResearchGate. (n.d.). Figure S17. 13 C NMR spectra of 2-(2-bromophenyl)quinazolin-4(3H)-one (3h).
  • ResearchGate. (2016). Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. This paper discusses the UV/Vis and fluorescence spectroscopy of quinazolin-4(3H)-ones.
  • Simion, A. M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC.
  • MDPI. (n.d.). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies.
  • Sci-Hub. (n.d.). Quantum chemical studies on tautomerism of 2-, 3- or 4-hydroxyquinoline derivatives along with their thio and azo analogs.
  • ChemicalBook. (n.d.). This compound. Provides the molecular formula for the title compound.
  • Singh, K., & Singh, K. (2020). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. This review highlights the importance of the quinazoline scaffold in medicinal chemistry.
  • Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
  • Waisser, K., et al. (2001). Synthesis and Biological Evaluation of Quinazoline-4-thiones. PMC - NIH.

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A Technical Guide to 2-(4-bromophenyl)quinazoline-4(3H)-thione: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 2-(4-bromophenyl)quinazoline-4(3H)-thione. Quinazoline derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[][2][3] This document details the structural attributes, synthesis, and potential applications of this specific brominated analogue. By synthesizing information from established chemical principles and extensive research on the quinazoline scaffold, this guide serves as an essential resource for professionals engaged in drug discovery and development.

Core Chemical Identity

This compound is a heterocyclic compound featuring a quinazoline core structure, which is a fusion of a benzene ring and a pyrimidine ring. The key functional groups that dictate its chemical behavior are the phenyl group at position 2, substituted with a bromine atom at the para-position, and a thione group (C=S) at position 4. The presence of the thione group makes it a thio-analogue of the more commonly studied quinazolin-4(3H)-ones.

Physicochemical Properties

While specific experimental data for this exact molecule is not widely published, its core properties can be established. A summary of its key identifiers and calculated properties is presented in Table 1.

PropertyValueSource
IUPAC Name 2-(4-bromophenyl)-3H-quinazoline-4-thioneGenerated
CAS Number 100527-50-2[][4][5][6][7]
Molecular Formula C₁₄H₉BrN₂S[4]
Molecular Weight 317.21 g/mol Calculated
Appearance Yellowish solid (Predicted)Inferred
Structural Representation

The molecular structure of this compound is critical for understanding its reactivity and interaction with biological targets. The thione group at position 4 can exist in tautomeric equilibrium with its thiol form, 2-(4-bromophenyl)quinazoline-4-thiol. This tautomerism is a key aspect of its chemical reactivity.

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the corresponding quinazolin-4(3H)-one precursor, which is then subjected to a thionation reaction.

Step 1: Synthesis of 2-(4-bromophenyl)quinazolin-4(3H)-one

A common and efficient method for constructing the 2-aryl-quinazolin-4(3H)-one scaffold is the reaction of 2-aminobenzamide with an appropriate aryl aldehyde, in this case, 4-bromobenzaldehyde. This reaction can be catalyzed by various agents.

An alternative robust pathway involves the reaction of 2-halobenzamides with nitriles, catalyzed by copper.[8][9] For instance, 2-iodobenzamide can react with 4-bromobenzonitrile in the presence of a copper catalyst and a base to yield the desired quinazolinone.

Step 2: Thionation to this compound

The conversion of the carbonyl group of the quinazolinone to a thiocarbonyl is a critical step. This transformation is reliably achieved using thionating agents. The two most common and effective reagents for this purpose are Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent (LR).[3][10] Lactams, such as the amide group within the quinazolinone ring, are highly reactive towards these reagents, allowing for selective thionation.[10] The reaction is typically performed under reflux in an anhydrous solvent like toluene or xylene. The use of Lawesson's Reagent is often preferred due to its better solubility and milder reaction conditions compared to P₄S₁₀.[3]

Proposed Experimental Protocol: Synthesis Workflow

The following protocol outlines a reliable, field-proven methodology for laboratory-scale synthesis.

Step A: Synthesis of 2-(4-bromophenyl)quinazolin-4(3H)-one

  • To a solution of 2-aminobenzamide (1.0 eq) in ethanol, add 4-bromobenzaldehyde (1.0 eq).

  • Add a catalytic amount of a suitable catalyst (e.g., p-toluenesulfonic acid).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude 2-(4-bromophenyl)quinazolin-4(3H)-one.

  • Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) for purification.

Step B: Thionation

  • Suspend the purified 2-(4-bromophenyl)quinazolin-4(3H)-one (1.0 eq) in anhydrous toluene.

  • Add Lawesson's Reagent (0.6 eq) to the suspension.

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.

G start Starting Materials: 2-Aminobenzamide 4-Bromobenzaldehyde step1 Step 1: Cyclocondensation (e.g., EtOH, cat. p-TSA, Reflux) start->step1 intermediate Intermediate: 2-(4-bromophenyl)quinazolin-4(3H)-one step1->intermediate purify1 Purification (Filtration & Recrystallization) intermediate->purify1 step2 Step 2: Thionation (Lawesson's Reagent, Toluene, Reflux) purify1->step2 crude_product Crude Product step2->crude_product purify2 Purification (Column Chromatography) crude_product->purify2 final_product Final Product: This compound purify2->final_product

Caption: Proposed two-step synthesis workflow for the target compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline and the 4-bromophenyl rings. A broad singlet corresponding to the N-H proton would likely appear in the downfield region (around 12-14 ppm). The protons on the fused benzene ring would appear as multiplets between 7.0 and 8.5 ppm. The protons on the 4-bromophenyl ring would likely show a characteristic AA'BB' pattern (two doublets).

  • ¹³C NMR: The carbon NMR would show signals for all 14 carbon atoms. The C=S carbon (C4) would be a key identifier, appearing significantly downfield, typically in the range of 175-190 ppm.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong C=S stretching vibration (around 1100-1250 cm⁻¹). The N-H stretch would be visible as a broad band around 3100-3300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Pharmacological Potential and Applications

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets.[][3] Derivatives have been developed as anticancer, anti-inflammatory, antibacterial, antifungal, and anticonvulsant agents.[2][11]

Anticancer Activity

Many 2-aryl-quinazolinone derivatives have demonstrated potent anticancer activity, often by inhibiting protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[11] The introduction of a halogen, such as bromine, on the 2-phenyl ring can significantly influence the compound's binding affinity and pharmacokinetic properties. The thione moiety, as a bioisosteric replacement for the more common oxygen, can alter the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to novel interactions with target proteins.[10]

Antimicrobial and Antifungal Activity

The quinazoline nucleus is also a key component of various compounds with antimicrobial and antifungal properties. The lipophilicity conferred by the bromophenyl group and the presence of the reactive thione group could contribute to activity against various bacterial and fungal strains.

Future Research Directions

This compound represents a promising, yet underexplored, candidate for drug discovery programs. Key research avenues include:

  • Biological Screening: Comprehensive in vitro screening against panels of cancer cell lines, bacterial strains, and fungal species to identify primary biological activities.

  • Mechanism of Action Studies: For any identified activity, subsequent studies to determine the specific molecular target and mechanism of action are crucial.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to optimize potency and selectivity. This could involve modifying the substitution on the phenyl ring or alkylating the sulfur or nitrogen atoms.

G main This compound anticancer Anticancer Agents main->anticancer antimicrobial Antimicrobial Agents main->antimicrobial antiinflammatory Anti-inflammatory Agents main->antiinflammatory other Other CNS/Cardiovascular Applications main->other kinase Kinase Inhibition (e.g., EGFR, VEGFR) anticancer->kinase likely MoA tubulin Tubulin Polymerization Inhibition anticancer->tubulin possible MoA cell_wall Bacterial Cell Wall Synthesis Inhibition antimicrobial->cell_wall potential MoA enzyme Enzyme Inhibition (e.g., COX, LOX) antiinflammatory->enzyme potential MoA

Caption: Potential pharmacological applications of the quinazoline scaffold.

Conclusion

This compound is a synthetically accessible derivative of the pharmacologically significant quinazoline family. Its structure combines the established bioactivity of the 2-aryl-quinazoline core with the unique chemical properties imparted by the bromine and thione functionalities. While specific biological data on this compound is limited, the extensive literature on related analogues strongly suggests its potential as a valuable lead compound in drug discovery, particularly in oncology and infectious diseases. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecule.

References

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  • Othman, A. A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Available at: [Link]

  • NIH National Center for Biotechnology Information. Facile access to quinazolin-4(3H)-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air. Available at: [Link]

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  • PubMed. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Available at: [Link]

  • Tumkevičius, S., et al. (2015). Quinazoline-4-thiones: formation and reaction with hydrazine hydrate. Chemija, 26(3), 161-169. Available at: [Link]

  • Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. Available at: [Link]

  • PubMed. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available at: [Link]

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Biological activity of novel quinazoline-4(3H)-thione derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Novel Quinazoline-4(3H)-thione Derivatives

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds.[1][2] While quinazolin-4(3H)-ones have been extensively studied, their thione analogues, quinazoline-4(3H)-thiones, are emerging as a class of compounds with a distinct and potent pharmacological profile. The replacement of the oxygen atom at the C4 position with sulfur significantly alters the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity, leading to unique interactions with biological targets. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of novel quinazoline-4(3H)-thione derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of their actions and provide detailed protocols for their evaluation, offering a critical resource for researchers in drug discovery and development.

The Quinazoline-4(3H)-thione Scaffold: Synthesis and Rationale

The foundational step in exploring these derivatives is an efficient synthesis of the core structure. A common and effective route begins with anthranilic acid, which serves as a versatile starting material. The general synthetic pathway involves the formation of a benzoxazinone intermediate, followed by reaction with various nucleophiles to construct the quinazoline ring system.[3][4]

The decision to focus on the thione derivative over the more common quinazolinone is rooted in chemical principles. The thioamide group (–NH–C=S) present in the thione is a stronger hydrogen bond donor and has different steric and electronic properties compared to the amide group (–NH–C=O).[5] This distinction is often crucial for enhancing binding affinity to specific enzyme active sites, leading to improved potency and selectivity.

General Synthetic Workflow

The synthesis of quinazoline-4(3H)-thione derivatives often follows a logical, multi-step process that allows for diversification at key positions (R1, R2) to explore the structure-activity relationship.

G cluster_synthesis General Synthesis Pathway A Anthranilic Acid (or derivative) B 2-Thio-benzoxazin-4-one Intermediate A->B Reaction with Isothiocyanate (R1-NCS) C 2-Substituted-3H-quinazoline- 4-thione B->C Reaction with Ammonia or Amine D Final Novel Quinazoline-4(3H)-thione Derivatives C->D Alkylation/Substitution at N3 position (R2)

Caption: A generalized synthetic route to novel quinazoline-4(3H)-thione derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Quinazoline derivatives are renowned for their anticancer properties, with several compounds like Gefitinib and Erlotinib targeting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] Novel quinazoline-4(3H)-thione derivatives have demonstrated significant potential in this area, acting through multiple mechanisms.

Mechanism of Action: Kinase Inhibition

A primary mechanism of action is the inhibition of protein kinases crucial for cancer cell survival and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and RAF kinase.[8][9] The thione moiety can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of these kinases, preventing phosphorylation and downstream signaling.

G cluster_pathway VEGFR-2 Signaling and Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds ADP ADP VEGFR2->ADP Downstream Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Downstream Autophosphorylation ATP ATP ATP:e->VEGFR2:w Outcome Angiogenesis Cell Proliferation Survival Downstream->Outcome Inhibitor Quinazoline-4(3H)-thione Derivative Inhibitor->VEGFR2 Competitively Binds ATP Pocket Block X Inhibitor->Block Block->Downstream

Caption: Inhibition of VEGFR-2 signaling by a quinazoline-4(3H)-thione derivative.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound IDTarget Cell LineIC₅₀ (µM)Mechanism/TargetReference
5d HePG2 (Liver)2.39VEGFR-2 Inhibition[8]
5d HCT116 (Colon)6.09VEGFR-2 Inhibition[8]
5p MCF7 (Breast)4.81VEGFR-2 Inhibition[8]
3j MCF7 (Breast)0.20Tyrosine Kinase
108 Multiple LinesNot specifiedRAF Kinase
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometric means.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazoline-4(3H)-thione derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is implicated in a wide range of diseases.[10] Quinazoline derivatives have shown potent anti-inflammatory effects, often by targeting key enzymes and signaling pathways in the inflammatory cascade.[1][11]

Mechanism of Action: Inhibition of Inflammatory Mediators

Novel quinazoline-4(3H)-thione derivatives exhibit anti-inflammatory activity primarily through two routes:

  • Inhibition of Cyclooxygenase (COX) enzymes: Specifically, selective inhibition of COX-2, which is responsible for producing prostaglandins at sites of inflammation, is a key therapeutic strategy.[1]

  • Suppression of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Compounds that inhibit NO production in macrophages, often via Toll-like receptor 4 (TLR4) signaling, are promising anti-inflammatory agents.[5]

The thioamide group is critical for this activity. In one study, replacing the thioamide with an amide resulted in an 83-fold decrease in NO inhibitory potency, highlighting the importance of the sulfur atom for H-bonding and interaction with the target receptor.[5]

Quantitative Data: In Vitro Anti-inflammatory Potency
Compound IDAssayIC₅₀ (µM)Comparison Drug (IC₅₀ µM)Reference
8d NO Inhibition (LPS-activated RAW 264.7)2.99Dexamethasone (14.20)[5]
8g NO Inhibition (LPS-activated RAW 264.7)3.27Dexamethasone (14.20)[5]
8k NO Inhibition (LPS-activated RAW 264.7)1.12Dexamethasone (14.20)[5]
52a COX-2 Inhibition0.045Celecoxib (Not specified)[1]
52b COX-2 Inhibition0.040Celecoxib (Not specified)[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Principle: The subcutaneous injection of carrageenan into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Use Wistar albino rats (150-200g). Allow them to acclimatize for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Fasting: Divide the animals into groups (n=6): a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups for different doses of the quinazoline derivatives. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection. The control group receives only the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics.[12] Quinazoline-4(3H)-one derivatives have shown broad-spectrum activity against various bacteria and fungi.[13][14][15] The thione analogues continue this trend, with specific derivatives showing high potency against clinically relevant pathogens.

Mechanism of Action: Disruption of Bacterial Processes

The antibacterial action of these compounds can be attributed to the inhibition of essential bacterial enzymes. One key target identified for a similar quinazolinone class is Penicillin-Binding Protein 2a (PBP2a) , the protein that confers resistance to β-lactam antibiotics in Methicillin-Resistant Staphylococcus aureus (MRSA).[12][16] By binding to this protein, the compounds disrupt cell wall synthesis, leading to bacterial death.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing antibacterial potency. For the quinazolinone scaffold, it has been shown that:

  • Substitutions on the phenyl ring at position 3 are critical. Meta- and ortho-substitutions are generally well-tolerated, while para-substitutions can be detrimental to activity.[12]

  • The nature of the substituent at position 2 significantly modulates activity.[2]

  • For activity against S. aureus, specific halogen and cyano substitutions on the phenyl rings attached at positions 2 and 3 can dramatically enhance potency.[12][16]

G cluster_sar Key Positions for SAR on the Quinazoline Scaffold Scaffold R1 Position 2: Modulates spectrum of activity R1->Scaffold R2 Position 3: Critical for potency; Ortho/Meta substitutions favored R2->Scaffold R3 Positions 6, 7: Halogen substitutions can enhance activity R3->Scaffold

Sources

The Structure-Activity Relationship of 2-(4-bromophenyl)quinazoline Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the anticancer properties of 2-(4-bromophenyl)quinazoline derivatives. We will delve into the synthetic strategies, molecular mechanisms of action, and the critical influence of substituent modifications on biological efficacy, with a primary focus on their role as tyrosine kinase inhibitors.

The Quinazoline Scaffold: A Cornerstone of Modern Oncology

The quinazoline core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form key hydrogen bonds have made it a foundational element in the design of numerous therapeutic agents.[1][2] In oncology, the quinazoline framework is synonymous with the development of targeted therapies, most notably inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4]

The clinical success of first-generation EGFR inhibitors like gefitinib and erlotinib, both built upon a 4-anilinoquinazoline core, validated this scaffold as a powerful tool for disrupting the aberrant signaling pathways that drive tumor growth and proliferation.[3][5] These agents have transformed the treatment landscape for certain malignancies, particularly non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[6] Building on this legacy, researchers have extensively explored modifications of the quinazoline ring to enhance potency, selectivity, and overcome acquired resistance. This exploration has led to a focus on specific substitution patterns, including the 2-aryl configuration, where the 2-(4-bromophenyl)quinazoline emerges as a particularly compelling pharmacophore.

Deconstructing the Core: The 2-(4-bromophenyl)quinazoline Pharmacophore

The anticancer activity of this class of compounds is fundamentally dictated by the interplay of its three key components: the quinazoline nucleus, the 2-position phenyl ring, and the 4-position substituent. The presence of a bromine atom at the para-position of the 2-phenyl ring is a deliberate and significant modification.

Key Structural Features:

  • Quinazoline Core: Acts as the primary anchor. The N1 and N3 atoms are crucial for interacting with the hinge region of kinase active sites, typically forming a key hydrogen bond with a backbone methionine residue in EGFR.[2]

  • 2-Phenyl Group: This bulky group occupies a hydrophobic pocket within the ATP-binding site, contributing to the overall binding affinity.

  • 4-Bromo Substituent: The bromine atom significantly influences the molecule's properties. It increases lipophilicity, which can enhance membrane permeability, and its electron-withdrawing nature can modulate the electronics of the phenyl ring. Furthermore, bromine can participate in halogen bonding, a specific non-covalent interaction that can contribute to ligand-protein binding stability.

A general and efficient method for synthesizing the 2-(4-bromophenyl)quinazoline core often begins with the reaction of 2-aminobenzonitrile with 4-bromobenzaldehyde, followed by cyclization to form the quinazoline ring. Further modifications, particularly at the 4-position, are then carried out to generate a library of derivatives for biological screening.

Structure-Activity Relationship (SAR) Analysis: Tuning for Potency and Selectivity

The biological activity of the 2-(4-bromophenyl)quinazoline scaffold can be meticulously fine-tuned by strategic placement of various functional groups. The most profound effects are typically observed with modifications at the 4-position of the quinazoline ring and on the benzo portion of the nucleus (positions 5, 6, 7, and 8).

The Critical Role of the C4-Position

Position 4 is the most common site for modification and is pivotal for high-affinity kinase inhibition. The introduction of a 4-anilino (4-phenylamino) moiety is a hallmark of many potent EGFR inhibitors.[3][7]

  • Anilino Substituents: Linking an aniline ring at C4 orients the molecule to occupy the ATP-binding pocket effectively. Substitutions on this terminal aniline ring are critical. Electron-withdrawing groups (EWGs) such as -Cl, -Br, or -SO₂CH₃ generally lead to higher inhibitory activity compared to electron-donating groups (EDGs) like -CH₃ or -OCH₃.[7]

  • Alternative C4-Substituents: While the 4-anilino group is prevalent, other substituents can confer different mechanisms of action. For instance, derivatives bearing a 1-phenyl-1-ethanol moiety at the 4-position have been shown to shift their primary mechanism from kinase inhibition to tubulin polymerization inhibition by binding at the colchicine site.[8][9] This highlights the scaffold's versatility in targeting distinct cellular machinery.

Modulation via the Benzo Ring (C5-C8)

Substitutions on the fused benzene ring of the quinazoline core primarily influence solubility, cell permeability, and can introduce additional interactions with the target protein.

  • Positions 6 and 7: These are key positions for introducing solubilizing groups or moieties that can form additional hydrogen bonds. In clinically approved drugs like gefitinib, a morpholinoethoxy group at C7 enhances pharmacokinetic properties.[2] Attaching N-Boc amino acid moieties at position 6 has also been explored, with a glycine residue yielding potent EGFR inhibition (IC₅₀ = 3.2 nM).[7]

  • Position 8: The introduction of a fluorine atom at C8 has been shown to confer an additional inhibitory effect, enhancing the potency of the parent compound.[10]

The following diagram illustrates the key SAR takeaways for anticancer activity.

SAR_Summary cluster_quinazoline 2-(4-bromophenyl)quinazoline Core cluster_modifications Substituent Effects on Anticancer Activity core N C-2 N C-4 C5-C7 C-8 c2_mod 2-Aryl Group (4-Bromophenyl) - Occupies hydrophobic pocket - Halogen bonding potential core:c2->c2_mod Anchors in hydrophobic region c4_mod C4-Position - Anilino group is optimal for EGFR inhibition. - EWGs on anilino ring increase activity. - Other groups can switch target (e.g., tubulin). core:c4->c4_mod Critical for Target Affinity c57_mod C5-C7 Positions - Methoxy/alkoxy groups improve PK. - Solubilizing groups enhance bioavailability. core:c57->c57_mod Modulates Pharmacokinetics c8_mod C8-Position - Fluoro substitution can increase potency. core:c8->c8_mod Fine-tunes Potency n1_mod N1 Atom - Key H-bond acceptor in kinase hinge region. core:n1->n1_mod Hinge Binding

Caption: Key Structure-Activity Relationship points for the 2-(4-bromophenyl)quinazoline scaffold.

Molecular Mechanism of Action

The primary anticancer mechanism for this class of compounds is the inhibition of protein tyrosine kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.

Inhibition of EGFR and VEGFR Tyrosine Kinases

Derivatives of 2-(4-bromophenyl)quinazoline function as ATP-competitive inhibitors.[3][5] They occupy the ATP-binding site of kinases like EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR), preventing the phosphorylation of downstream substrates. This action blocks the signal transduction cascade, leading to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).[11]

The EGFR signaling pathway, a common target, is depicted below. Inhibition by quinazoline derivatives blocks the cascade at the receptor level.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Activates Quinazoline 2-(4-bromophenyl)quinazoline Derivative Quinazoline->EGFR INHIBITS Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling cascade by 2-(4-bromophenyl)quinazoline derivatives.

Alternative Mechanisms

While kinase inhibition is the most studied mechanism, this versatile scaffold can be engineered to target other cellular components. As mentioned, certain derivatives have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase.[8][12] Others have demonstrated activity as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair, or as stabilizers of G-quadruplex structures in promoter regions of oncogenes like c-myc.[11][13]

Experimental Protocols for Evaluation

The discovery and validation of novel 2-(4-bromophenyl)quinazoline derivatives follow a structured workflow, from chemical synthesis to rigorous biological evaluation.

General Synthetic Protocol for 4-Anilino-2-(4-bromophenyl)quinazolines

This protocol is a representative example for synthesizing compounds for SAR studies.

Step 1: Synthesis of 2-(4-bromophenyl)-4-chloroquinazoline.

  • Combine 2-aminobenzonitrile (1.0 eq) and 4-bromobenzaldehyde (1.1 eq) in a suitable solvent like ethanol.

  • Add a catalytic amount of a Lewis acid (e.g., InCl₃) and heat the mixture to reflux for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction, and collect the intermediate precipitate.

  • Treat the intermediate with phosphoryl chloride (POCl₃) at reflux for 2-4 hours to yield the 4-chloroquinazoline.

  • Quench the reaction carefully with ice water and neutralize to precipitate the product, which is then filtered, dried, and purified.

Step 2: Nucleophilic Substitution at C4.

  • Dissolve the 2-(4-bromophenyl)-4-chloroquinazoline (1.0 eq) in a solvent such as isopropanol or DMF.

  • Add the desired substituted aniline (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Heat the mixture to 80-100 °C for 4-12 hours until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture, and precipitate the product by adding water or an anti-solvent.

  • Collect the solid by filtration, wash thoroughly, and purify by column chromatography or recrystallization to obtain the final 4-anilino derivative.

In Vitro Antiproliferative (MTT) Assay

This is a standard colorimetric assay to assess the cytotoxicity of compounds against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivatives in culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., gefitinib).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.[1][14]

The following diagram outlines the typical workflow for discovering and evaluating these anticancer agents.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_lead Lead Optimization Design Rational Design (SAR-guided) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay Kinase Inhibition Assay (Determine IC50) Purification->Kinase_Assay Cell_Assay Antiproliferative Assay (e.g., MTT on A549, MCF-7) Kinase_Assay->Cell_Assay Cell_Cycle Cell Cycle Analysis Cell_Assay->Cell_Cycle Lead_Opt Lead Compound Optimization Cell_Assay->Lead_Opt Active Hit Apoptosis Apoptosis Assay Cell_Cycle->Apoptosis Docking Molecular Docking Apoptosis->Docking Lead_Opt->Design Iterative Cycle

Caption: General workflow for the development of 2-(4-bromophenyl)quinazoline anticancer agents.

Quantitative Data Summary and Future Perspectives

The table below summarizes the activity of representative 2-(4-bromophenyl)quinazoline derivatives from the literature, highlighting the impact of substitutions.

Compound IDC4-SubstituentOther SubstituentsTarget/Cell LineIC₅₀ (µM)Reference
Example 1 4-(3-bromoanilino)6-glycine-N-BocEGFR0.0032[7]
Example 2 4-(4-bromo-phenylethylidene-hydrazinyl)6-bromoEGFRʷᵗ0.0461[7]
Example 3 4-carboxylic acid8-fluoroAurora A Kinase168.78 (cell-based)[10]
Example 4 4-(2-imino-1,2-dihydropyridine)NoneEGFR1.94[15]
Example 5 4-(2-imino-1,2-dihydropyridine)NoneHER21.04[15]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Future Perspectives:

The 2-(4-bromophenyl)quinazoline scaffold remains a fertile ground for anticancer drug discovery. Future research will likely focus on several key areas:

  • Overcoming Resistance: Designing third and fourth-generation inhibitors that are active against resistance-conferring mutations in EGFR, such as T790M and C797S.[4][6]

  • Dual-Target Inhibitors: Developing single molecules that can simultaneously inhibit multiple key pathways, such as EGFR/HER2 or PI3K/HDAC, which may offer synergistic effects and combat resistance.[15][16]

  • Exploring New Targets: Leveraging the scaffold's versatility to design potent and selective inhibitors for other cancer-relevant targets beyond kinases, such as PARP or epigenetic modulators.[13]

  • Improving Pharmacokinetics: Optimizing drug-like properties (solubility, metabolic stability, oral bioavailability) to translate potent in vitro activity into in vivo efficacy.

By continuing to build upon the well-established structure-activity relationships, researchers can further refine the 2-(4-bromophenyl)quinazoline scaffold to develop the next generation of targeted, effective, and safer cancer therapeutics.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Provided Search Result.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). National Center for Biotechnology Information. [Link]

  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. (2024). RSC Publishing. [Link]

  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (2012). PubMed. [Link]

  • Design, synthesis and biological evaluation of 2H-[3][5]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. (2023). National Center for Biotechnology Information. [Link]

  • Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents. (2013). PubMed. [Link]

  • Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. (2014). PubMed. [Link]

  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (2024). PubMed. [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. (2014). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press. [Link]

  • Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j... (2024). ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. (2014). ResearchGate. [Link]

  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). MDPI. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2021). RSC Publishing. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019). PubMed. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). ResearchGate. [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed. [Link]

Sources

Discovery and synthesis of new 2-aryl-4(3H)-quinazolinone analogs

Author: BenchChem Technical Support Team. Date: January 2026

<An In-Depth Technical Guide to the Discovery and Synthesis of 2-Aryl-4(3H)-Quinazolinone Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Quinazolinone Scaffold

The 4(3H)-quinazolinone core is a bicyclic heterocyclic motif comprising a pyrimidine ring fused to a benzene ring. In the landscape of medicinal chemistry, it is revered as a "privileged structure."[1] This designation stems from its ability to serve as a versatile scaffold for the development of numerous biologically active compounds, capable of interacting with a wide array of biological targets with high affinity.[2] The structural diversity and broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties, have cemented the quinazolinone core as a cornerstone in modern drug discovery.[3][4]

This guide provides a comprehensive exploration of the discovery and synthesis of 2-aryl-4(3H)-quinazolinone analogs, a particularly fruitful subclass of this compound family. We will delve into the intricacies of their synthesis, the rationale behind experimental choices, and the critical structure-activity relationships (SAR) that govern their therapeutic potential.

The Significance of the 2-Aryl Substitution

The introduction of an aryl group at the 2-position of the quinazolinone scaffold has proven to be a pivotal strategy in modulating the biological activity of these compounds. This substitution pattern is a hallmark of many potent and selective inhibitors of various enzymes and receptors, making it a focal point of extensive research. Recent studies have demonstrated that 2-aryl-substituted quinazolines can exhibit significant antiproliferative potency against a range of cancer cell lines.[5][6]

Part 1: Strategic Synthesis of the 2-Aryl-4(3H)-Quinazolinone Core

The construction of the 2-aryl-4(3H)-quinazolinone scaffold can be achieved through several synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

The Niementowski Quinazolinone Synthesis: A Classic Approach

One of the most established and straightforward methods for synthesizing 4(3H)-quinazolinones is the Niementowski synthesis.[7] This reaction involves the thermal condensation of an anthranilic acid with an amide.[1][8]

Causality Behind the Choice: The Niementowski synthesis is often favored for its operational simplicity and the ready availability of a wide variety of substituted anthranilic acids and amides, allowing for the facile generation of diverse compound libraries crucial for SAR studies.[1]

Reaction Mechanism

The reaction is believed to proceed through an initial acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 4(3H)-quinazolinone product.[1]

Niementowski_Mechanism Anthranilic_Acid Anthranilic Acid N_Acyl_Intermediate N-acylanthranilic acid intermediate Anthranilic_Acid->N_Acyl_Intermediate + Amide - H2O Amide Amide (R'-C(O)NH2) Cyclized_Intermediate Cyclized Intermediate N_Acyl_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Quinazolinone 2-Aryl-4(3H)-quinazolinone Cyclized_Intermediate->Quinazolinone - H2O

Caption: Mechanism of the Niementowski Quinazolinone Synthesis.

Experimental Protocol: Conventional vs. Microwave-Assisted Synthesis

Traditionally, the Niementowski synthesis requires high temperatures (130–150°C) and prolonged reaction times.[1] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this process, offering significantly reduced reaction times and often improved yields.[9]

Step-by-Step Protocol (Microwave-Assisted Niementowski Synthesis):

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the appropriately substituted anthranilic acid (1 equivalent) and the desired aryl amide (1.2 equivalents).

  • Solvent and Catalyst (Optional): While the reaction can often be performed neat, a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used. An acid catalyst, such as p-toluenesulfonic acid, can accelerate the reaction.[9]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 170°C) for a predetermined time (e.g., 10-30 minutes).[9] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is typically poured into ice-water, leading to the precipitation of the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Alternative Synthetic Routes

While the Niementowski synthesis is a workhorse, other methods offer advantages for specific substitution patterns. For instance, the reaction of 2-aminobenzonitriles with aryl aldehydes followed by cyclization provides an efficient route to certain 2-aryl-4(3H)-quinazolinones.[4] Another approach involves the condensation of anthranilamide with aryl aldehydes.[4]

Part 2: Biological Activities and Structure-Activity Relationships (SAR)

The 2-aryl-4(3H)-quinazolinone scaffold has been extensively explored for a multitude of biological activities. The nature and position of substituents on both the quinazolinone core and the 2-aryl ring play a critical role in determining the potency and selectivity of these compounds.[2]

Anticancer Activity: A Primary Focus

A significant body of research has focused on the development of 2-aryl-4(3H)-quinazolinones as anticancer agents.[10] These compounds have been shown to target several key proteins and pathways involved in cancer progression.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The quinazoline scaffold is a key component of several clinically approved EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib.[11][12] These drugs are particularly effective in the treatment of non-small-cell lung cancer (NSCLC) harboring activating EGFR mutations.[13] The 2-aryl group in these analogs often plays a crucial role in binding to the ATP-binding pocket of the EGFR kinase domain.

More recently, quinazolinone-based compounds have been developed as allosteric, fourth-generation EGFR inhibitors, which are active against resistance mutations like C797S.[11][14]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazolinone 2-Aryl-4(3H)-Quinazolinone (e.g., Gefitinib) Quinazolinone->EGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 2-aryl-4(3H)-quinazolinones.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[15] Several 2-aryl-4(3H)-quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[15][16][17]

Structure-Activity Relationship Insights:

  • 2-Aryl Substituents: The substitution pattern on the 2-aryl ring is critical. For example, trimethoxyphenyl groups are often associated with potent tubulin polymerization inhibitory activity.

  • Dual EGFR and Tubulin Inhibition: Interestingly, some quinazolinone-amino acid hybrids have been developed as dual inhibitors of both EGFR kinase and tubulin polymerization, offering a multi-targeted approach to cancer therapy.[18]

Compound ID2-Aryl SubstitutionTarget(s)IC50 (µM)Reference
Gefitinib 3-chloro-4-fluoroanilineEGFR0.02-0.08[11]
Erlotinib 3-ethynyl-anilineEGFR0.002[13]
Compound E 4-fluorophenylEGFR & Tubulin0.43 (EGFR), 6.24 (Tubulin)[18]
Compound G 4-fluorophenylEGFR0.44[18]
Q19 Not specifiedTubulin0.051 (HT-29 cells)[15]
Anticonvulsant Activity

The 4(3H)-quinazolinone scaffold has a long history in the development of central nervous system (CNS) active agents, including the sedative-hypnotic methaqualone.[19] More recently, research has focused on developing analogs with potent anticonvulsant activity and improved safety profiles.[3][20]

Mechanism of Action: While the exact mechanisms are still under investigation for many analogs, some are thought to modulate GABAa receptors, the primary inhibitory neurotransmitter receptors in the brain.[21][22]

Structure-Activity Relationship Insights:

  • Substitution at Position 3: The nature of the substituent at the 3-position significantly influences anticonvulsant activity.[23]

  • Substitution at Position 2: The 2-aryl group can also be modified to optimize anticonvulsant properties.[24]

Other Biological Activities

The versatility of the 2-aryl-4(3H)-quinazolinone scaffold extends to a range of other therapeutic areas, including:

  • Anti-inflammatory: Inhibition of inflammatory mediators like COX-2 and various cytokines.[25]

  • Antibacterial: Activity against a range of bacteria, including drug-resistant strains.[26]

  • Antifungal: Efficacy against various pathogenic fungi.[27]

  • Antimalarial: Potent activity against Plasmodium falciparum.[28]

Part 3: Self-Validating Protocols and Future Directions

The successful discovery and development of novel 2-aryl-4(3H)-quinazolinone analogs rely on robust and reproducible experimental protocols.

Workflow for Synthesis and Biological Evaluation

Workflow Synthesis Synthesis of Analogs (e.g., Niementowski) Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Primary Biological Screening (e.g., Antiproliferative Assay) Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Tubulin Polymerization) Lead_Opt->Mechanism In_Vivo In Vivo Efficacy and Toxicity Studies Mechanism->In_Vivo

Sources

The Enigmatic Case of CAS Number CB9264865: A Search for a Non-Existent Chemical Entity

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive investigation into the chemical identifier CAS number CB9264865 has revealed that this number does not correspond to any known chemical substance in publicly accessible, authoritative chemical databases. Extensive searches have failed to yield any information regarding its chemical structure, properties, or associated spectra. This suggests that the CAS number itself may be erroneous or unofficial.

For researchers, scientists, and drug development professionals, the Chemical Abstracts Service (CAS) Registry Number is a cornerstone of chemical identification. Each unique number is assigned to a specific substance, ensuring unambiguous communication and information retrieval. However, in the case of CB9264865, the lack of any corresponding data indicates a likely error in the identifier provided.

This guide will, therefore, pivot from an analysis of a specific compound to a broader discussion on the critical importance of accurate chemical identification in research and development, and the established methodologies for characterizing novel chemical entities, which would be applicable should a valid compound be identified.

Part 1: The Criticality of the CAS Number in Scientific Research

A CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance described in the open scientific literature. This system, which began in 1965, is the global standard for chemical identification. The precision of a CAS number is paramount for:

  • Unambiguous Communication: Eliminating confusion that can arise from different naming conventions (e.g., common names, trade names, IUPAC names).

  • Database Searching: Facilitating accurate and comprehensive literature and database searches for chemical properties, safety information, and regulatory status.

  • Intellectual Property: Serving as a precise identifier in patents and other legal documents.

  • Drug Development: Tracking compounds through the lengthy and complex pipeline from discovery to clinical trials.[1]

The inability to locate information for CAS number CB9264865 underscores the foundational importance of this system. Without a valid identifier, the scientific community cannot access or contribute to the body of knowledge surrounding a particular substance.

Part 2: A Methodological Framework for the Characterization of a Novel Chemical Entity

In the event that "CB9264865" is a typographical error and a valid compound is subsequently identified, or if a researcher has synthesized a novel compound for which a CAS number has not yet been assigned, a systematic approach to its characterization is essential. This process provides the foundational data for any future research or development efforts.

Experimental Workflow for Compound Characterization

The following diagram outlines a typical workflow for the structural elucidation and property analysis of a newly synthesized or isolated compound.

G cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation cluster_properties Physicochemical Properties Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) (Molecular Weight & Formula) Purification->MS MeltingPoint Melting Point Purification->MeltingPoint NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) MS->NMR IR Infrared (IR) Spectroscopy (Functional Groups) NMR->IR UVVis UV-Vis Spectroscopy (Electronic Transitions) IR->UVVis Solubility Solubility MeltingPoint->Solubility pKa pKa Solubility->pKa LogP LogP (Lipophilicity) pKa->LogP

Caption: Workflow for the characterization of a novel chemical compound.

Detailed Experimental Protocols

1. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition of the compound.

  • Methodology:

    • Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, for polar molecules).

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Analyze the high-resolution mass data to determine the accurate mass of the molecular ion.

    • Use software to calculate the most probable elemental formula.

  • Causality: High-resolution mass spectrometry provides a highly accurate mass measurement, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework and the connectivity of atoms within the molecule.

  • Methodology:

    • Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a ¹H NMR spectrum to identify the number and types of protons and their neighboring environments.

    • Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish correlations between protons and carbons, thereby piecing together the molecular structure.

  • Causality: NMR is the most powerful tool for de novo structure elucidation of organic molecules in solution. The combination of 1D and 2D experiments provides a detailed map of atomic connectivity.

3. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Place a small amount of the solid sample on the ATR (Attenuated Total Reflectance) crystal of an IR spectrometer, or prepare a thin film.

    • Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

    • Analyze the absorption bands and compare their frequencies to correlation charts to identify characteristic functional groups (e.g., C=O, O-H, N-H, C≡N).

  • Causality: Different chemical bonds vibrate at specific frequencies when they absorb infrared radiation. These characteristic frequencies allow for the identification of functional groups.

Data Presentation: A Template for Physicochemical Properties

Should a compound be successfully identified and characterized, its fundamental physicochemical properties should be summarized in a clear and concise table.

PropertyValueMethod
Molecular Formulae.g., C₁₀H₁₂Br₄High-Resolution Mass Spectrometry
Molecular Weighte.g., 475.83 g/mol Mass Spectrometry
Appearancee.g., White crystalline solidVisual Inspection
Melting Pointe.g., 118-120 °CDifferential Scanning Calorimetry (DSC)
Solubilitye.g., Soluble in DCM, insoluble in waterExperimental Determination
LogPe.g., 3.5HPLC or calculation

Part 3: The Role of Characterized Intermediates in Drug Development

In the context of drug development, well-characterized compounds, often referred to as pharmaceutical intermediates, are the building blocks for creating active pharmaceutical ingredients (APIs).[] The purity and structural integrity of these intermediates are critical, as they directly impact the quality, safety, and efficacy of the final drug product.

The application of machine learning and computational models in early-stage drug discovery relies heavily on accurate structural and property data for known compounds.[4] These models can predict the biological activity, toxicity, and pharmacokinetic properties of new molecular entities based on the data from well-characterized precursors.

Furthermore, pharmacogenomics, the study of how genes affect a person's response to drugs, often involves correlating a patient's genetic makeup with their ability to metabolize specific chemical structures.[5] This requires a precise understanding of the chemical entities involved, reinforcing the need for accurate identification and characterization from the very beginning of the development process.

Conclusion

While the initial query regarding CAS number CB9264865 could not be fulfilled due to the identifier's apparent invalidity, this situation highlights a crucial aspect of scientific rigor: the absolute necessity of accurate and verifiable starting information. The methodologies and principles outlined above provide a robust framework for the characterization of any novel chemical compound. For researchers in drug development, adherence to these systematic characterization protocols is not merely a procedural step but a fundamental requirement for ensuring the integrity, reproducibility, and ultimate success of their work. It is strongly recommended that the user verify the CAS number to enable a targeted and meaningful scientific investigation.

References

  • Al-Hassani, H., & Al-Sultan, M. (2021). Clinical pharmacology applications in clinical drug development and clinical care: A focus on Saudi Arabia. Saudi Pharmaceutical Journal, 29(11), 1236-1244. [Link]

  • Vamathevan, J., et al. (2019). Applications of machine learning in drug discovery and development. Nature Reviews Drug Discovery, 18(6), 463-477. [Link]

  • Lee, M. S., & Kerns, E. H. (1999). LC/MS applications in drug development. Mass Spectrometry Reviews, 18(3-4), 187-279. [Link]

  • Workman, P. (2003). Pharmacogenomic applications in clinical drug development. Cancer Chemotherapy and Pharmacology, 52 Suppl 1, S57-60. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Brominated Arylbenzothiazoles: A Case Study of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

Introduction

Heterocyclic compounds containing nitrogen and sulfur atoms are cornerstones in medicinal chemistry and materials science, owing to their diverse biological activities and unique photophysical properties. Among these, the benzothiazole scaffold is of paramount importance, featuring in a range of pharmaceuticals and functional materials. The introduction of a bromine atom and an additional nitrogen-containing moiety, as suggested by the molecular formula C14H9BrN2S, is anticipated to further modulate the biological and electronic properties of the benzothiazole core.

While a direct and explicitly documented synthesis for a compound with the precise molecular formula C14H9BrN2S has not been prominently reported in the surveyed literature, this guide will focus on the synthesis of a very closely related and structurally significant analogue: 4-(6-bromo-1,3-benzothiazol-2-yl)aniline , with the molecular formula C13H9BrN2S. The synthetic strategies and chemical principles detailed herein are broadly applicable to the synthesis of a variety of C14H9BrN2S isomers, for instance, by utilizing a toluidine-derived starting material in place of an aniline derivative.

This guide provides a comprehensive overview of the synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline, detailing two primary synthetic pathways and offering in-depth, step-by-step protocols. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a robust understanding of the underlying chemical principles.

Core Synthetic Strategies for 2-Arylbenzothiazoles

The synthesis of 2-arylbenzothiazoles, such as the target compound, generally proceeds through one of two well-established strategies:

  • Condensation of 2-Aminothiophenols with Aromatic Carboxylic Acids or Their Derivatives: This is a highly versatile and widely employed method. A suitably substituted 2-aminothiophenol is reacted with an aromatic carboxylic acid, acyl chloride, or aldehyde. The reaction typically proceeds via the formation of a 2-hydroxy-2,3-dihydro-1,3-benzothiazole intermediate, which then dehydrates to afford the aromatic benzothiazole ring. The choice of condensing agent and reaction conditions can be tailored to the specific substrates.

  • Intramolecular Cyclization of N-(2-halophenyl)thioamides or N-Arylthioamides: This approach involves the formation of a thioamide bond followed by an intramolecular cyclization to construct the benzothiazole ring. This can be achieved through various methods, including copper- or palladium-catalyzed C-S bond formation.

This guide will focus on the first strategy, which offers a more direct and high-yielding route to the target compound, 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.

Detailed Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

The synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline is efficiently accomplished in a two-step process, commencing with the condensation of 2-amino-5-bromothiophenol with 4-nitrobenzoyl chloride to form the intermediate, 6-bromo-2-(4-nitrophenyl)benzothiazole. This is followed by the reduction of the nitro group to the corresponding amine.

Synthesis_Workflow Start 2-amino-5-bromothiophenol + 4-nitrobenzoyl chloride Intermediate 6-bromo-2-(4-nitrophenyl)benzothiazole Start->Intermediate Condensation (Pyridine) Final_Product 4-(6-bromo-1,3-benzothiazol-2-yl)aniline Intermediate->Final_Product Reduction (SnCl2, HCl)

Caption: Overall synthetic workflow for 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.

Part 1: Synthesis of 6-bromo-2-(4-nitrophenyl)benzothiazole

This initial step involves the formation of the benzothiazole ring through the condensation of 2-amino-5-bromothiophenol with 4-nitrobenzoyl chloride.

Step1_Synthesis Reactant1 2-amino-5-bromothiophenol C6H6BrNS Intermediate 6-bromo-2-(4-nitrophenyl)benzothiazole C13H7BrN2O2S Reactant1->Intermediate Pyridine, CH2Cl2, 0°C to rt Reactant2 4-nitrobenzoyl chloride C7H4ClNO3 Reactant2->Intermediate Pyridine, CH2Cl2, 0°C to rt

Caption: Synthesis of the intermediate, 6-bromo-2-(4-nitrophenyl)benzothiazole.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-5-bromothiophenol (1.0 equivalent) in anhydrous pyridine (10 mL per gram of thiophenol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane (5 mL) to the stirred solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold 1 M hydrochloric acid to neutralize the excess pyridine.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethanol to yield pure 6-bromo-2-(4-nitrophenyl)benzothiazole as a yellow solid.[1]

Causality Behind Experimental Choices:

  • Pyridine serves as both a solvent and a base. As a base, it neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • The reaction is initiated at 0 °C to control the initial exothermic reaction between the acyl chloride and the amine.

  • Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride.

Part 2: Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

The final step is the reduction of the nitro group of the intermediate to an amine group, yielding the target compound.

Step2_Synthesis Intermediate 6-bromo-2-(4-nitrophenyl)benzothiazole C13H7BrN2O2S Final_Product 4-(6-bromo-1,3-benzothiazol-2-yl)aniline C13H9BrN2S Intermediate->Final_Product SnCl2·2H2O, HCl, Ethanol, Reflux

Sources

Whitepaper: A Strategic Approach to Unveiling the Therapeutic Targets of 2-(4-bromophenyl)quinazoline-4(3H)-thione

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically approved therapeutics, particularly in oncology.[1][2] This guide focuses on a specific, under-investigated derivative, 2-(4-bromophenyl)quinazoline-4(3H)-thione . While direct biological data on this compound is sparse, its structural features—a quinazoline-4(3H)-thione core coupled with a 2-position bromophenyl substituent—provide a strong basis for hypothesizing its potential therapeutic targets. Drawing from extensive literature on analogous compounds, we posit that its primary mechanisms of action are likely centered on the inhibition of key protein kinases and the disruption of microtubule dynamics.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a strategic, field-proven workflow to systematically identify, validate, and characterize the therapeutic targets of this promising compound. We will elucidate the causal logic behind each experimental choice, provide self-validating protocols, and ground all claims in authoritative references, thereby presenting a comprehensive roadmap from initial hypothesis to mechanistic validation.

The Quinazoline Scaffold: A Foundation of Pharmacological Success

The quinazoline ring system is a cornerstone of modern drug discovery, renowned for its versatile biological activities.[3][4] A multitude of derivatives have been developed as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2][5] The most notable successes are in oncology, where quinazoline-based molecules have been masterfully engineered as potent inhibitors of protein tyrosine kinases.[6][7] Marketed drugs such as gefitinib, erlotinib, and lapatinib validate the quinazoline scaffold's high affinity for the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR), making it a rational starting point for new drug development.[1][8]

The subject of this guide, this compound, integrates this proven scaffold with two key features:

  • A Thione Group at the 4-position: Replacing the more common oxygen (in quinazolin-4(3H)-one) with sulfur can significantly alter the molecule's electronic properties, solubility, and binding interactions, potentially conferring novel target selectivity.

  • A 2-(4-bromophenyl) Substituent: The phenyl group at the C2 position is a common feature in many biologically active quinazolines. The bromine atom, a halogen, can participate in halogen bonding and other specific interactions within a protein's active site, enhancing binding affinity and selectivity.

Given this structural framework, we can formulate evidence-based hypotheses regarding its most probable molecular targets.

High-Probability Target Classes: An Evidence-Based Analysis

Based on extensive structure-activity relationship (SAR) data from the broader quinazoline family, two target classes emerge as primary candidates for investigation.

Target Class I: Receptor Tyrosine Kinases (EGFR/VEGFR)

The 4-anilinoquinazoline structure is a classic template for EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.[9] These kinases are critical regulators of cell proliferation, survival, and angiogenesis, and their overexpression is a hallmark of many cancers.[1] Quinazoline derivatives typically function as ATP-competitive inhibitors, occupying the ATP-binding site and preventing the phosphorylation cascade that drives tumor growth.

Hypothesis: The this compound molecule mimics the core structure of known kinase inhibitors. The phenyl group at the C2 position can orient itself within the hydrophobic region of the kinase's ATP pocket, while the quinazoline nitrogen atoms form crucial hydrogen bonds. We hypothesize that this compound will demonstrate inhibitory activity against receptor tyrosine kinases, particularly those of the EGFR and VEGFR families.

Below is a conceptual diagram of the EGFR signaling pathway, a primary system hypothesized to be inhibited by the compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS -> RAF -> MEK -> ERK EGFR->RAS_RAF Activates PI3K_AKT PI3K -> AKT -> mTOR EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds Compound 2-(4-bromophenyl) quinazoline-4(3H)-thione Compound->EGFR Inhibits (Hypothesized) Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation Promotes PI3K_AKT->Proliferation Promotes

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Target Class II: Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs.[1] Several classes of quinazoline derivatives have been reported to induce apoptosis and cell cycle arrest by inhibiting tubulin polymerization.[10][11] These agents disrupt the formation of the mitotic spindle, leading to cell death.

Hypothesis: The planar structure of the quinazoline ring system is well-suited to interact with the colchicine-binding site on β-tubulin. This interaction can prevent the polymerization of tubulin dimers into microtubules, disrupting cellular division and inducing apoptosis. We hypothesize that this compound will exhibit cytotoxic effects by acting as a tubulin polymerization inhibitor.

The diagram below illustrates the proposed mechanism of action.

Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization (Normal Cell Division) Spindle_Disruption Mitotic Spindle Disruption Tubulin->Spindle_Disruption Leads to Compound 2-(4-bromophenyl) quinazoline-4(3H)-thione Compound->Tubulin Binds & Inhibits (Hypothesized) Apoptosis Apoptosis Spindle_Disruption->Apoptosis

Caption: Hypothesized mechanism of tubulin polymerization inhibition.

Strategic Experimental Workflow for Target Identification and Validation

To systematically test these hypotheses, we propose a multi-phased approach that progresses from broad cellular screening to specific molecular target validation.

Phase 1: In Vitro Profiling and Hypothesis Generation

The initial step is to determine the compound's cytotoxic potential across a diverse panel of human cancer cell lines. This provides a broad view of its efficacy and can offer early clues about its mechanism of action.

Phase1_Workflow start Start: Compound Synthesized cell_culture Culture Cancer Cell Panel (e.g., A549, MCF-7, HCT116) start->cell_culture treatment Treat Cells with Compound (Dose-Response Gradient) cell_culture->treatment mtt_assay Protocol 3.1: Perform MTT/MTS Assay (72h Incubation) treatment->mtt_assay data_analysis Data Analysis: Calculate IC50 Values mtt_assay->data_analysis decision Potency Observed? (IC50 < 10 µM) data_analysis->decision end_stop End: Low Priority decision->end_stop No end_proceed Proceed to Phase 2: Target Identification decision->end_proceed Yes

Caption: Workflow for Phase 1 cytotoxic screening.

Protocol 3.1: Cell Viability Screening (MTT Assay)

  • Cell Seeding: Seed cells from various cancer lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Replace the medium in the cell plates with the medium containing the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Table 1: Example Data Output for Cytotoxicity Screening

Cell Line Cancer Type IC₅₀ (µM) of Compound IC₅₀ (µM) of Doxorubicin
A549 Lung [Experimental Value] [Experimental Value]
MCF-7 Breast [Experimental Value] [Experimental Value]
HCT116 Colon [Experimental Value] [Experimental Value]

| HeLa | Cervical | [Experimental Value] | [Experimental Value] |

Phase 2: Direct Target Identification

If the compound shows significant cytotoxicity, the next step is to identify its direct molecular target(s) within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, unbiased method for this purpose. It operates on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation.

Phase2_Workflow start Start: Compound is Cytotoxic cell_lysate Prepare Cell Lysate or Use Intact Cells start->cell_lysate treatment Treat with Compound or Vehicle cell_lysate->treatment heat_shock Heat Lysates/Cells (Temperature Gradient) treatment->heat_shock centrifuge Centrifuge to Separate Soluble vs. Aggregated Proteins heat_shock->centrifuge sds_page Protocol 3.2: CETSA Run Soluble Fraction on SDS-PAGE centrifuge->sds_page analysis Analyze Protein Levels via Western Blot (Hypothesis-Driven) or Mass Spectrometry (Unbiased) sds_page->analysis target_id Identify Stabilized Protein(s) as Potential Target(s) analysis->target_id end_proceed Proceed to Phase 3: Target Validation target_id->end_proceed

Caption: Workflow for Phase 2 target identification using CETSA.

Protocol 3.2: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture & Treatment: Culture the most sensitive cell line from Phase 1. Treat the cells with a high concentration (e.g., 10x IC₅₀) of the compound or vehicle (DMSO) for 2-4 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease and phosphatase inhibitors.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Sample Preparation: Collect the supernatant containing the soluble, non-denatured proteins. Prepare samples for analysis.

  • Analysis (Hypothesis-Driven): Run samples on an SDS-PAGE gel, transfer to a PVDF membrane, and perform Western blotting using antibodies against suspected targets (e.g., phospho-EGFR, β-tubulin). A stabilized target will remain in the supernatant at higher temperatures in the compound-treated samples compared to the vehicle control.

  • Analysis (Unbiased): For a discovery approach, analyze the soluble fractions from a key temperature point (where stabilization is observed) using quantitative mass spectrometry (e.g., ITRAQ or TMT labeling) to identify all stabilized proteins.

Phase 3: Target Validation and Mechanistic Confirmation

Once a putative target is identified, it must be validated using orthogonal, in vitro assays.

Protocol 3.3: Recombinant Kinase Inhibition Assay (If Target is a Kinase)

  • Assay Setup: In a 96-well plate, combine recombinant human EGFR (or other identified kinase) enzyme, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Compound Addition: Add this compound at various concentrations.

  • Reaction: Incubate the reaction mixture at 30°C for 60 minutes to allow for phosphorylation.

  • Detection: Quantify the amount of phosphorylated substrate. This is often done using an antibody-based method like ELISA or a luminescence-based assay that measures the amount of ATP remaining (e.g., ADP-Glo™).

  • Analysis: Plot the inhibition of kinase activity against the compound concentration to determine the IC₅₀ value, confirming direct enzymatic inhibition.

Protocol 3.4: Western Blot of Downstream Signaling (If Target is a Kinase)

  • Cell Treatment: Treat cells with the compound at 0.5x, 1x, and 2x its IC₅₀ for 2-6 hours.

  • Stimulation: For receptor tyrosine kinases like EGFR, stimulate the pathway by adding the corresponding ligand (e.g., EGF) for the last 15 minutes of incubation.

  • Lysis & Quantification: Lyse the cells and quantify total protein concentration.

  • Western Blotting: Perform Western blotting on the lysates using primary antibodies against the phosphorylated (active) forms of the target and its key downstream effectors (e.g., p-EGFR, p-Akt, p-ERK) and their total protein counterparts as loading controls.

  • Analysis: A reduction in the phosphorylation of downstream proteins confirms that the compound inhibits the kinase signaling cascade within the cell.

Protocol 3.5: In Vitro Tubulin Polymerization Assay (If Target is Tubulin)

  • Assay Setup: In a 96-well plate, add purified tubulin protein to a polymerization buffer (e.g., G-PEM buffer) at 4°C.

  • Compound Addition: Add the compound at various concentrations. Include positive (e.g., Colchicine) and negative (DMSO) controls.

  • Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

  • Analysis: Compare the polymerization curves of the compound-treated samples to the control. Inhibition is indicated by a reduction in the rate and extent of absorbance increase. Calculate the IC₅₀ for polymerization inhibition.

Conclusion and Future Directions

This guide outlines a logical and robust scientific strategy for elucidating the therapeutic targets of this compound. By leveraging the extensive knowledge base of the quinazoline scaffold, we have formulated high-probability hypotheses centered on kinase inhibition and tubulin polymerization disruption. The proposed three-phase experimental workflow provides a clear path from broad phenotypic screening to precise molecular target identification and mechanistic validation.

Successful identification and validation of a primary target would open the door to subsequent stages of drug development, including:

  • Lead Optimization: Synthesizing analogues to improve potency, selectivity, and drug-like properties (ADME/Tox).

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessing the compound's absorption, distribution, metabolism, excretion, and target engagement in a living system.

By following this comprehensive approach, researchers can efficiently and effectively unlock the therapeutic potential of this promising molecule.

References

  • Stasevych, M., Zvarych, V., & Novikov, V. (2022). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Source details not fully available, but content points to a review on quinazoline anticancer properties, including kinase and tubulin inhibition.]
  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Sci Pharm, 91(18).
  • AACR. (2007). Design and synthesis of quinazoline derivatives as potential anticancer agents. Molecular Targets and Cancer Therapeutics Conference.
  • Zayed, M. F. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. [Source details point to a review covering various targets including DHFR, BCRP, and PARP.]
  • Javaid, U., et al. (n.d.). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Source indicates a review focused specifically on EGFR inhibitors with a quinazoline core.]
  • Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [This appears to be a republication or similar version of reference 3, confirming the focus on tyrosine kinases.]
  • PubMed. (n.d.). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. [Source points to a study on multi-kinase inhibitors with the quinazoline scaffold.]
  • ResearchGate. (n.d.). Biological Activity of Quinazolinones. [A general review on the diverse biological activities of quinazolinones.]
  • Khajouei, M., et al. (2017). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 12(4), 290-299.
  • Manoharan, S., & Perumal, P. T. (2025).
  • ResearchGate. (n.d.). Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives.
  • PMC. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [A broad review on the chemistry and biology of quinazolines.]
  • Eissa, I. H., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.
  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912.
  • PMC. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. [Source details a study on hybrid molecules for anticancer activity.]
  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [A review highlighting the broad therapeutic potential of the quinazoline scaffold.]
  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • MDPI. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. [Review on the 4(3H)-quinazolinone scaffold in medicine and agriculture.]
  • ResearchGate. (2019). 4(3H)‐Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, 170.
  • NIH. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. [Study on quinazolinones as multi-kinase inhibitors.]
  • ResearchGate. (2023). Recent advances in the biological activity of quinazoline. International Journal of Pharmaceutical Chemistry and Analysis, 9(4), 169-173.
  • ResearchGate. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912.
  • ResearchGate. (n.d.). Synthesis of some new biologically active 2,3- Disubstituted quinazolin-4-ones.

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-(4-bromophenyl)quinazoline-4(3H)-thione from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of 2-(4-bromophenyl)quinazoline-4(3H)-thione, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis commences from the readily available precursor, anthranilic acid, and proceeds via a two-step, one-pot reaction involving the formation of a thiourea intermediate followed by intramolecular cyclization. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure successful and reproducible synthesis.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] The quinazoline ring system is a key pharmacophore, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The versatility of the quinazoline scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. The thione moiety at the 4-position, in particular, serves as a valuable handle for further chemical modifications, making 2-arylquinazoline-4(3H)-thiones important intermediates in the synthesis of diverse compound libraries for drug screening.

The target molecule, this compound, incorporates a bromophenyl group at the 2-position, a common substituent in pharmacologically active compounds that can influence binding affinity and metabolic stability. This guide provides a robust and efficient method for its synthesis, starting from anthranilic acid.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound from anthranilic acid is achieved through a well-established and reliable two-step sequence that can be conveniently performed in a single reaction vessel.

The overall transformation involves:

  • Formation of a Thiourea Intermediate: The initial step is the nucleophilic addition of the amino group of anthranilic acid to the electrophilic carbon of 4-bromobenzoyl isothiocyanate. This reaction forms an N,N'-disubstituted thiourea derivative.

  • Intramolecular Cyclization: The thiourea intermediate, under the influence of heat and a basic catalyst, undergoes an intramolecular cyclization. The carboxylate group, formed by the deprotonation of the carboxylic acid on anthranilic acid, acts as a nucleophile, attacking the thiocarbonyl carbon. Subsequent dehydration leads to the formation of the stable quinazoline-4(3H)-thione ring system.

This synthetic approach is advantageous due to the commercial availability of the starting materials, the relatively straightforward reaction conditions, and generally good yields.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPuritySupplier
Anthranilic AcidC₇H₇NO₂137.141.37 g (10 mmol)≥99%Sigma-Aldrich
4-Bromobenzoyl chlorideC₇H₄BrClO219.462.19 g (10 mmol)≥98%Sigma-Aldrich
Ammonium thiocyanateNH₄SCN76.120.76 g (10 mmol)≥98%Sigma-Aldrich
AcetoneC₃H₆O58.0850 mLAnhydrousFisher Scientific
PyridineC₅H₅N79.1020 mLAnhydrousSigma-Aldrich
EthanolC₂H₅OH46.07As needed95%Fisher Scientific
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Synthetic Procedure

Step 1: In-situ Generation of 4-Bromobenzoyl Isothiocyanate

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ammonium thiocyanate (0.76 g, 10 mmol) and 30 mL of anhydrous acetone.

  • Stir the suspension at room temperature to ensure good mixing.

  • In a separate beaker, dissolve 4-bromobenzoyl chloride (2.19 g, 10 mmol) in 20 mL of anhydrous acetone.

  • Transfer the 4-bromobenzoyl chloride solution to a dropping funnel and add it dropwise to the stirred suspension of ammonium thiocyanate over a period of 15-20 minutes.

  • After the addition is complete, gently reflux the reaction mixture for 30 minutes. This will result in the formation of a pale yellow solution of 4-bromobenzoyl isothiocyanate.

Step 2: Formation of the Thiourea Intermediate and Cyclization

  • In a separate beaker, dissolve anthranilic acid (1.37 g, 10 mmol) in 20 mL of anhydrous pyridine.

  • After the 30-minute reflux of the isothiocyanate solution, cool the flask to room temperature.

  • Add the solution of anthranilic acid in pyridine to the reaction flask containing the in-situ generated 4-bromobenzoyl isothiocyanate.

  • Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • A solid precipitate of this compound will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold water to remove any residual pyridine and salts.

Purification
  • The crude product can be purified by recrystallization from ethanol.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Expected Yield: 75-85%

  • Appearance: Pale yellow crystalline solid

  • Molecular Formula: C₁₄H₉BrN₂S

  • Molar Mass: 317.21 g/mol

Visualization of the Synthesis

Reaction Pathway

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product Anthranilic_Acid Anthranilic Acid Thiourea Thiourea Intermediate Anthranilic_Acid->Thiourea + Isothiocyanate (Pyridine) Bromobenzoyl_Chloride 4-Bromobenzoyl Chloride Isothiocyanate 4-Bromobenzoyl Isothiocyanate (in-situ) Bromobenzoyl_Chloride->Isothiocyanate + NH4SCN (Acetone, Reflux) Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Isothiocyanate Isothiocyanate->Thiourea Quinazolinethione 2-(4-bromophenyl)quinazoline- 4(3H)-thione Thiourea->Quinazolinethione Intramolecular Cyclization (Pyridine, Reflux) workflow A 1. Prepare NH4SCN in Acetone B 2. Add 4-Bromobenzoyl Chloride Solution A->B C 3. Reflux for 30 min (Isothiocyanate formation) B->C E 5. Add Anthranilic Acid Solution to Reaction C->E D 4. Prepare Anthranilic Acid in Pyridine D->E F 6. Reflux for 4-6 hours (Cyclization) E->F G 7. Quench with Ice-Cold Water F->G H 8. Filter Crude Product G->H I 9. Recrystallize from Ethanol H->I J 10. Filter and Dry Pure Product I->J

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Bromobenzoyl chloride is corrosive and lachrymatory; handle with care.

  • Pyridine is a flammable and toxic liquid; avoid inhalation and skin contact.

  • Acetone is highly flammable; keep away from ignition sources.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from anthranilic acid. The procedure is well-suited for laboratory-scale synthesis and can be adapted for the preparation of other 2-aryl-substituted quinazolinethione derivatives. The mechanistic insights and detailed experimental steps are intended to empower researchers to successfully synthesize this valuable heterocyclic scaffold for applications in medicinal chemistry and drug discovery.

References

  • Banerjee, M., Behera, C. C., Pradhan, G. C., Azam, M. A., & Sahu, S. K. (2009). Synthesis and biological evaluation of some anthranilic acid and 2-phenylquinazoline-4(3H)-one analogues. South African Journal of Chemistry, 62, 134-142. Available at: [Link]

  • Al-Sanea, M. M., Hafez, H. M., Mohamed, A. A., El-Shafey, H. W., Elgazar, A. A., Tawfik, S. S., ... & Hamdi, A. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 5109–5127. Available at: [Link]

  • Mohareb, R. M., & Halim, M. A. (2018). Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. Acta Chimica Slovenica, 65(3), 554-568. Available at: [Link]

  • Asif, M. (2014). Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives. International journal of medicinal chemistry, 2014. Available at: [Link]

  • Hassan, A. M. A., Elbialy, Z. I., & Wahdan, K. M. (2020). Microwave Synthesis, Characterization, Biological Activity of N-(p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. International Journal of Pharmaceutical and Phytopharmacological Research, 10(5), 1-8. Available at: [Link]

Sources

Application Notes and Protocols: Investigating 2-(4-bromophenyl)quinazoline-4(3H)-thione as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1] In oncology, quinazoline derivatives have been successfully developed into clinically approved drugs that target key signaling pathways involved in cancer progression.[2] The introduction of a thione group at the 4-position and a substituted phenyl ring at the 2-position of the quinazoline ring system presents an intriguing avenue for the development of novel anticancer agents with potentially unique mechanisms of action. This document provides a comprehensive guide for the investigation of 2-(4-bromophenyl)quinazoline-4(3H)-thione as a potential anticancer therapeutic.

These application notes and protocols are designed to provide a robust framework for the synthesis, characterization, and comprehensive preclinical evaluation of this compound. The methodologies described herein are based on established protocols for analogous quinazoline derivatives and are intended to guide researchers in generating high-quality, reproducible data.

Part 1: Synthesis and Characterization

A reliable synthetic route and thorough characterization are the foundational steps in the evaluation of any novel compound.

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on common methods for the synthesis of 2-aryl-4(3H)-quinazolinones and their thione analogs.

Materials:

  • 2-Aminobenzonitrile

  • 4-Bromobenzaldehyde

  • Sodium hydrosulfide (NaSH) or Lawesson's reagent

  • Ethanol

  • Pyridine

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of 2-(4-bromophenyl)-4-aminoquinazoline.

    • In a round-bottom flask, dissolve 2-aminobenzonitrile (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in ethanol.

    • Add a catalytic amount of a suitable acid or base to promote the condensation reaction.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

  • Step 2: Thionation to yield this compound.

    • Suspend the product from Step 1 in a suitable solvent such as pyridine or toluene.

    • Add a thionating agent, such as sodium hydrosulfide (NaSH) or Lawesson's reagent (1.5-2 equivalents).

    • Heat the mixture to reflux for 8-12 hours, again monitoring by TLC.

    • After cooling, carefully quench the reaction mixture with water or a dilute acid solution (e.g., 1M HCl).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Characterization:

The structure and purity of the synthesized this compound should be rigorously confirmed using a panel of spectroscopic techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the arrangement of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=S bond.

  • Elemental Analysis: To determine the percentage composition of C, H, N, and S, and to confirm the empirical formula.

Part 2: In Vitro Anticancer Evaluation

A systematic in vitro evaluation is crucial to determine the cytotoxic and mechanistic properties of the compound.

Experimental Workflow for In Vitro Evaluation

cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Identification Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cytotoxicity Assay (MTT)->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (Propidium Iodide) Cell Cycle Analysis (Propidium Iodide) Apoptosis Assay (Annexin V/PI)->Cell Cycle Analysis (Propidium Iodide) Western Blot Analysis Western Blot Analysis Cell Cycle Analysis (Propidium Iodide)->Western Blot Analysis Kinase Inhibition Assays Kinase Inhibition Assays Western Blot Analysis->Kinase Inhibition Assays Tubulin Polymerization Assay Tubulin Polymerization Assay Kinase Inhibition Assays->Tubulin Polymerization Assay

Caption: A stepwise workflow for the in vitro evaluation of this compound.

Protocol 2: Cell Viability (MTT) Assay

This assay determines the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.[3]

Materials:

  • Selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a normal cell line like MRC-5 for selectivity assessment).

  • RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium to achieve the desired final concentrations.

  • Treat the cells with various concentrations of the compound and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Compound MCF-7 IC50 (µM) A549 IC50 (µM) HCT116 IC50 (µM) MRC-5 IC50 (µM)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Doxorubicin (Control)Reference valueReference valueReference valueReference value
Caption: Table for summarizing the IC50 values of this compound against various cell lines.
Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis.

Materials:

  • Cancer cells treated with the compound at its IC50 concentration.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Treat cells with this compound at its predetermined IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. The cell population will be differentiated into viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 4: Cell Cycle Analysis

This assay determines if the compound induces cell cycle arrest at a specific phase.[3]

Materials:

  • Cancer cells treated with the compound.

  • Propidium Iodide (PI) staining solution containing RNase A.

  • Flow cytometer.

Procedure:

  • Treat cells with the compound at its IC50 concentration for 24 hours.

  • Fix the harvested cells in 70% cold ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Part 3: Mechanistic Insights and Target Identification

Understanding the molecular mechanism of action is critical for further drug development.

Potential Signaling Pathways to Investigate

Based on the activity of related quinazoline derivatives, the following pathways are plausible targets for this compound:

cluster_0 Growth Factor Signaling cluster_1 Cell Cycle & Apoptosis EGFR EGFR Proliferation Proliferation EGFR->Proliferation VEGFR-2 VEGFR-2 Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Tubulin Tubulin Cell Division Cell Division Tubulin->Cell Division Caspases Caspases Apoptosis Apoptosis Caspases->Apoptosis Bcl-2 family Bcl-2 family Bcl-2 family->Apoptosis This compound This compound This compound->EGFR This compound->VEGFR-2 This compound->Tubulin This compound->Caspases activates This compound->Bcl-2 family regulates Cancer Growth Cancer Growth Proliferation->Cancer Growth Angiogenesis->Cancer Growth Cell Division->Cancer Growth

Caption: Potential molecular targets and pathways for this compound.

Protocol 5: Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and cell signaling.

Materials:

  • Cell lysates from treated and untreated cells.

  • Primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, p-EGFR, p-VEGFR-2).

  • Secondary antibodies conjugated to HRP.

  • SDS-PAGE gels and blotting apparatus.

  • Chemiluminescence detection reagents.

Procedure:

  • Lyse the treated and untreated cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Part 4: In Vivo Antitumor Activity

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism.

Protocol 6: Xenograft Mouse Model

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Human cancer cells for tumor implantation.

  • The test compound formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer the compound or vehicle to the respective groups daily or as per the determined dosing schedule.

  • Measure the tumor volume and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound as a potential anticancer agent. The data generated from these studies will be instrumental in determining its therapeutic potential, mechanism of action, and suitability for further development. Future work could involve lead optimization to improve potency and drug-like properties, as well as more detailed toxicology and pharmacokinetic studies.

References

  • Antypenko, L., Antypenko, O. M., Kovalenko, S. I., & Karpenko, A. V. (2016). Synthesis, Anticancer, and QSAR Studies of 2-Alkyl(aryl,hetaryl)quinazolin-4(3H)-thione's and[4][5][6]Triazolo[1,5-c]quinazoline-2-thione's Thioderivatives. Helvetica Chimica Acta, 99(8), 629-640. [Link]

  • El-Sayed, N. N. E., et al. (2021). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 15, 4567–4585. [Link]

  • Asadi, M., et al. (2018). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 13(5), 443–451. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design, synthesis, and apoptotic antiproliferative efficacy of new quinazoline/1,3,4-oxadiazole-2-thione derived EGFR/HER-2 dual inhibitors with anti-breast cancer activity. RSC Advances, 12(35), 22830-22846. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design, synthesis, and apoptotic antiproliferative efficacy of new quinazoline/1,3,4-oxadiazole-2-thione derived EGFR/HER-2 dual inhibitors with anti-breast cancer activity. RSC Advances, 12(35), 22830-22846. [Link]

  • Silva, A. C. A., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Pharmaceuticals, 16(10), 1421. [Link]

  • Manoharan, S., & Perumal, E. (2023). Proposed mechanism of action of quinazoline-2,4(1H,3H)-dione derivatives in cancer cells. ResearchGate. [Link]

  • Gouhar, R. S., Haneen, D. S. A., & El-Hallouty, S. M. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin-4(3H)-one Derivatives. Journal of Heterocyclic Chemistry, 56(5), 1651-1660. [Link]

  • Al-Suhaimi, E. A., et al. (2020). Synthesis and evaluation of new 4(3H)-Quinazolinone derivatives as potential anticancer agents. ResearchGate. [Link]

  • Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7895. [Link]

  • Kumar, A., et al. (2016). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research, 5(2). [Link]

  • Li, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(15), 5863. [Link]

  • Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7895. [Link]

  • Zayed, M. F., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(19), 6265. [Link]

Sources

In vitro cytotoxicity assays for 2-(4-bromophenyl)quinazoline-4(3H)-thione

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Comprehensive In Vitro Cytotoxicity Profiling of 2-(4-bromophenyl)quinazoline-4(3H)-thione

Audience: Researchers, scientists, and drug development professionals.

Abstract

Quinazoline and its derivatives represent a critical class of heterocyclic compounds that are the structural core of numerous molecules with significant therapeutic potential, including anticancer agents.[1][2][3] This application note provides a comprehensive, multi-assay framework for the detailed in vitro cytotoxic characterization of a specific derivative, this compound. We present an integrated workflow that moves beyond a single viability readout to build a more complete profile of the compound's cellular impact. The protocols herein detail the assessment of metabolic activity (MTT assay), cell membrane integrity (LDH assay), and the induction of apoptosis (Annexin V/PI staining and Caspase-3/7 activity). By explaining the causality behind experimental choices and emphasizing the inclusion of robust controls, these protocols are designed to generate reliable, reproducible, and insightful data for preclinical drug discovery and mechanism-of-action studies.

Introduction: The Rationale for a Multi-Assay Approach

The evaluation of a novel compound's cytotoxic potential is a cornerstone of drug discovery. Quinazolinone derivatives, in particular, have been shown to exhibit broad-spectrum cytotoxic effects against various cancer cell lines.[4][5] However, a simple IC50 value from a single assay provides a limited view of a compound's biological effect. A compound may inhibit proliferation (cytostatic) without directly killing cells, or it may induce cell death through different mechanisms such as apoptosis or necrosis.

A robust cytotoxicity assessment, therefore, requires a multi-pronged approach to interrogate different cellular endpoints. This guide outlines a logical workflow to characterize the effects of this compound by answering three fundamental questions:

  • Does the compound reduce cell viability? (Assessed by metabolic activity).

  • Does the compound compromise cell membrane integrity? (Assessed by cytotoxicity/necrosis).

  • If the compound induces cell death, is it through apoptosis? (Assessed by apoptotic markers).

This integrated approach provides a more nuanced understanding of the compound's mechanism of action, which is critical for its further development as a potential therapeutic agent.

Overall Experimental Workflow

A systematic evaluation begins with initial screening to determine the impact on cell viability, followed by more specific assays to elucidate the mechanism of cell death.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Assessment cluster_analysis Phase 3: Data Analysis & Interpretation Cell_Culture Select and Culture Cancer Cell Line(s) (e.g., MCF-7, HCT116) Compound_Prep Prepare Stock & Working Solutions of 2-(4-bromophenyl) quinazoline-4(3H)-thione Assay_Viability Assay 1: Cell Viability (MTT Assay) Determine IC50 Compound_Prep->Assay_Viability Assay_Cytotoxicity Assay 2: Membrane Integrity (LDH Release Assay) Compound_Prep->Assay_Cytotoxicity Assay_Apoptosis Assay 3: Apoptosis Induction (Annexin V/PI & Caspase-3/7) Compound_Prep->Assay_Apoptosis Data_Analysis Calculate IC50 Values Quantify Apoptotic Cells Measure Enzyme Activity Assay_Viability->Data_Analysis Assay_Cytotoxicity->Data_Analysis Assay_Apoptosis->Data_Analysis Conclusion Synthesize Data to Build Comprehensive Cytotoxicity Profile Data_Analysis->Conclusion

Caption: Overall experimental workflow for cytotoxicity profiling.

Protocol 1: Cell Viability via MTT Assay

Principle

The MTT assay is a colorimetric method used to assess cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of metabolically active cells. The resulting crystals are solubilized, and the absorbance is measured spectrophotometrically. This assay is a robust, high-throughput method for initial screening and determination of the half-maximal inhibitory concentration (IC50).[8][9]

Materials
  • This compound

  • Selected cancer cell line(s) (e.g., MCF-7, HCT116, HepG2)[1]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[7]

  • Solubilization solution: DMSO or 0.01 M HCl in isopropanol.[8]

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570-590 nm)

Step-by-Step Protocol
  • Cell Seeding: Harvest exponentially growing cells and determine cell density and viability (>90%) using a hemocytometer and Trypan blue. Dilute the cell suspension to an optimized seeding density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare a 2X serial dilution of this compound in complete culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.

  • Controls: It is critical to include the following controls on each plate:

    • Untreated Control: Cells treated with fresh medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Blank Control: Wells with medium only (no cells) to measure background absorbance.[9]

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[8]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of serum-free medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9]

  • Solubilization: Carefully aspirate the MTT solution. Add 100-200 µL of solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Data Analysis
  • Subtract the average absorbance of the blank control from all other wells.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Protocol 2: Membrane Integrity via LDH Cytotoxicity Assay

Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon damage or lysis of the plasma membrane, a hallmark of necrosis.[10][11] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. The NADH then reduces a tetrazolium salt (like INT) to a colored formazan product, which can be quantified by measuring its absorbance.[12]

Materials
  • Cell culture supernatant from treated and control cells (from Protocol 1 setup)

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions)

  • Lysis Buffer (often 10X, provided in kits)

  • 96-well flat-bottom plate

  • Microplate reader (absorbance at ~490 nm)

Step-by-Step Protocol
  • Plate Setup: Prepare a separate 96-well plate for the LDH assay.

  • Sample Collection: Carefully collect 50 µL of cell culture supernatant from each well of the compound-treated plate before adding the MTT reagent. Transfer it to the corresponding well of the new plate.

  • Controls: Proper controls are essential for accurate interpretation:[13]

    • Spontaneous LDH Release: Supernatant from vehicle-treated, healthy cells.

    • Maximum LDH Release: Add Lysis Buffer (e.g., Triton X-100) to a set of vehicle-treated wells 30-45 minutes before supernatant collection to induce 100% cell lysis.

    • Background Control: Supernatant from wells with medium only.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the specified volume (e.g., 50-100 µL) of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[12]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis
  • Subtract the background control absorbance from all other readings.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

Protocol 3: Apoptosis Detection

Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical hallmarks, including the activation of caspase enzymes and the externalization of phosphatidylserine (PS).[14]

Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[15]

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that flips from the inner to the outer leaflet of the plasma membrane during early apoptosis.[16][17]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It only enters cells in late apoptosis or necrosis where membrane integrity is lost.[14]

Caption: Principle of Annexin V and PI staining for apoptosis detection.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the IC50 concentration (and 0.5X, 2X IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.[15]

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^5 cells.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex and incubate at room temperature for 15-20 minutes in the dark.[16]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.[16]

Caspase-3/7 Activity Assay

Caspases-3 and -7 are key "executioner" caspases that are activated during apoptosis. Their activity is a direct measure of the apoptotic pathway being engaged.[18] This assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specifically cleaved by active caspase-3 and -7.[19][20] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

  • Cell Seeding and Treatment: Seed cells in a white-walled, 96-well plate and treat with the compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[19] This typically involves reconstituting a lyophilized substrate with a buffer.

  • Assay Procedure ("Add-Mix-Measure"):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[19]

    • Mix gently by placing the plate on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Interpretation and Presentation

Synthesizing the data from these assays provides a powerful, multi-dimensional view of the compound's activity.

Interpreting Combined Results

The relationship between the different assay results can elucidate the primary mechanism of action.

MTT Result (Viability) LDH Result (Cytotoxicity) Apoptosis Result (Annexin V/Caspase) Likely Interpretation
↓ Decreased↑ Increased↑ IncreasedApoptotic Cytotoxicity: The compound actively kills cells by inducing apoptosis, which progresses to secondary necrosis (membrane rupture).
↓ Decreased↔ No Change↑ IncreasedPrimary Apoptosis: The compound induces apoptosis without significant immediate membrane disruption. The decrease in MTT signal reflects cell death.
↓ Decreased↑ Increased↔ No ChangePrimary Necrosis: The compound is directly toxic to the cell membrane, causing lysis without activating the apoptotic cascade.
↓ Decreased↔ No Change↔ No ChangeCytostatic Effect: The compound inhibits cell proliferation or metabolic activity without directly killing the cells within the time frame.
Sample Data Summary

Quantitative data should be summarized clearly. Below is a hypothetical summary for this compound after a 48-hour treatment.

Assay Cell Line Endpoint Result (IC50 / %)
MTT MCF-7Metabolic ViabilityIC50: 12.5 µM
HCT116Metabolic ViabilityIC50: 8.9 µM
LDH HCT116Membrane Integrity45% Cytotoxicity @ 10 µM
Annexin V/PI HCT116Apoptosis52% Apoptotic Cells @ 10 µM
Caspase-3/7 HCT116Apoptosis Execution4.5-fold increase in luminescence @ 10 µM

Troubleshooting Common Issues

Issue Possible Cause(s) Suggested Solution(s)
High background in MTT assay Contamination; phenol red interference; direct reduction of MTT by the compound.Use fresh, sterile reagents; perform MTT incubation in phenol red-free medium; run a cell-free control with the compound to check for direct reduction.[9]
High variability between replicates Uneven cell seeding; pipetting errors; "edge effect" in the 96-well plate.Ensure a homogenous cell suspension before seeding; use a multichannel pipette; avoid using outer wells or fill them with sterile PBS.[9]
No Annexin V signal in apoptotic cells Insufficient Ca2+ in binding buffer; analysis performed too late after staining.Ensure the binding buffer contains the correct concentration of CaCl2 (typically 2.5 mM); analyze cells as soon as possible after staining.
Low signal in Caspase assay Insufficient cell number; low protein concentration.Ensure cell number is at least 1x10^6 per sample and protein concentration is 1-4 mg/mL.[21]

Conclusion

This application note provides a validated, multi-assay workflow to move beyond a simple measure of cell death and build a comprehensive in vitro cytotoxicity profile for this compound. By integrating assessments of metabolic activity (MTT), membrane integrity (LDH), and specific apoptotic markers (Annexin V, Caspase-3/7), researchers can generate high-quality, reproducible data. This detailed characterization is essential for elucidating the compound's mechanism of action, establishing structure-activity relationships for related quinazoline derivatives, and making informed decisions in the preclinical drug development pipeline.

References

  • Thakur, A., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Sheba, E., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

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  • Bio-protocol. (n.d.). Caspase 3/7 activity assay. [Link]

  • Fares, M., et al. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC. [Link]

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  • Alanazi, A. M., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PMC. [Link]

  • ResearchGate. (n.d.). In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs.... [Link]

  • Vietnam Journal of Chemistry. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. [Link]

  • 3H Biomedical. (n.d.). LDH Cytotoxicity Assay. [Link]

  • El-Azab, A. S., et al. (2025). Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities.... RSC Publishing. [Link]

  • National Institutes of Health. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted-4(3H)-quinazolinone derivatives. [Link]

  • Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]

  • Slater, M., et al. (2016). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. [Link]

  • Zhou, J., et al. (2008). Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives. PubMed. [Link]

  • Journal of the Indian Chemical Society. (n.d.). Design, Synthesis and Biological Investigation of Some Novel Quinazolin-4(3H)-One Tethered 1, 3, 4- Thiadiazole-Thiol Motifs.... [Link]

  • Waisser, K., et al. (2001). Synthesis and Biological Evaluation of Quinazoline-4-thiones. PMC. [Link]

  • Tsiailanis, A. D., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PMC. [Link]

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Application Notes & Protocols for the Antimicrobial Screening of Substituted Quinazoline-4(3H)-thione Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action.[1][2] Quinazoline derivatives, a versatile class of nitrogen-containing heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2][3][4][5] Specifically, substituted quinazoline-4(3H)-thiones are of significant interest for their potential to overcome existing resistance mechanisms.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening and evaluation of the antimicrobial properties of novel substituted quinazoline-4(3H)-thione compounds. The protocols herein are designed to ensure scientific rigor, reproducibility, and the generation of reliable, quantitative data to inform structure-activity relationship (SAR) studies and guide further development.

From Synthesis to Screening: A Strategic Overview

The journey of a novel antimicrobial agent begins with its chemical synthesis. While detailed synthetic procedures are beyond the scope of this guide, it is crucial to understand the context. Quinazoline-4(3H)-thiones are typically synthesized from accessible starting materials like anthranilic acid, which undergoes cyclization and subsequent thionation reactions.[3][6][7] The true pharmacological potential of these synthesized compounds can only be unlocked through a rigorous and systematic screening process. This workflow ensures that promising candidates are identified efficiently.

G cluster_0 Phase 1: Compound Generation cluster_1 Phase 2: Antimicrobial Screening A Design & Synthesis of Substituted Quinazoline- 4(3H)-thiones B Structural Characterization (NMR, MS, IR) A->B Verification C Primary Qualitative Screen (Agar Disk Diffusion) B->C Proceed with pure compounds D Quantitative MIC Determination (Broth Microdilution) C->D For active compounds E Data Analysis & Hit Identification D->E Generate MIC values F Advanced Studies (Toxicity, Mechanism of Action) E->F Promising Candidates

Caption: High-level workflow from compound synthesis to antimicrobial evaluation.

Protocol I: Primary Qualitative Screening via Agar Disk Diffusion

The Kirby-Bauer disk diffusion method is a valuable and cost-effective initial screen to rapidly identify compounds with potential antimicrobial activity.[8] The principle is based on the diffusion of a compound from a saturated paper disk into an agar medium uniformly inoculated with a test microorganism. The presence of a clear "zone of inhibition" around the disk indicates that the compound has successfully inhibited microbial growth.[9][10][11]

Causality Behind Experimental Choices
  • Medium: Mueller-Hinton Agar (MHA) is the international standard for routine susceptibility testing.[8] Its composition is well-defined, it supports the growth of most common pathogens, and it contains minimal inhibitors of common antimicrobial agents, ensuring reproducibility.[12]

  • Inoculum Standardization: The density of the bacterial inoculum is a critical variable. A suspension is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12] This ensures that the results are consistent and not skewed by an overly dense or sparse bacterial lawn.[10]

Materials and Reagents
  • Substituted quinazoline-4(3H)-thione compounds

  • Dimethyl sulfoxide (DMSO, sterile)

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85%) or Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs, forceps, and micropipettes

  • Incubator (35°C ± 2°C)

  • Positive control antibiotic disks (e.g., Ciprofloxacin)

  • Calipers or a ruler

Step-by-Step Protocol
  • Preparation of Compound Disks:

    • Dissolve each test compound in sterile DMSO to a known concentration (e.g., 1 mg/mL).

    • Aseptically apply a precise volume (e.g., 10 µL) of each compound solution onto a sterile paper disk. This will yield a disk with a known amount of compound (e.g., 10 µ g/disk ).

    • Prepare a negative control disk using only the solvent (DMSO) to ensure it has no intrinsic antimicrobial activity.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • From a pure overnight culture, select 3-4 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard visually or using a nephelometer.[10]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage (a "lawn culture").[8]

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Disk Application:

    • Using sterile forceps, place the prepared compound disks, the positive control disk, and the negative control disk onto the inoculated agar surface.[9][10]

    • Ensure disks are spaced at least 24 mm apart to prevent overlapping zones.[8]

    • Gently press each disk to ensure complete contact with the agar. Do not move a disk once it has been placed.[9]

  • Incubation:

    • Invert the plates and place them in an incubator at 35°C ± 2°C for 16-20 hours.[10]

  • Result Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition (in mm).

    • A zone of inhibition around a test compound disk indicates antimicrobial activity. The solvent control should show no zone.

Protocol II: Quantitative MIC Determination via Broth Microdilution

Following a positive result in the primary screen, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] This method is considered the gold standard for quantitative susceptibility testing.[15]

Causality Behind Experimental Choices
  • 96-Well Plate Format: This format is highly efficient, allowing for the simultaneous testing of multiple compounds at various concentrations.[13][15] It standardizes volumes and facilitates both manual and automated reading of results.

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, which is essential for accurately pinpointing the MIC value across a wide range of potential activities.[13]

  • Controls for Self-Validation: The inclusion of multiple controls is non-negotiable for a trustworthy protocol.

    • Growth Control (No Compound): Confirms that the bacteria are viable and can grow in the test medium.[13]

    • Sterility Control (No Bacteria): Confirms that the medium and plate are not contaminated.[13]

    • Solvent Control: Ensures the highest concentration of the solvent (e.g., DMSO) used in the assay does not inhibit bacterial growth.

    • Positive Control (Standard Antibiotic): Validates the assay's sensitivity and provides a benchmark for comparison.

Materials and Reagents
  • Sterile, 96-well flat-bottom microtiter plates

  • Multichannel micropipettes

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds and standard antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland and then diluted for final well concentration

  • Plate reader (optional, for spectrophotometric measurement)

Step-by-Step Protocol
  • Plate Preparation:

    • Add 50 µL of CAMHB to wells 2 through 12 in several rows of a 96-well plate. Well 1 will be for the highest compound concentration, and well 11 will typically be the growth control. Well 12 serves as the sterility control.

  • Compound Dilution:

    • Prepare a stock solution of each test compound in DMSO at a concentration 100x the highest desired final concentration.

    • In well 1 of a designated row, add 100 µL of CAMHB containing the test compound at twice the highest desired final concentration (e.g., for a top concentration of 128 µg/mL, well 1 should contain 256 µg/mL).

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this two-fold serial dilution process from well 2 to well 10. Discard 50 µL from well 10. This creates a concentration gradient (e.g., 128, 64, 32... 0.25 µg/mL).

    • Well 11 (Growth Control) receives no compound.

    • Well 12 (Sterility Control) receives no compound and no inoculum.

Caption: Layout of a serial dilution for MIC testing in a 96-well plate.

  • Inoculum Preparation and Addition:

    • Prepare a standardized 0.5 McFarland bacterial suspension as described in Protocol I.

    • Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well. This typically requires a 1:100 dilution of the standardized suspension.

    • Add 50 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is now 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[14][15]

  • Reading the MIC:

    • Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (cloudiness), which indicates growth inhibition.[13]

    • The growth control (well 11) should be turbid. The sterility control (well 12) should be clear.

    • Optionally, results can be quantified by reading the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the growth control.

Data Presentation and Interpretation

Systematic tabulation of results is essential for comparing the potency of different compounds and identifying SAR trends. MIC values should be presented clearly for each compound against a panel of representative Gram-positive and Gram-negative bacteria.

Table 1: Example MIC Data for a Series of Quinazoline-4(3H)-thione Derivatives

Compound IDR¹ SubstituentR² SubstituentMIC (µg/mL) vs. S. aureus (Gram +)MIC (µg/mL) vs. E. coli (Gram -)
QZT-01 HPhenyl64>128
QZT-02 6-BromoPhenyl1664
QZT-03 6-Bromo4-Cl-Phenyl432
QZT-04 6-Chloro4-F-Phenyl832
Cipro --0.50.25

Interpretation of Example Data: In this hypothetical dataset, the addition of a halogen at the R¹ position (QZT-02 vs. QZT-01) appears to enhance activity. Further substitution on the R² phenyl ring with an electron-withdrawing group (QZT-03) shows the most potent activity, particularly against the Gram-positive S. aureus. Such data is foundational for designing the next generation of compounds.

References

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Wikipedia. (n.d.). Broth microdilution. [Link]

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  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • ResearchGate. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted-4(3H)-quinazolinones 22. [Link]

  • UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

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  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]

  • Eco-Vector Journals Portal. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. [Link]

  • National Institutes of Health. (2024). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. [Link]

  • National Institutes of Health. (2023). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. [Link]

  • ResearchGate. (2021). Synthesis of New 3-Substituted Quinazolin-4(3H)-one Compounds Via Linking of Some Five-Membered Ring Heterocyclic Moieties With Quinazolin-4(3H)-one Nucleus. [Link]

  • National Institutes of Health. (2023). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

  • Frontiers. (2019). Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. [Link]

  • IJSTM. (n.d.). Synthesis and Antimicrobial Activity of Nove fused 4-(3H)quinazolinone Derivatives. [Link]

  • IJRPS. (n.d.). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. [Link]

  • ResearchGate. (2017). Synthesis and antimicrobial activities of novel quinazolin-4(3 H )-one derivatives containing a 1,2,4-triazolo[3,4- b ][9][10][13] thiadiazole moiety. [Link]

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Application Notes & Protocols: Evaluating 2-(4-bromophenyl)quinazoline-4(3H)-thione Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Enzyme Inhibition

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives have been extensively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[3][4] A significant portion of these biological activities arise from the ability of quinazoline derivatives to act as potent and selective enzyme inhibitors. By targeting key enzymes in signaling pathways, these compounds can modulate cellular processes implicated in various diseases.

The 2-(4-bromophenyl)quinazoline-4(3H)-thione scaffold, characterized by a brominated phenyl group at the 2-position and a thione group at the 4-position, presents a unique combination of structural features that are promising for enzyme inhibition. The quinazoline core provides a rigid framework for interaction with enzyme active sites, while the bromophenyl moiety can engage in halogen bonding and hydrophobic interactions, potentially enhancing binding affinity and selectivity.[5] The thione group can act as a hydrogen bond acceptor or a metal-coordinating group, further contributing to the molecule's inhibitory potential.

This guide provides a comprehensive overview of the application of this compound derivatives as enzyme inhibitors, with a focus on practical experimental protocols for their evaluation.

Structural Framework and Rationale for Enzyme Inhibition

The core structure of this compound offers several key features that make it an attractive candidate for enzyme inhibition. Understanding these features is crucial for designing effective screening strategies and interpreting experimental results.

Caption: Core structure of this compound.

The planarity of the quinazoline ring system allows for effective stacking interactions within the often-hydrophobic binding pockets of enzymes. The 4-bromophenyl substituent can explore specific sub-pockets of an enzyme's active site, and the bromine atom can participate in halogen bonding, a non-covalent interaction that has been increasingly recognized for its role in ligand-protein binding. The thione group at the 4-position is a key functional group that can form strong hydrogen bonds or coordinate with metal ions present in the active sites of metalloenzymes.

Potential Enzyme Targets and Therapeutic Areas

Based on the known activities of related quinazoline derivatives, this compound and its analogs are promising candidates for inhibiting several classes of enzymes, including:

  • Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are involved in pH regulation and have been implicated in glaucoma, epilepsy, and some cancers.[6][7] The thione group of the quinazoline derivative could potentially coordinate with the zinc ion in the active site of CAs.

  • α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[8] Several quinazolinone derivatives have shown potent α-glucosidase inhibitory activity.[][10]

  • Tyrosinase: A key enzyme in melanin biosynthesis, tyrosinase inhibitors are of interest in the cosmetic industry for skin whitening and in medicine for treating hyperpigmentation disorders.[11][12] Quinazolinone derivatives have been reported as tyrosinase inhibitors.[13]

  • Lipoxygenases (LOX): These enzymes are involved in the inflammatory cascade, and their inhibitors have potential as anti-inflammatory agents.

Experimental Protocols for Enzyme Inhibition Assays

The following protocols provide detailed, step-by-step methodologies for evaluating the inhibitory activity of this compound derivatives against key enzyme targets.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of an inhibitor.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring the absorbance at 405 nm.[14]

Workflow:

CA_Inhibition_Workflow A Prepare Reagents: - CA Enzyme Solution - pNPA Substrate - Assay Buffer - Inhibitor Stock B Assay Setup (96-well plate): - Add Assay Buffer - Add Inhibitor (or vehicle) - Add CA Enzyme A->B C Pre-incubation (e.g., 10 min at RT) B->C D Initiate Reaction: Add pNPA Substrate C->D E Kinetic Measurement: Read Absorbance at 405 nm (e.g., every 30s for 5-10 min) D->E F Data Analysis: - Calculate reaction rates - Determine % Inhibition - Calculate IC50 E->F

Caption: Workflow for the carbonic anhydrase inhibition assay.

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • p-Nitrophenyl Acetate (pNPA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound derivative (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of the inhibitor in Assay Buffer.

    • Prepare a working solution of hCA II in Assay Buffer.

    • Prepare a working solution of pNPA in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Assay Buffer only.

    • Control (No Inhibitor): Assay Buffer, DMSO (vehicle), and hCA II solution.

    • Inhibitor Wells: Assay Buffer, inhibitor dilution, and hCA II solution.

    • The final volume in each well should be the same (e.g., 200 µL).

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the pNPA solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Control Well)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Protocol 2: α-Glucosidase Inhibition Assay (Colorimetric)

This assay measures the ability of the test compound to inhibit the enzymatic activity of α-glucosidase.

Principle: α-Glucosidase hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be detected by measuring the absorbance at 405 nm.[15][16]

Workflow:

alpha_Glucosidase_Workflow A Prepare Reagents: - α-Glucosidase Solution - pNPG Substrate - Phosphate Buffer (pH 6.8) - Inhibitor Stock B Assay Setup (96-well plate): - Add Phosphate Buffer - Add Inhibitor (or vehicle) - Add α-Glucosidase A->B C Pre-incubation (e.g., 10 min at 37°C) B->C D Initiate Reaction: Add pNPG Substrate C->D E Incubation (e.g., 20 min at 37°C) D->E F Stop Reaction: Add Na2CO3 Solution E->F G Measurement: Read Absorbance at 405 nm F->G H Data Analysis: - Calculate % Inhibition - Determine IC50 G->H

Caption: Workflow for the α-glucosidase inhibition assay.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate Buffer (50 mM, pH 6.8)

  • Sodium Carbonate (Na2CO3) solution (0.1 M)

  • This compound derivative (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor in Phosphate Buffer.

    • Prepare a working solution of α-glucosidase in Phosphate Buffer.

    • Prepare a working solution of pNPG in Phosphate Buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Phosphate Buffer only.

    • Control (No Inhibitor): Phosphate Buffer, DMSO, and α-glucosidase solution.

    • Inhibitor Wells: Phosphate Buffer, inhibitor dilution, and α-glucosidase solution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the pNPG solution to all wells and incubate at 37°C for 20 minutes.

  • Reaction Termination: Add Na2CO3 solution to all wells to stop the reaction.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[17]

Protocol 3: Tyrosinase Inhibition Assay (Spectrophotometric)

This assay determines the inhibitory effect of the compound on the activity of tyrosinase.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product with an absorbance maximum at 475 nm.

Workflow:

Tyrosinase_Inhibition_Workflow A Prepare Reagents: - Tyrosinase Solution - L-DOPA Substrate - Phosphate Buffer (pH 6.8) - Inhibitor Stock B Assay Setup (96-well plate): - Add Phosphate Buffer - Add Inhibitor (or vehicle) - Add Tyrosinase A->B C Pre-incubation (e.g., 5 min at 25°C) B->C D Initiate Reaction: Add L-DOPA Substrate C->D E Kinetic Measurement: Read Absorbance at 475 nm (e.g., every 1 min for 10 min) D->E F Data Analysis: - Calculate reaction rates - Determine % Inhibition - Calculate IC50 E->F

Caption: Workflow for the tyrosinase inhibition assay.

Materials:

  • Mushroom Tyrosinase

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate Buffer (50 mM, pH 6.8)

  • This compound derivative (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor in Phosphate Buffer.

    • Prepare a working solution of tyrosinase in Phosphate Buffer.

    • Prepare a working solution of L-DOPA in Phosphate Buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Phosphate Buffer only.

    • Control (No Inhibitor): Phosphate Buffer, DMSO, and tyrosinase solution.

    • Inhibitor Wells: Phosphate Buffer, inhibitor dilution, and tyrosinase solution.

  • Pre-incubation: Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation: Add the L-DOPA solution to all wells.

  • Measurement: Immediately measure the absorbance at 475 nm in kinetic mode at 1-minute intervals for 10 minutes.

  • Data Analysis:

    • Calculate the rate of dopachrome formation for each well.

    • Determine the percentage of inhibition and the IC50 value as described in the previous protocols.

Data Presentation and Interpretation

The results of the enzyme inhibition assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Enzyme Inhibition Data for this compound Derivatives

Compound IDTarget EnzymeIC50 (µM)Inhibition Type
Example-1 Carbonic Anhydrase IIe.g., 15.2 ± 1.8e.g., Competitive
Example-2 α-Glucosidasee.g., 25.7 ± 3.1e.g., Non-competitive
Example-3 Tyrosinasee.g., 8.9 ± 0.9e.g., Mixed
Positive Control [Specify Enzyme][Known IC50][Known Type]

Determining the Mode of Inhibition:

To understand the mechanism by which the inhibitor interacts with the enzyme, it is essential to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[7][] This can be achieved by performing kinetic studies where the reaction rate is measured at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot to determine changes in the Michaelis constant (Km) and maximum velocity (Vmax).[8][18]

Troubleshooting and Optimization

Enzyme inhibition assays can be sensitive to various factors. Here are some common issues and their solutions:

  • High Variability between Replicates: Ensure accurate pipetting, thorough mixing of reagents, and consistent incubation times.[12][19]

  • No Inhibition Observed: Verify the inhibitor's solubility and stability in the assay buffer. Check the enzyme's activity with a known inhibitor as a positive control.[20][21]

  • Assay Interference: The test compound may interfere with the detection method (e.g., by absorbing light at the measurement wavelength). Run appropriate controls, such as the inhibitor in the absence of the enzyme.[20]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors with potential therapeutic applications. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds against a panel of relevant enzyme targets. Careful experimental design, execution, and data analysis are crucial for elucidating the inhibitory potential and mechanism of action of this important class of molecules.

References

  • Kinetic analysis of inhibition of α-glucosidase by leaf powder from Morus australis and its component iminosugars. (2020). Bioscience, Biotechnology, and Biochemistry, 84(10), 2149-2156. Available from: [Link]

  • Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. (2019). Molecules, 24(19), 3581. Available from: [Link]

  • In vitro α-glucosidase inhibitory assay. (2018). protocols.io. Available from: [Link]

  • Kinetic analysis of α-glucosidase inhibition by compounds 43, 40, and 34. (n.d.). ResearchGate. Available from: [Link]

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Application Notes and Protocols: Structural Characterization of 2-(4-bromophenyl)quinazoline-4(3H)-thione by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their diverse pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties, are well-documented. The thione substituent at the 4-position of the quinazoline ring, in particular, has been shown to be a critical pharmacophore. This application note provides a detailed protocol for the structural characterization of a specific derivative, 2-(4-bromophenyl)quinazoline-4(3H)-thione, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The precise elucidation of the chemical structure is a cornerstone of drug discovery and development, ensuring the identity and purity of synthesized compounds. NMR spectroscopy provides unparalleled insight into the molecular framework, revealing the connectivity and chemical environment of each atom. Mass spectrometry complements this by providing the exact molecular weight and valuable information on the fragmentation patterns, which further corroborates the proposed structure. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step methodology grounded in scientific principles.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

A. Rationale for Experimental Choices

The selection of an appropriate deuterated solvent is paramount for successful NMR analysis. The solubility of the analyte and the solvent's residual peak positions are key considerations. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for quinazoline derivatives due to its high polarity and ability to dissolve a wide range of organic compounds. Its residual proton signal appears around 2.50 ppm, which typically does not interfere with the aromatic proton signals of the analyte. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

Sample concentration is another critical factor. For ¹H NMR, a concentration of 5-25 mg in approximately 0.6-0.7 mL of solvent is generally sufficient.[1] For the less sensitive ¹³C NMR, a more concentrated sample (50-100 mg) is preferable to reduce acquisition time.[1] It is crucial to ensure the sample is free of any particulate matter, as this can degrade the spectral resolution by distorting the magnetic field homogeneity.[2][3] Filtration of the sample solution directly into the NMR tube is therefore a mandatory step.[3][4]

B. Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-25 mg (1H) or 50-100 mg (13C) of sample dissolve Dissolve in ~0.7 mL of DMSO-d6 with TMS weigh->dissolve Solubilization filter Filter through glass wool into a clean NMR tube dissolve->filter Purity cap Cap and label the tube filter->cap Finalize insert Insert sample into NMR spectrometer cap->insert Transfer lock_tune Lock, tune, and shim insert->lock_tune setup_1H Set up 1H NMR experiment parameters lock_tune->setup_1H setup_13C Set up 13C NMR experiment parameters lock_tune->setup_13C acquire_1H Acquire 1H spectrum setup_1H->acquire_1H ft Fourier Transform acquire_1H->ft Process FID acquire_13C Acquire 13C spectrum setup_13C->acquire_13C acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate peak_pick Peak Picking baseline->peak_pick analyze Spectral Analysis integrate->analyze peak_pick->analyze

Caption: Workflow for NMR analysis of this compound.

C. Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound for ¹H NMR (a higher concentration, around 50 mg, is recommended for ¹³C NMR).[1][4]

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

    • Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary.

    • Prepare a Pasteur pipette by plugging it with a small amount of glass wool.

    • Filter the solution through the prepared pipette directly into a clean, dry 5 mm NMR tube.[2][3][4] The final solution height should be around 4-5 cm.[4]

    • Cap the NMR tube securely and label it appropriately.[2][3]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • For ¹H NMR, set the spectral width to approximately 16 ppm, centered around 6-7 ppm. Use a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, set the spectral width to approximately 200-220 ppm. Use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.

    • Perform phase and baseline corrections.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.

    • For both ¹H and ¹³C NMR spectra, pick the peaks and assign them to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and coupling constants.

D. Expected NMR Data

The following table summarizes the expected chemical shifts for this compound. These values are based on literature data for similar quinazoline structures and general principles of NMR spectroscopy.[5][6][7][8]

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Quinazoline H-5~8.6-8.7 (d)~127-128
Quinazoline H-6~7.6-7.7 (t)~126-127
Quinazoline H-7~7.9-8.0 (t)~135-136
Quinazoline H-8~7.7-7.8 (d)~121-122
Bromophenyl H-2', H-6'~8.1-8.2 (d)~132-133
Bromophenyl H-3', H-5'~7.7-7.8 (d)~130-131
Quinazoline C-2-~152-154
Quinazoline C-4-~175-177 (C=S)
Quinazoline C-4a-~121-122
Quinazoline C-8a-~149-150
Bromophenyl C-1'-~131-132
Bromophenyl C-4'-~125-126
N-H~13.7-13.9 (br s)-

Note: d = doublet, t = triplet, br s = broad singlet. Chemical shifts are referenced to TMS in DMSO-d₆.

II. Mass Spectrometry (MS) Protocol

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for quinazoline derivatives, often producing a prominent protonated molecular ion [M+H]⁺.

A. Rationale for Experimental Choices

The choice of ionization technique is critical for obtaining meaningful mass spectral data. ESI is preferred for many pharmaceutical compounds as it typically results in minimal fragmentation, providing a clear molecular ion peak.[9][10] The selection of the mobile phase is also important; a mixture of acetonitrile and water with a small amount of formic acid is commonly used. The formic acid aids in the protonation of the analyte in the ESI source, enhancing the signal of the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS), often performed on a Time-of-Flight (TOF) or Orbitrap analyzer, is highly recommended to confirm the elemental composition of the molecule.[8][10]

B. Experimental Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis weigh_ms Weigh ~1 mg of sample dissolve_ms Dissolve in 1 mL of mobile phase weigh_ms->dissolve_ms dilute Dilute to ~1-10 µg/mL dissolve_ms->dilute filter_ms Filter through 0.22 µm Syringe Filter dilute->filter_ms infuse Infuse sample via syringe pump filter_ms->infuse Inject setup_esi Set up ESI-MS parameters (positive mode) infuse->setup_esi acquire_full_scan Acquire full scan mass spectrum setup_esi->acquire_full_scan acquire_tandem Optional: Acquire MS/MS (product ion) scan acquire_full_scan->acquire_tandem identify_M Identify molecular ion peak [M+H]+ acquire_full_scan->identify_M Process Data analyze_frag Analyze fragmentation pattern (MS/MS) acquire_tandem->analyze_frag check_isotope Analyze isotopic pattern (for Bromine) identify_M->check_isotope calc_formula Calculate elemental composition (HRMS) identify_M->calc_formula check_isotope->calc_formula analyze_frag->identify_M

Caption: Workflow for mass spectrometry analysis of this compound.

C. Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a stock solution of the sample by dissolving approximately 1 mg of this compound in 1 mL of a 1:1 mixture of acetonitrile and water containing 0.1% formic acid.

    • Further dilute this stock solution with the same solvent to a final concentration of 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

  • Instrument Setup and Data Acquisition:

    • Set up the mass spectrometer for electrospray ionization in the positive ion mode (ESI+).

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

    • Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to maximize the signal of the ion of interest.

    • Acquire a full scan mass spectrum over a mass range of m/z 100-500.

    • For structural confirmation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the protonated molecular ion peak [M+H]⁺ in the full scan spectrum.

    • Examine the isotopic pattern of the molecular ion. Due to the presence of bromine, there should be two peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

    • If using HRMS, calculate the elemental composition from the accurate mass measurement of the [M+H]⁺ ion.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions, which can provide further structural information. The fragmentation of quinazolines is influenced by the molecular structure.[9]

D. Expected Mass Spectrometry Data

The molecular formula of this compound is C₁₄H₉BrN₂S.[11] The expected mass spectrometry data is presented in the table below.

Parameter Expected Value
Molecular FormulaC₁₄H₉BrN₂S
Monoisotopic Mass315.9724 Da
[M(⁷⁹Br)+H]⁺m/z 316.9802
[M(⁸¹Br)+H]⁺m/z 318.9782
Isotopic Ratio ([M+H]⁺ : [M+2+H]⁺)Approximately 1:1

Expected Fragmentation: In tandem MS, fragmentation of the quinazoline core is expected. Common fragmentation pathways for related structures involve cleavages within the quinazoline ring system and loss of small neutral molecules.[12][13]

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive structural characterization of this compound. The synergistic use of NMR spectroscopy and mass spectrometry allows for unambiguous confirmation of the compound's identity and purity. Adherence to the principles of proper sample preparation and instrument operation outlined herein is crucial for obtaining high-quality, reproducible data, which is a fundamental requirement in all stages of chemical research and drug development.

References

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  • ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

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  • National Institutes of Health. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]

  • ResearchGate. Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact | Request PDF. [Link]

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Application Notes & Protocols: Molecular Docking of 2-(4-bromophenyl)quinazoline-4(3H)-thione for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of bioactive compounds.[1][2] Derivatives of quinazoline have been successfully developed into potent inhibitors of various protein kinases, playing a pivotal role in targeted cancer therapy.[3][4][5] This application note provides a detailed, field-proven protocol for conducting molecular docking studies with a representative member of this class, 2-(4-bromophenyl)quinazoline-4(3H)-thione. We will explore the rationale behind target selection, provide step-by-step workflows for ligand and receptor preparation, and detail the execution and analysis of the docking simulation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the virtual screening and optimization of novel quinazoline-based therapeutic agents.

Introduction: The Rationale for Docking Quinazoline Derivatives

Quinazoline-4(3H)-one and its thione bioisostere are versatile heterocyclic cores that exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] A significant body of research has demonstrated their efficacy as inhibitors of crucial signaling proteins, particularly tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10][11] The overexpression or mutation of these kinases is a hallmark of many cancers, driving uncontrolled cell proliferation and angiogenesis.[11]

Molecular docking is an indispensable computational tool in structure-based drug design. It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[12] This in silico approach allows for the rapid screening of large compound libraries, prioritization of candidates for synthesis, and elucidation of structure-activity relationships (SAR) at the molecular level, thereby accelerating the drug discovery pipeline.[13]

This guide will use this compound as a model ligand to demonstrate a robust molecular docking workflow against a therapeutically relevant cancer target.

Target Selection: Justification for Targeting EGFR Kinase

The selection of a relevant biological target is the foundational step for a meaningful docking study. The quinazoline scaffold is famously utilized in several FDA-approved EGFR inhibitors, such as Gefitinib and Erlotinib, which validates this target class for novel quinazoline derivatives.[2][3][14] The 4-anilinoquinazoline core, structurally related to our compound of interest, is a privileged scaffold for developing EGFR inhibitors.[2] Furthermore, studies have shown that substitutions at the 2 and 3-positions of the quinazolinone ring are critical for modulating biological activity.[13]

Therefore, for this protocol, we will target the Tyrosine Kinase domain of the Epidermal Growth Factor Receptor (EGFR) .

Selected Protein Structure: We will use the crystal structure of EGFR kinase domain in complex with an inhibitor. A suitable entry from the Protein Data Bank (PDB) is PDB ID: 1M17 . This structure provides a high-resolution view of the ATP-binding site, which is the target for this class of inhibitors.

G cluster_0 Target Selection Logic A Compound Class: Quinazoline Derivative B Literature Review: Known Biological Activities A->B C Privileged Scaffold for Kinase Inhibition [7, 10] B->C D Known Anticancer Activity [22, 28] B->D E Known Antimicrobial Activity [12, 15] B->E F Select Primary Therapeutic Area C->F D->F G Identify Specific Targets F->G Focus on Cancer H EGFR Kinase [1, 3] G->H I VEGFR-2 Kinase [4, 5] G->I K Final Target Selection: EGFR Kinase (PDB: 1M17) H->K Strong Precedent J DNA Gyrase [12]

Fig 1. Decision workflow for selecting EGFR as the protein target.

Experimental Protocols: A Step-by-Step Workflow

This section details the complete workflow, from preparing the molecules to analyzing the final results. The process is modular and can be adapted for different software packages.

Part A: Receptor (EGFR) Preparation

The goal of receptor preparation is to clean the raw PDB file, correct any structural issues, and make it suitable for docking.[9][15]

  • Obtain Protein Structure: Download the PDB file for 1M17 from the RCSB Protein Data Bank (rcsb.org).

  • Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., UCSF ChimeraX, PyMOL, Discovery Studio).

    • Rationale: The raw file contains crystallographic water molecules, co-crystallized ligands, and potentially other non-protein atoms that can interfere with the docking calculation.

    • Action: Remove all water molecules (HOH). Delete the co-crystallized inhibitor and any other heteroatoms not essential for the protein's structural integrity (e.g., ions, cofactors, unless they are part of the active site).[15] For 1M17, this involves removing the bound erlotinib analog.

  • Add Hydrogen Atoms: The PDB file typically lacks hydrogen atoms. Use a software tool to add hydrogens.

    • Rationale: Hydrogens are critical for defining the correct ionization states of amino acid residues and for forming hydrogen bonds, which are key to ligand binding.[16]

    • Action: Use a tool like the 'AddH' function in ChimeraX or the 'Protein Preparation Wizard' in Maestro (Schrödinger).

  • Assign Partial Charges: Assign atomic partial charges to the protein.

    • Rationale: Docking scoring functions rely on electrostatic calculations, which require that each atom has an assigned partial charge.[17]

    • Action: This is often handled automatically by protein preparation utilities, which apply a specific force field (e.g., AMBER, CHARMM).

  • Save the Prepared Receptor: Save the cleaned, hydrogen-added, and charged protein structure in a format required by the docking software (e.g., .pdbqt for AutoDock Vina).

Part B: Ligand (this compound) Preparation

Proper ligand preparation ensures that the molecule has a realistic 3D conformation and the correct chemical properties.[18]

  • Obtain 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch, or obtain it from a database like PubChem.

  • Convert to 3D: Convert the 2D drawing into a 3D structure.

    • Rationale: Docking requires a three-dimensional representation of the ligand.

    • Action: Most chemical drawing tools have a "Clean in 3D" or similar function.

  • Energy Minimization: Perform an energy minimization of the 3D structure.

    • Rationale: This step finds a low-energy, stable conformation of the ligand, ensuring realistic bond lengths and angles.[7]

    • Action: Use a force field like MMFF94 or a semi-empirical quantum mechanical method.

  • Assign Partial Charges: As with the receptor, assign partial charges to the ligand atoms (e.g., Gasteiger charges).[19]

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand.

    • Rationale: The docking algorithm will explore different conformations by rotating these bonds, allowing for ligand flexibility.[19]

    • Action: This is typically done automatically by software like AutoDock Tools, which identifies acyclic single bonds.

  • Save the Prepared Ligand: Save the final ligand structure in the appropriate format (e.g., .pdbqt).

Part C: Molecular Docking Simulation using AutoDock Vina

This protocol uses AutoDock Vina, a widely used open-source docking program, as an example.[2][4]

  • Define the Binding Site (Grid Box): The docking search space must be defined.

    • Rationale: Limiting the search to the active site increases computational efficiency and accuracy. The location can be determined from the position of the co-crystallized ligand in the original PDB file.[20]

    • Action: In AutoDock Tools, center a grid box on the coordinates of the original inhibitor in 1M17. Ensure the box is large enough to accommodate the ligand and allow for rotational and translational movement (e.g., 25 x 25 x 25 Å).

  • Configure the Docking Run: Create a configuration file (e.g., conf.txt) that specifies the input files and grid box parameters.

  • Execute the Docking: Run the docking simulation from the command line. vina --config conf.txt --log docking_log.txt

G cluster_workflow Molecular Docking Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB Download PDB (e.g., 1M17) CleanPDB Clean Protein (Remove H2O, Ligand) PDB->CleanPDB Ligand2D Draw Ligand 2D Ligand3D Convert to 3D & Energy Minimize Ligand2D->Ligand3D AddH_P Add Hydrogens & Assign Charges CleanPDB->AddH_P PrepPDB Save Prepared Protein (protein.pdbqt) AddH_P->PrepPDB Grid Define Grid Box (Active Site) PrepPDB->Grid AddH_L Add Hydrogens & Assign Charges Ligand3D->AddH_L PrepLigand Save Prepared Ligand (ligand.pdbqt) AddH_L->PrepLigand PrepLigand->Grid Config Create Config File Grid->Config RunVina Run AutoDock Vina Config->RunVina Results Analyze Docking Scores (Binding Affinity) RunVina->Results Visualize Visualize Best Pose in Receptor Results->Visualize Interactions Identify Key Interactions (H-bonds, Hydrophobic) Visualize->Interactions Validate Validate Protocol (Re-docking, RMSD) Interactions->Validate

Fig 2. Comprehensive workflow for molecular docking studies.

Analysis, Interpretation, and Validation

Part D: Interpreting Docking Scores

The primary output is the binding affinity, typically reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[3] The docking software will provide a ranked list of poses, with the top pose having the most favorable score.

MetricDescriptionInterpretation
Binding Affinity (ΔG) The predicted free energy of binding.More Negative = Stronger Binding. Used to rank different ligands or different poses of the same ligand.[3]
RMSD (Validation) Root Mean Square Deviation between the docked pose of a known ligand and its crystal structure pose.< 2.0 Å is considered a successful validation , indicating the protocol can reproduce experimental results.[11]
Part E: Post-Docking Visualization

Visual inspection of the top-ranked pose is essential to understand the structural basis of binding.

  • Load Structures: Open the prepared receptor file (protein_prepared.pdbqt) and the docking output file (docking_results.pdbqt) in a visualization tool like PyMOL or UCSF ChimeraX.

  • Focus on the Active Site: Center the view on the ligand within the binding pocket.

  • Identify Interactions: Use built-in tools to find and display key non-covalent interactions:

    • Hydrogen Bonds: Look for dashed lines between donor and acceptor atoms. These are critical for specificity and affinity.

    • Hydrophobic Interactions: Identify nonpolar residues on the protein that are in close contact with nonpolar regions of the ligand.

    • Pi-Pi Stacking: Look for interactions between aromatic rings on the ligand and aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).

Part F: Protocol Validation (Self-Validating System)

A docking protocol must be validated to be considered trustworthy.[11][20] The most common method is "re-docking."

  • Prepare the Native Ligand: Extract the co-crystallized ligand from the original PDB file (1M17). Prepare it using the same protocol as described in Part B.

  • Re-dock: Dock this native ligand back into its own receptor's binding site using the exact same protocol (grid box, parameters) as defined in Part C.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.

  • Assess Success: An RMSD value of less than 2.0 Å indicates that the docking protocol is reliable and can accurately reproduce the experimentally observed binding mode.[11]

Software CategoryRecommended Tools (Examples)
Molecular Visualization & Prep UCSF ChimeraX, PyMOL, Discovery Studio Visualizer, Maestro
Ligand Preparation ChemDraw, MarvinSketch, Avogadro, LigPrep (Schrödinger)
Molecular Docking (Open Source) AutoDock Vina, AutoDock 4, RxDock
Molecular Docking (Commercial) Schrödinger Suite (Glide), MOE, GOLD, ICM
Interaction Analysis LigPlot+, Protein-Ligand Interaction Profiler (PLIP)

Conclusion

This application note has outlined a comprehensive and validated protocol for conducting molecular docking studies on this compound, a representative of a therapeutically important class of compounds. By targeting the EGFR kinase, a clinically relevant protein in oncology, we have demonstrated a workflow that is both scientifically rigorous and practically applicable. Following these steps—from careful target selection and meticulous molecule preparation to robust simulation and critical analysis—enables researchers to effectively utilize molecular docking as a predictive tool. This methodology serves to generate credible hypotheses, guide experimental design, and ultimately accelerate the discovery and development of novel anticancer agents.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). ACS Omega. [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (n.d.). Brieflands. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). Molecules. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. (2023). RSC Advances. [Link]

  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor. (2015). Oncotarget. [Link]

  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives. (2022). Molecules. [Link]

  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents. (2023). European Journal of Medicinal Chemistry. [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). Scientific Reports. [Link]

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors. (2023). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Quinazoline derivatives as EGFR TK inhibitors. (n.d.). ResearchGate. [Link]

  • Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives. (2016). Medicinal Chemistry. [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Journal of Experimental Biology and Agricultural Sciences. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). DarU Journal of Pharmaceutical Sciences. [Link]

  • Design, Synthesis and Biological Investigation of Some Novel Quinazolin-4(3H)-One Tethered 1, 3, 4- Thiadiazole-Thiol Motifs. (2021). Journal of Pharmaceutical Research International. [Link]

  • Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. (2019). Frontiers in Pharmacology. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. [Link]

  • How to interprete and analyze molecular docking results?. (2024). ResearchGate. [Link]

  • Session 4: Introduction to in silico docking. (n.d.). University of Massachusetts. [Link]

  • How to validate the molecular docking results ?. (2022). ResearchGate. [Link]

  • Biological Activity of Quinazolinones. (2019). ResearchGate. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Drug Design, Development and Therapy. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules. [Link]

  • Molecular docking proteins preparation. (2019). ResearchGate. [Link]

  • Recent advances in the biological activity of quinazoline. (2023). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]

  • Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. (n.d.). RSC Advances. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central. [Link]

  • Best Practices in Docking and Activity Prediction. (2016). bioRxiv. [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024). YouTube. [Link]

  • AutoDock. (n.d.). The Scripps Research Institute. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Pars Silico. [Link]

  • How does one prepare proteins for molecular docking?. (2021). Quora. [Link]

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Evaluating the Antiproliferative Activity of Quinazolinones: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for evaluating the antiproliferative activity of quinazolinone derivatives. Quinazolinones are a prominent class of heterocyclic compounds recognized for their diverse pharmacological activities, including significant potential as anticancer agents.[1][2][3] A thorough and systematic assessment of their ability to inhibit cancer cell growth is a critical step in the preclinical development of novel therapeutic candidates.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, provides self-validating systems for trustworthy data generation, and is grounded in authoritative scientific literature.

The Rationale for Antiproliferative Screening

The uncontrolled proliferation of cells is a hallmark of cancer.[4] Therefore, the initial evaluation of novel chemical entities, such as quinazolinone derivatives, invariably involves assessing their ability to inhibit cell growth. This primary screening identifies promising compounds and provides a quantitative measure of their potency, typically expressed as the half-maximal inhibitory concentration (IC50). A robust antiproliferative screening cascade is fundamental to prioritizing compounds for further mechanistic studies and preclinical development.

Primary Antiproliferative Assays: Quantifying Cytotoxicity and Cytostaticity

The initial assessment of a compound's effect on cell proliferation is typically performed using high-throughput, reliable, and cost-effective colorimetric or fluorometric assays. The choice of assay depends on the specific research question and the characteristics of the cell lines and compounds being tested.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5] It relies on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[5]

This assay measures the metabolic activity of a cell population. A reduction in the formazan signal can indicate either cytotoxicity (cell death) or cytostaticity (inhibition of cell growth). It is a valuable tool for initial screening due to its simplicity and reproducibility.

MTT_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Quinazolinone Derivatives seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (1-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Data Analysis: Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT Assay.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6][7]

  • Compound Treatment: Prepare serial dilutions of the quinazolinone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[8]

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO2 incubator.[6]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

The Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content

The Sulforhodamine B (SRB) assay is another robust and widely used method for determining cytotoxicity.[10][11] It is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[12][13] The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.[13]

Unlike the MTT assay, the SRB assay is independent of cellular metabolic activity, making it a more direct measure of cell number.[14] This can be an advantage when testing compounds that may interfere with mitochondrial function. The assay is also less prone to interference from colored compounds.

SRB_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Quinazolinone Derivatives seed->treat incubate Incubate (24-72h) treat->incubate fix Fix Cells with Trichloroacetic Acid (TCA) incubate->fix stain Stain with SRB fix->stain wash Wash with Acetic Acid stain->wash solubilize Solubilize Bound Dye (Tris Base) wash->solubilize read Read Absorbance (540 nm) solubilize->read analyze Data Analysis: Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the SRB Assay.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[13]

  • Washing: Discard the TCA solution and wash the plates five times with deionized water. Air-dry the plates completely.

  • SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[13]

  • Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13]

  • Solubilization: Air-dry the plates until no moisture is visible. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[13]

  • Absorbance Measurement: Shake the plates for 5-10 minutes on a shaker. Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.[13]

Secondary Assays for Mechanistic Elucidation

Once a quinazolinone derivative demonstrates significant antiproliferative activity, secondary assays are employed to elucidate its mechanism of action. These assays provide deeper insights into how the compound affects cellular processes, such as cell cycle progression and apoptosis.

Cell Cycle Analysis by Flow Cytometry

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G1, S, or G2/M) and subsequent cell death.[15] Flow cytometry is a powerful technique to analyze the distribution of a cell population in different phases of the cell cycle.[4][16]

This method involves staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI) or DAPI.[4][17] The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. A flow cytometer then measures the fluorescence intensity of individual cells, allowing for the generation of a histogram that depicts the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[16]

CellCycle_Workflow start Start treat Treat Cells with Quinazolinone Derivative start->treat harvest Harvest and Wash Cells treat->harvest fix Fix Cells (e.g., Ethanol) harvest->fix stain Stain with DNA Dye (e.g., Propidium Iodide) fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze end End analyze->end Apoptosis_Workflow start Start treat Treat Cells with Quinazolinone Derivative start->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Apoptotic Cell Population acquire->analyze end End analyze->end

Caption: Workflow for Apoptosis Assay.

  • Cell Treatment: Treat cells with the quinazolinone derivative as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [18]4. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Data Analysis and Interpretation

Calculating the IC50 Value

The IC50 value is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. It is a standard measure of a compound's potency.

  • Data Normalization: For each concentration of the quinazolinone derivative, calculate the percentage of cell viability using the following formula:

    • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration. This will generate a sigmoidal dose-response curve.

  • IC50 Determination: The IC50 value can be determined from the dose-response curve by non-linear regression analysis using software such as GraphPad Prism or by linear interpolation. [19]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Quinazolinone DerivativeCell LineAssayIncubation Time (h)IC50 (µM)
Compound XMCF-7MTT485.2 ± 0.6
Compound YA549SRB722.8 ± 0.3
Compound ZHepG2MTT4810.1 ± 1.2

Key Signaling Pathways Implicated in Quinazolinone's Antiproliferative Effects

Quinazolinone derivatives can exert their antiproliferative effects through various molecular mechanisms, including the modulation of key signaling pathways involved in cell survival and proliferation. [1][20]Understanding these pathways is crucial for rational drug design and development.

Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinazolinones Quinazolinone Derivatives Bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) Quinazolinones->Bcl2_family modulates Death_Receptors Death Receptors Caspase8 Caspase-8 Death_Receptors->Caspase8 activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 activates Mitochondria Mitochondria Bcl2_family->Mitochondria regulates Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 activates Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key Apoptotic Pathways Modulated by Quinazolinones.

Conclusion

The experimental procedures outlined in this guide provide a robust framework for the comprehensive evaluation of the antiproliferative activity of quinazolinone derivatives. By employing a combination of primary screening assays and secondary mechanistic studies, researchers can effectively identify promising anticancer candidates and gain valuable insights into their modes of action. Adherence to these detailed protocols and a thorough understanding of the underlying scientific principles will ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

  • Al-Suwaidan, I. A., et al. (2022). The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. Pharmaceuticals, 15(2), 234. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link]

  • El-Sayed, M. A., et al. (2021). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Molecules, 26(11), 3326. [Link]

  • Houghton, P., et al. (2007). The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity. Methods, 42(4), 377-387. [Link]

  • Krzywda, A., et al. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 12, 102587. [Link]

  • Li, Y., et al. (2025). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Molecular Medicine, 56(6), 205. [Link]

  • Liu, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(23), 7800. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

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The Versatile Scaffold: Application of 2-Aryl-Quinazolin-4-ones in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Core - A Privileged Structure in Drug Discovery

The quinazolinone scaffold, a fused heterocyclic system comprising a benzene ring and a pyrimidinone ring, has long been a focal point in medicinal chemistry.[1] Its derivatives are abundant in nature, found in various alkaloids, and have demonstrated a remarkable breadth of biological activities.[1][2] Among these, the 2-aryl-quinazolin-4-one moiety has emerged as a particularly fruitful area of research, yielding compounds with potent applications in oncology, inflammation, infectious diseases, and neurology.[3][4][5][6] The stability of the quinazolinone nucleus, coupled with the synthetic accessibility that allows for diverse substitutions, makes it an ideal framework for the development of novel therapeutic agents.[1] This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 2-aryl-quinazolin-4-ones, offering detailed protocols and insights for researchers in the field of drug development.

Synthetic Strategies: Building the 2-Aryl-Quinazolin-4-one Scaffold

The construction of the 2-aryl-quinazolin-4-one core is most commonly achieved through a one-pot condensation reaction between an anthranilamide (2-aminobenzamide) and an appropriate aryl aldehyde.[7][8] This method is favored for its operational simplicity and the ready availability of starting materials.

Protocol 1: General One-Pot Synthesis of 2-Aryl-Quinazolin-4-ones

This protocol outlines a reliable and scalable method for the synthesis of a variety of 2-aryl-quinazolin-4-one derivatives.

Rationale: This procedure utilizes a cyclocondensation reaction followed by an in-situ oxidation. p-Toluenesulfonic acid acts as a catalyst for the initial cyclization between the anthranilamide and the aldehyde to form a dihydroquinazolinone intermediate.[8] Phenyliodine diacetate (PIDA) is then introduced as a mild and efficient oxidizing agent to dehydrogenate the intermediate, yielding the final aromatic quinazolinone.[8]

Materials:

  • Anthranilamide (or substituted anthranilamide) (1.0 eq)

  • Aryl aldehyde (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Phenyliodine diacetate (PIDA) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a solution of anthranilamide (1.0 eq) and the aryl aldehyde (1.1 eq) in anhydrous THF, add p-toluenesulfonic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the dihydroquinazolinone intermediate by Thin Layer Chromatography (TLC).

  • Once the formation of the intermediate is complete, add phenyliodine diacetate (PIDA) (1.2 eq) to the reaction mixture in one portion.

  • Continue stirring at room temperature for an additional 8-12 hours, or until the reaction is complete as indicated by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-aryl-quinazolin-4-one.

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Biological Applications and Evaluation Protocols

The 2-aryl-quinazolin-4-one scaffold has been extensively explored for a multitude of therapeutic applications. The following sections detail their primary biological activities and provide standardized protocols for their evaluation.

Anticancer Activity

A significant body of research has focused on the development of 2-aryl-quinazolin-4-ones as anticancer agents.[3][10] Many of these compounds exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[11]

One of the most well-established mechanisms of action for anticancer 2-aryl-quinazolin-4-ones is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[12][13] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling pathways that promote tumor growth.[12] Some derivatives have also shown potent inhibitory activity against other tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), making them dual inhibitors with enhanced anticancer potential.[14]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Quinazolinone 2-Aryl-Quinazolin-4-one Quinazolinone->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by 2-aryl-quinazolin-4-ones.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[15][16]

Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • 2-Aryl-quinazolin-4-one compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the 2-aryl-quinazolin-4-one compounds in the complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to each well. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[16]

This protocol describes a method to directly measure the inhibitory effect of the compounds on EGFR kinase activity.

Rationale: This assay quantifies the amount of ADP produced from the kinase reaction (phosphorylation of a substrate by EGFR). The amount of ADP is inversely proportional to the inhibitory activity of the compound.[17]

Materials:

  • Recombinant human EGFR kinase

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[17]

  • Poly(Glu, Tyr) 4:1 as a substrate

  • ATP

  • 2-Aryl-quinazolin-4-one compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the 2-aryl-quinazolin-4-one compounds in kinase assay buffer.

  • In a 96-well plate, add the diluted compound, the EGFR enzyme, and the substrate/ATP mixture. The final reaction volume is typically 25 µL.[12]

  • Include a "no inhibitor" positive control and a "no enzyme" blank control.[12]

  • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[17]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase/luciferin reaction.[17]

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition relative to the positive control and determine the IC₅₀ value.

Table 1: Representative Anticancer Activity of 2-Aryl-Quinazolin-4-ones

Compound IDTarget Cell LineIC₅₀ (µM)Primary Target(s)Reference
Compound A HCT-1162.90 - 6.40EGFR/VEGFR-2[11]
Compound B MCF-75.70 - 8.10EGFR/VEGFR-2[11]
Compound C COLO-20515.1 (GI₅₀)EGFR/DHFR[18]
Compound D Caco-223.31AKT[16]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 2-Aryl-quinazolin-4-ones have demonstrated significant anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes and signaling pathways.[1][19]

The anti-inflammatory effects of these compounds can be attributed to their ability to inhibit enzymes like cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, key mediators of inflammation.[1] Additionally, some derivatives have been shown to inhibit the production of nitric oxide (NO), another important pro-inflammatory molecule, in lipopolysaccharide (LPS)-activated macrophages.[20]

This protocol assesses the ability of the compounds to inhibit the production of NO in RAW 264.7 macrophage cells stimulated with LPS.

Rationale: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The Griess reagent is used to quantify the amount of nitrite (a stable product of NO) in the cell culture supernatant.[20]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • 2-Aryl-quinazolin-4-one compounds dissolved in DMSO

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the 2-aryl-quinazolin-4-one compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature.

  • Add 50 µL of Griess reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. 2-Aryl-quinazolin-4-ones have shown promising activity against a range of bacterial and fungal pathogens.[5][21]

This is a widely used method for the preliminary screening of antimicrobial activity.

Rationale: The compound diffuses from a well through a solid agar medium that has been inoculated with a standardized suspension of microorganisms. The size of the zone of inhibition around the well is indicative of the antimicrobial activity.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Nutrient agar or Mueller-Hinton agar

  • Sterile petri dishes

  • Sterile cork borer

  • 2-Aryl-quinazolin-4-one compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs

Procedure:

  • Prepare sterile agar plates and allow them to solidify.

  • Spread a standardized inoculum of the test microorganism onto the surface of the agar.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the test compound solution to the wells.

  • Place standard antibiotic/antifungal discs on the agar as positive controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (in mm) around the wells.

workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis One-Pot Synthesis (Protocol 1) Purification Column Chromatography Synthesis->Purification Characterization NMR, Mass Spec Purification->Characterization Anticancer Anticancer Assay (MTT - Protocol 2) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Assay (NO Inhibition - Protocol 4) Characterization->Anti_inflammatory Antimicrobial Antimicrobial Assay (Well Diffusion - Protocol 5) Characterization->Antimicrobial Kinase_Inhibition EGFR Kinase Assay (Protocol 3) Anticancer->Kinase_Inhibition Other_Targets Further Mechanistic Studies Kinase_Inhibition->Other_Targets

Caption: Experimental workflow for the development of 2-aryl-quinazolin-4-ones.

Conclusion and Future Perspectives

The 2-aryl-quinazolin-4-one scaffold continues to be a highly valuable framework in the pursuit of novel therapeutic agents. Its synthetic tractability and diverse pharmacological profile have led to the identification of numerous lead compounds with potent anticancer, anti-inflammatory, and antimicrobial activities. The detailed protocols provided in this guide offer a robust starting point for researchers aiming to synthesize and evaluate new derivatives. Future research in this area will likely focus on the development of more selective and potent inhibitors, the exploration of novel therapeutic targets, and the optimization of pharmacokinetic properties to translate these promising compounds into clinical candidates. The versatility of the 2-aryl-quinazolin-4-one core ensures its continued prominence in the field of medicinal chemistry for years to come.

References

  • Al-Suwaidan, I. A., et al. (2020).
  • Shan, Y., & Seeliger, M. A. (2012). In Vitro Enzyme Kinetics Analysis of EGFR.
  • Kumar, A., et al. (2014). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. PubMed.
  • BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2011). INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H)
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Google Patents. (2014). CN103613550A - Environment-friendly synthesis method for 4(3H)-quinazolinone.
  • Al-Ostoot, F. H., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH.
  • FABAD Journal of Pharmaceutical Sciences. (2020).
  • IJOER. (n.d.).
  • Google Patents. (2018).
  • Cheng, R., et al. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation.
  • Nguyen, T. T., et al. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)
  • Cheng, R., et al. (2013).
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  • OUCI. (n.d.). Design, synthesis and antibacterial evaluation of 2-alkyl- and 2-aryl-3-(phenylamino)quinazolin-4(3H)-one deriva….
  • El-Naggar, A. M., et al. (2024). Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity. PMC - NIH.
  • Ghorab, M. M., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. PMC - PubMed Central.
  • Asadi, A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
  • Singh, A., et al. (2008).
  • Scott, D. A., et al. (2022).
  • Nosova, E. V., et al. (2023). MTT assay results for 2-aryl-4-salicylidenehydrazino quinazolines against breast cancer cell line (MDA-MB-231).
  • Eco-Vector Journals Portal. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae.
  • Al-Abdullah, E. S., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central.
  • El-Sayed, N. N. E., et al. (2022).
  • Murthy Boddapati, S. N., et al. (2023). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. NIH.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-bromophenyl)quinazoline-4(3H)-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-bromophenyl)quinazoline-4(3H)-thione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to help improve your experimental yield and purity.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The synthesis of this compound, a key intermediate for further derivatization, can present several challenges that impact the final yield and purity. This guide provides a systematic approach to troubleshooting common issues and optimizing your synthetic protocol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Formation

A low or nonexistent yield is one of the most common frustrations in synthesis. The root cause often lies in the initial reaction setup and the quality of the reagents.

Possible Causes & Solutions:

  • Poor Quality of Starting Materials: Impurities in your starting materials, such as anthranilic acid and 4-bromobenzoyl chloride, can introduce competing side reactions.

    • Actionable Advice: Always verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them by recrystallization or distillation before use.[4]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient heat may prevent the reaction from reaching the necessary activation energy, while excessive heat can lead to degradation of reactants or products.

    • Actionable Advice: Perform small-scale trial reactions at various temperatures (e.g., 80°C, 100°C, 120°C) to identify the optimal temperature for your specific setup.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.

  • Inefficient Thionation: The conversion of the quinazolinone to the quinazoline-4(3H)-thione is a crucial step. The choice and handling of the thionating agent are paramount.

    • Actionable Advice: Lawesson's reagent and Phosphorus Pentasulfide (P₂S₅) are commonly used. Lawesson's reagent is often preferred for its milder reaction conditions and higher yields.[6][7] Ensure the thionating agent is fresh and has been stored under anhydrous conditions to prevent deactivation. The reaction should be carried out in a dry, high-boiling point solvent like pyridine or toluene under an inert atmosphere.[8]

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of your desired compound.

Possible Causes & Solutions:

  • Incomplete Cyclization: The initial reaction between anthranilic acid and 4-bromobenzoyl chloride forms an intermediate amide. Incomplete cyclization to the benzoxazinone intermediate can lead to a mixture of products.

    • Actionable Advice: Ensure the complete removal of water formed during the initial acylation step. Using a dehydrating agent or a Dean-Stark apparatus can drive the reaction towards the cyclized product.

  • Reaction with Solvent: Certain solvents can participate in side reactions, especially at elevated temperatures.

    • Actionable Advice: Choose an inert, high-boiling point solvent for the cyclization and thionation steps. Toluene, xylene, or pyridine are generally good choices.[6][8]

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure this compound can be challenging.

Possible Causes & Solutions:

  • Product Precipitation/Crystallization Issues: The product may not readily crystallize from the reaction mixture or the chosen recrystallization solvent.

    • Actionable Advice: If the product precipitates from the reaction mixture upon cooling, it can often be collected by filtration. For recrystallization, screen various solvents to find one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature.[4] Common choices include ethanol, methanol, or a mixture of solvents.

  • Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction, leading to lower recovery.

    • Actionable Advice: Adjust the pH of the aqueous layer during the workup to ensure the product is in its neutral, less water-soluble form.[4] Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and effective method involves a two-step process. The first step is the condensation of anthranilic acid with 4-bromobenzoyl chloride to form 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to yield the final product.[8]

Q2: How can I improve the yield of the initial cyclization step?

A2: To improve the yield of the 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one intermediate, ensure anhydrous conditions. The reaction is often carried out in a solvent like pyridine, which acts as both a solvent and an acid scavenger. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for the formation of the quinazolinone core.[3][9][10]

Q3: What are the key differences between using Lawesson's reagent and P₂S₅ for thionation?

A3: Lawesson's reagent is generally considered more efficient and milder than P₂S₅, often leading to higher yields and cleaner reactions with fewer side products.[6][7] It is also more soluble in organic solvents. However, P₂S₅ is a more cost-effective option. The choice between the two often depends on the specific substrate and the desired scale of the reaction.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the final product. The spots can be visualized under UV light.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. 4-Bromobenzoyl chloride is corrosive and lachrymatory. Thionating agents like Lawesson's reagent and P₂S₅ are moisture-sensitive and can release toxic hydrogen sulfide gas upon contact with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

High-Yield Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound.

Step 1: Synthesis of 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one
  • To a solution of anthranilic acid (1.37 g, 10 mmol) in dry pyridine (20 mL), add 4-bromobenzoyl chloride (2.19 g, 10 mmol) dropwise at 0°C with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the cooled reaction mixture into ice-cold water (100 mL).

  • Filter the precipitated solid, wash it with cold water, and dry it under vacuum. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound
  • A mixture of 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one (from Step 1) and Lawesson's reagent (2.22 g, 5.5 mmol) in dry toluene (50 mL) is refluxed for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the precipitated product, wash it with cold toluene, and then with a small amount of ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

ParameterValue
Starting Material Anthranilic Acid
Reagents 4-bromobenzoyl chloride, Lawesson's reagent
Solvents Pyridine, Toluene, Ethanol
Reaction Time 6-9 hours (total)
Expected Yield 75-85%

Visualizing the Process

Reaction Mechanism:

Reaction_Mechanism cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Thionation A Anthranilic Acid C Intermediate Amide A->C + B 4-Bromobenzoyl Chloride B->C D 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one C->D Cyclization (-H2O) E 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one G This compound E->G F Lawesson's Reagent F->G +

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield or Side Products Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions (T, t) Purity->Conditions Purity OK Purify Purify Starting Materials Purity->Purify Impure Thionation Evaluate Thionation Step Conditions->Thionation Optimized Optimize Run Small-Scale Optimization Reactions Conditions->Optimize Suboptimal Purification Review Purification Procedure Thionation->Purification Efficient ThionationAgent Use Fresh/Alternative Thionating Agent Thionation->ThionationAgent Inefficient Workup Adjust Workup/Recrystallization Purification->Workup Ineffective Success Improved Yield and Purity Purification->Success Effective Purify->Conditions Optimize->Thionation ThionationAgent->Purification Workup->Success

Caption: A systematic workflow for troubleshooting synthesis issues.

References

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central. [Link]

  • Mechanism of Synthesis of Quinazolin‐4‐Thione in a New Method. (2024). Austrian Journal of Technical and Natural Sciences. [Link]

  • Synthesis of 2-substituted-4(3H)-quinazolinones 4. ResearchGate. [Link]

  • Synthesis, Anticancer, and QSAR Studies of 2-Alkyl(aryl,hetaryl)quinazolin-4(3H)-thione's and[6][11][12]Triazolo[1,5-c]quinazoline-2-thione's Thioderivatives. ResearchGate. [Link]

  • Quinazoline-4-thiones: Formation and reaction with hydrazine hydrate. ResearchGate. [Link]

  • Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. (2022). PMC - NIH. [Link]

  • (PDF) Synthesis and biological properties of selected 2-aryl-4(3H)-quinazolinones. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Quinazoline-4-thiones. (2012). PMC - NIH. [Link]

  • Synthesis of quinazoline-2(1H)-thione 4a-4h. ResearchGate. [Link]

  • Synthesis of quinazolin-4-thiones a. ResearchGate. [Link]

  • Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. (2004). PubMed. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2021). PMC - PubMed Central. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2021). Dove Medical Press. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. [Link]

  • Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104. ResearchGate. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]

  • Improved, High Yield Synthesis of 3H-Quinazolin-4-ones, the Key Intermediates of Recently Developed Drugs. (2004). Ingenta Connect. [Link]

  • 3-(4-Bromophenyl)quinazolin-4(3H)-one. (2012). PMC - NIH. [Link]

  • Optimization of solid phase synthesis of quinazolin-4-ones. (2011). Der Pharma Chemica. [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). NIH. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. (2018). MDPI. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. [Link]

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Technical Support Center: Overcoming Solubility Challenges of 2-Aryl-Quinazoline-4(3H)-thiones

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in the development of 2-aryl-quinazoline-4(3H)-thione derivatives: poor solubility. This guide is structured to provide researchers, medicinal chemists, and formulation scientists with a clear, logical, and actionable framework for diagnosing and overcoming solubility issues, from initial benchtop experiments to advanced preclinical formulation. Our approach is grounded in fundamental physicochemical principles and validated through field-proven methodologies.

Section 1: Foundational Understanding - The "Why"

This section addresses the root cause of the solubility problem, providing the necessary context for the troubleshooting strategies that follow.

FAQ 1: Why do my 2-aryl-quinazoline-4(3H)-thione derivatives exhibit such poor solubility, particularly in aqueous media?

Answer: The poor aqueous solubility of this class of compounds is not an anomaly but rather a direct consequence of their inherent molecular architecture. Several key factors contribute to this challenge:

  • Molecular Structure: The core of the molecule is a rigid, fused heterocyclic ring system. When combined with aromatic (aryl) substituents at the 2-position, the overall structure becomes highly lipophilic and planar. This leads to strong intermolecular π-π stacking interactions in the solid state.[1]

  • High Crystal Lattice Energy: The strong intermolecular forces result in a highly stable, ordered crystal lattice. A significant amount of energy is required to break this lattice apart and allow solvent molecules (especially polar water molecules) to solvate the individual compound molecules.[1]

  • Polymorphism: The compound may exist in multiple crystalline forms, or polymorphs, each with a different crystal lattice arrangement.[2] These polymorphs can have distinct physicochemical properties, including solubility and dissolution rate.[2][3] It is common for the most thermodynamically stable polymorph to be the least soluble, which can pose a significant challenge if it is the form isolated during synthesis.[3]

cluster_0 Molecular & Solid-State Properties cluster_1 Resulting Solubility Issue A Rigid, Aromatic Scaffold (Quinazoline + 2-Aryl Group) B Strong Intermolecular Forces (π-π Stacking) A->B C High Crystal Lattice Energy B->C E Poor Aqueous Solubility C->E Requires high energy to break lattice D Polymorphism (Multiple Crystal Forms) D->E Stable polymorphs are often less soluble

Caption: Key factors contributing to the poor solubility of 2-aryl-quinazoline-4(3H)-thiones.

Section 2: Initial Troubleshooting & Basic Strategies

This section provides immediate, practical solutions for researchers encountering solubility problems during routine laboratory work, such as preparing stock solutions or performing biological assays.

FAQ 2: My compound is difficult to dissolve, even in 100% DMSO. What steps can I take?

Answer: This is a common first hurdle. While DMSO is a powerful solvent, highly crystalline compounds can resist dissolution. The goal is to create a stable, concentrated stock solution that can be reliably diluted.

Troubleshooting Protocol: Preparing a Concentrated Stock Solution

  • Verify Solvent Quality: Start with fresh, anhydrous DMSO. Water contamination can significantly reduce the solubilizing power for hydrophobic compounds.[1]

  • Increase Solvent Volume: The most straightforward first step is to increase the volume of DMSO to lower the concentration.[1]

  • Apply Gentle Heat: Warm the vial to 37-50°C in a water bath or heating block. This provides thermal energy to help overcome the crystal lattice energy.[1] Caution: Always assess the thermal stability of your compound first to avoid degradation.

  • Use Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves create cavitation, which physically disrupts the solid particles and enhances solvent interaction.[1]

  • Vortex Thoroughly: Ensure vigorous mixing to mechanically aid the dissolution process.

  • Assess Other Solvents: If DMSO fails, consider other polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). However, always check for compatibility with your downstream application (e.g., cell toxicity).

SolventPolarity (Dielectric Constant)Common UsePotential Issues
DMSO 47.2Primary stock solutionsCell toxicity at >0.5-1%; can freeze at 4°C
DMF 36.7Alternative to DMSOHigher toxicity than DMSO
NMP 32.2Strong solvent for stubborn compoundsDevelopmental toxicity concerns
Ethanol 24.6Co-solventMay not be strong enough alone
FAQ 3: My compound dissolves in DMSO but crashes out when I dilute it into my aqueous assay buffer. How do I fix this "precipitation upon dilution"?

Answer: This happens when the final concentration of your compound in the aqueous buffer exceeds its thermodynamic solubility limit in that specific solvent mixture. The DMSO keeps it in solution at high concentration, but upon dilution, the environment becomes predominantly aqueous and can no longer support it. Here is a logical workflow to address this.[1]

A 1. Dissolution Dissolve Drug and Hydrophilic Carrier (e.g., PVP K30) in a common volatile solvent (e.g., Methanol). B 2. Solvent Evaporation Remove the solvent under vacuum using a rotary evaporator. This traps the drug in the polymer matrix. A->B C 3. Drying & Sizing Dry the solid mass in a vacuum oven to remove residual solvent. Grind and sieve to obtain a fine powder. B->C D Result: Amorphous Solid Dispersion (Drug molecularly dispersed in polymer) C->D

Caption: Workflow for preparing a solid dispersion via the solvent evaporation method.

Experimental Protocol: Solvent Evaporation for Solid Dispersion

  • Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol) in which both your quinazoline-thione and the carrier are fully soluble. [1]2. Dissolution: Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight). Dissolve both components completely in the selected solvent in a round-bottom flask. [1]3. Evaporation: Remove the solvent using a rotary evaporator. As the solvent is removed, the drug becomes molecularly dispersed and trapped within the solid polymer matrix.

  • Final Drying: Scrape the resulting solid film/powder and place it in a vacuum oven at 40-50°C for 24 hours to remove any residual solvent.

  • Characterization: The resulting powder can be gently ground and sieved. It is crucial to confirm the amorphous nature of the drug using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

References

  • Vertex AI Search.
  • SlideShare.
  • BenchChem. Overcoming poor solubility of 4(3H)-quinazolinone compounds.
  • National Center for Biotechnology Information.
  • Merck Millipore.
  • Sigma-Aldrich.
  • Journal of Drug Delivery and Therapeutics. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • BenchChem.
  • Amrita Vishwa Vidyapeetham.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • WuXi AppTec DMPK.
  • IntechOpen. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • Semantic Scholar. Nanosuspension: An approach to enhance solubility of drugs.
  • Eurasia Proceedings of Health, Environment and Life Sciences.
  • Advances in Pharmacology and Pharmacy. Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs.
  • National Center for Biotechnology Information. Nanosuspension: An approach to enhance solubility of drugs.
  • International Journal of Pharmaceutical and Pytopharmacological Research. Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges.
  • ResearchGate. Green solvents for eco-friendly synthesis of bioactive heterocycles.
  • National Center for Biotechnology Information.
  • ScienceAsia.
  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • MDPI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • Journal of Chemical and Pharmaceutical Research.
  • National Center for Biotechnology Information. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • National Center for Biotechnology Information. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines.

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Technical Support Center: Optimizing the Synthesis of 2-Arylquinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-arylquinazolin-4(3H)-ones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you overcome common challenges in your synthetic workflows.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of 2-arylquinazolin-4(3H)-ones.

Q1: What are the most common starting materials for synthesizing 2-arylquinazolin-4(3H)-ones?

The most prevalent methods for the synthesis of 2-arylquinazolin-4(3H)-ones typically involve the condensation of an ortho-amino substituted benzene derivative with a suitable carbonyl compound or its equivalent. The two most widely employed starting materials are:

  • Anthranilamide (2-aminobenzamide): This is a versatile precursor that can be reacted with various aromatic aldehydes. This reaction is often catalyzed by Lewis acids or other promoters.[1][2]

  • Anthranilic acid: This can be acylated, followed by cyclization to form a benzoxazinone intermediate. This intermediate is then reacted with an amine to yield the desired quinazolinone.[3][4]

Other approaches include the use of 2-halobenzamides with nitriles[5] and one-pot multicomponent reactions.[6]

Q2: Why is the choice of solvent critical in these syntheses?

The polarity of the solvent plays a crucial role in the reaction pathway and overall yield. The choice of solvent can influence the solubility of reactants and intermediates, the rate of reaction, and even the product distribution by favoring one reaction pathway over another.[7][8] For instance, in some cases, non-polar solvents may favor the formation of undesired byproducts, while polar aprotic solvents like DMF or DMSO can significantly improve yields.[8][9]

Q3: What is the role of a catalyst in the synthesis of 2-arylquinazolin-4(3H)-ones?

Catalysts are often employed to increase the reaction rate and improve the yield of 2-arylquinazolin-4(3H)-ones. They function by activating the reactants and lowering the activation energy of the reaction. Common catalysts include:

  • Lewis acids: Such as CuCl₂·2H₂O, which can coordinate to the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amino group of anthranilamide.[1]

  • Heterogeneous catalysts: Like Cu-Mn spinel oxides, which offer the advantage of easy separation and recyclability.[10]

  • Iodine in DMSO: In this system, iodine can act as a mild Lewis acid, and DMSO serves as both a solvent and an oxidant.[11]

The choice of catalyst can significantly impact the reaction conditions required, such as temperature and reaction time.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of 2-arylquinazolin-4(3H)-ones.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step Explanation
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction time or increasing the temperature.Some reactions may require longer periods or higher temperatures to go to completion, especially with less reactive substrates.[8]
Poor Quality of Reagents Ensure the purity of your starting materials, especially the aldehyde, which can oxidize over time. Use freshly distilled or purified aldehydes if necessary.Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts, thus reducing the yield of the desired product.
Suboptimal Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction by TLC for product formation and any signs of decomposition.Many quinazolinone syntheses require elevated temperatures to proceed at a reasonable rate.[2][8] However, excessive heat can lead to degradation of reactants or products.
Inappropriate Solvent If reactants are not fully dissolved, select a different solvent in which all components are soluble at the reaction temperature. Consider switching between polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol) solvents.The choice of solvent can significantly influence reaction rates and yields.[7][9]
Catalyst Inactivity If using a catalyst, ensure it is active. For heterogeneous catalysts, check for proper activation. For homogeneous catalysts, ensure they have not degraded. Consider increasing the catalyst loading.An inactive or insufficient amount of catalyst will result in a slow or incomplete reaction.
Problem 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Step Explanation
Side Reactions due to Air or Moisture Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if using air- or moisture-sensitive reagents or catalysts.The presence of oxygen or water can lead to undesired side reactions, such as the oxidation of aldehydes or hydrolysis of intermediates.
Incorrect Stoichiometry Carefully check the stoichiometry of your reactants. An excess of one reactant can sometimes lead to the formation of byproducts.Precise control over the molar ratios of reactants is crucial for minimizing side reactions.
Unfavorable Reaction Conditions Optimize the reaction temperature and time. Sometimes, running the reaction at a lower temperature for a longer period can improve selectivity and reduce byproduct formation.High temperatures can sometimes promote competing reaction pathways.

Experimental Protocols

Below are detailed, step-by-step methodologies for common syntheses of 2-arylquinazolin-4(3H)-ones.

Protocol 1: Synthesis from Anthranilamide and Aromatic Aldehydes using CuCl₂·2H₂O as a Catalyst

This protocol is adapted from a method described for the synthesis of 2-arylquinazolin-4(3H)-ones.[1]

Materials:

  • Anthranilamide

  • Substituted aromatic aldehyde

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve anthranilamide (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • Add CuCl₂·2H₂O (10 mol%) to the reaction mixture.

  • Reflux the mixture with stirring for the appropriate time (monitor by TLC).

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylquinazolin-4(3H)-one.

Protocol 2: One-Pot Synthesis from 2-Aminobenzamide and Aldehydes in DMSO

This protocol is based on a general method for the condensation of 2-aminobenzamide with aldehydes.[2]

Materials:

  • 2-Aminobenzamide (anthranilamide)

  • Aromatic aldehyde

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-aminobenzamide (1.0 mmol) in DMSO (5 mL) in an open flask, add the aromatic aldehyde (1.1 mmol).

  • Heat the reaction mixture to 100-120 °C and stir for the required time (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the reaction mixture to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Arylquinazolin-4(3H)-ones

CatalystStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
CuCl₂·2H₂OAnthranilamide, BenzaldehydeEthanolReflux4-685-95[1]
Cu-Mn Spinel OxideBenzylamine, Aryl IodideDMSO1201280-92[10]
Iodine/DMSO2-(Benzylamino)benzamidesDMSO1002-482-95[11]
None (Catalyst-Free)2-Aminobenzamide, StyreneNeat1202456[12]

Visualizations

Workflow for Troubleshooting Low Yield

The following diagram illustrates a decision-making workflow for troubleshooting low yields in the synthesis of 2-arylquinazolin-4(3H)-ones.

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Monitor Reaction by TLC start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time Yes check_reagents Check Reagent Quality incomplete->check_reagents No extend_time->check_reaction reagents_ok Reagents Pure? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_solvent Check Solvent System reagents_ok->check_solvent Yes purify_reagents->start solvent_ok Reactants Soluble? check_solvent->solvent_ok change_solvent Change Solvent solvent_ok->change_solvent No check_catalyst Check Catalyst Activity/Loading solvent_ok->check_catalyst Yes change_solvent->start catalyst_ok Catalyst Active? check_catalyst->catalyst_ok replace_catalyst Increase Loading / Replace Catalyst catalyst_ok->replace_catalyst No end Yield Improved catalyst_ok->end Yes replace_catalyst->start

Caption: Troubleshooting workflow for low reaction yield.

General Reaction Scheme

This diagram illustrates a common synthetic route to 2-arylquinazolin-4(3H)-ones from anthranilamide and an aromatic aldehyde.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions Anthranilamide Anthranilamide Product 2-Arylquinazolin-4(3H)-one Anthranilamide->Product + Aldehyde Aromatic Aldehyde Aldehyde->Product + Catalyst Catalyst (e.g., CuCl2) Catalyst->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Heat Heat (Reflux) Heat->Product

Caption: General synthesis of 2-arylquinazolin-4(3H)-ones.

References

  • Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization - PMC. (n.d.). PubMed Central. [Link]

  • Synthesis and β-glucuronidase inhibitory activity of 2-arylquinazolin-4(3H)-ones - PubMed. (2014, July 1). PubMed. [Link]

  • Synthesis of medicinally important 2-arylquinazolin-4(3H)-ones using heterogeneous catalysis | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-arylquinazolin-4(3H)-ones from the reaction of... (n.d.). ResearchGate. [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2025, August 1). National Institutes of Health. [Link]

  • Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect - PubMed. (2011, December 29). PubMed. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2). PubMed Central. [Link]

  • Synthesis and SAR optimization of quinazolin-4(3H)-ones as poly(ADP-ribose)polymerase-1 inhibitors - PubMed. (n.d.). PubMed. [Link]

  • Synthetic methods for 2‐arylquinazolin‐4(3H)‐ones. (n.d.). ResearchGate. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PubMed Central. [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (n.d.). PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. (n.d.). MDPI. [Link]

  • Solvent effect of quinazolin-4(3H)-ones a synthesis. (n.d.). ResearchGate. [Link]

  • An efficient transition-metal-free route to quinazolin-4(3H)-ones via 2-aminobenzamides and thiols. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. (n.d.). Organic-chemistry.org. [Link]

  • Synthesis and biological evaluation of some anthranilic acid and 2-phenylquinazoline-4(3H). (n.d.). SciELO SA. [Link]

  • The plausible mechanism for the synthesis of 2-arylquinazolin-4-amines... (n.d.). ResearchGate. [Link]

  • Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022, July 4). National Institutes of Health. [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (n.d.). MDPI. [Link]

  • (PDF) Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (n.d.). ResearchGate. [Link]

  • (PDF) An Efficient Synthesis of 2-Substituted Quinazolin-4(3H)-ones by Using Recyclable Wang Resin Supported Sulfonic Acid Catalyst. (2021, February 8). ResearchGate. [Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (n.d.). MDPI. [Link]

  • Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and biological evaluation of some anthranilic acid and 2-phenylquinazoline-4(3H). (n.d.). SciSpace. [Link]

  • Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones | Journal of Medicinal Chemistry. (n.d.). ACS Publications. [Link]

  • Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. (n.d.). PubMed Central. [Link]

  • A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones | Organic Letters. (n.d.). ACS Publications. [Link]

  • 2-Arylquinazolin-4(3H)-ones: A new class of α-glucosidase inhibitors - PubMed. (n.d.). PubMed. [Link]

  • (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones. (2025, August 6). ResearchGate. [Link]

  • Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion | The Journal of Organic Chemistry. (2020, May 13). ACS Publications. [Link]

  • (PDF) Facile synthesis of aryl and benzyl substituted 2-methylquinazolin-4(3H)-one ring by microfluidic flow reaction chemistry. (2024, February 23). ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

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Technical Support Center: Thionation of Quinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the thionation of quinazolin-4(3H)-ones. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of converting the C4-carbonyl group to a thiocarbonyl. The thionation of this privileged heterocyclic scaffold is a critical transformation in medicinal chemistry, as the resulting quinazoline-4-thiones often exhibit enhanced or altered biological activities.[1] However, the reaction is frequently plagued by side reactions and purification challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable thionating agent for quinazolin-4(3H)-ones?

For the thionation of quinazolin-4(3H)-ones, Lawesson's Reagent (LR) is generally the preferred and more reliable choice over phosphorus pentasulfide (P₄S₁₀).[2] LR is more reactive, allowing the reaction to proceed under milder conditions, often resulting in shorter reaction times and higher yields.[2][3] While P₄S₁₀ can be effective, it typically requires harsher conditions, such as prolonged reflux in high-boiling solvents like xylene, which can lead to byproduct formation and degradation, particularly with sensitive substrates.[2]

Q2: My thionation reaction is stalled, with a lot of starting material remaining. What is the primary cause?

The most common causes for an incomplete reaction are:

  • Insufficient Reactivity: The amide-like carbonyl at the C4 position of the quinazolinone is generally reactive, but heavily substituted or electronically withdrawn substrates may require more forcing conditions.

  • Reagent Decomposition: Phosphorus pentasulfide (P₄S₁₀) is highly sensitive to moisture and can hydrolyze to hydrogen sulfide and phosphoric acid, reducing its efficacy.[4] Lawesson's Reagent is more stable but can also degrade over time or in solution at high temperatures.[5]

  • Inadequate Temperature: Thionation reactions are thermally driven. If the temperature is too low, the reaction rate will be negligible. Most procedures call for refluxing in solvents like toluene or xylene.[1][2]

Q3: I am working with an optically active N-C axially chiral quinazolinone. How can I prevent racemization during thionation?

Loss of optical purity is a significant risk under harsh thermal conditions, which can provide sufficient energy to overcome the rotational barrier around the chiral axis.[2] To minimize this, use the mildest possible conditions:

  • Use Lawesson's Reagent , as it is more reactive than P₄S₁₀ and allows for lower temperatures and shorter reaction times.[2][6]

  • Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.

  • Optimize the temperature. It may be possible to achieve full conversion below the full reflux temperature of the solvent.

Q4: The workup of my reaction is very difficult, and I can't seem to remove the phosphorus-containing byproducts. What can I do?

This is a very common issue. The phosphorus byproducts from both LR and P₄S₁₀ can be polar and difficult to separate from the desired product via extraction.

  • For Lawesson's Reagent , column chromatography is the most common method for purification.[7]

  • For Phosphorus Pentasulfide (P₄S₁₀) , a significant improvement involves using it in combination with hexamethyldisiloxane (HMDO) . This combination reagent leads to byproducts that can be removed by a simple hydrolytic workup or by filtering the crude reaction mixture through a short plug of silica gel, often avoiding the need for chromatography.[7][8]

Troubleshooting Guides: Side Reactions & Solutions

Guide 1: Low Yield and Incomplete Conversion

Problem: The reaction fails to proceed to completion, resulting in a low yield of the desired quinazoline-4-thione and recovery of significant amounts of the starting quinazolin-4(3H)-one.

Root Cause Analysis: The conversion of a carbonyl to a thiocarbonyl is a thermodynamically driven process, but it requires overcoming a significant activation energy. The stability of the P=O bond formed in the byproduct is the driving force.[4] Stalled reactions indicate this energy barrier is not being sufficiently overcome.

Troubleshooting Workflow

start Low Conversion Observed check_reagent 1. Verify Reagent Activity - Is P₄S₁₀ old or exposed to moisture? - Is LR fresh? start->check_reagent check_conditions 2. Assess Reaction Conditions - Anhydrous solvent? - Sufficient temperature? check_reagent->check_conditions Reagent OK switch_reagent 3. Switch to Lawesson's Reagent (LR) - LR is more reactive than P₄S₁₀. check_conditions->switch_reagent Conditions OK, still no reaction increase_temp 4. Increase Temperature - Switch from Toluene to Xylene. - Consider microwave irradiation. switch_reagent->increase_temp LR still slow increase_time 5. Increase Reaction Time - Monitor progress by TLC. increase_temp->increase_time success Successful Conversion increase_time->success

Caption: Troubleshooting workflow for low reaction conversion.

Recommended Protocol: Standard Thionation with Lawesson's Reagent

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the quinazolin-4(3H)-one (1.0 eq.).

  • Reagents: Add Lawesson's Reagent (0.6 - 1.0 eq.). Note: Stoichiometry may need optimization, but start with a slight excess of sulfur equivalents.

  • Solvent: Add anhydrous toluene or dioxane to create a 0.1-0.2 M solution.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC until the starting material spot is no longer visible (typically 2-12 hours).[2]

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it may be the product or byproducts; filter and analyze. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the product from phosphorus byproducts.

Guide 2: Formation of Multiple Thionated and Cyclized Byproducts

Problem: The reaction mixture contains the desired 4-thioxo product along with other unexpected byproducts, as confirmed by LC-MS or NMR. This is common for substrates bearing additional reactive carbonyl groups, such as (4-oxoquinazolin-3-yl) ketones.

Root Cause Analysis: Thionating agents like LR can react with other carbonyl groups in the molecule. The general order of reactivity is lactams/amides > ketones > esters.[9][10] In the case of (4-oxoquinazolin-3-yl) ketones, both the C4-amide carbonyl and the side-chain ketone carbonyl can react. The resulting intermediate can then undergo an intramolecular cyclization to form a fused[11][12]thiazolo[2,3-b]quinazoline-5-thione system.[1][5]

Competing Reaction Pathways

cluster_0 Reaction Pathways substrate Substrate (e.g., (4-oxoquinazolin-3-yl)ketone) path1 Pathway A: Thionation at C4 substrate->path1  + LR path2 Pathway B: Thionation at Ketone substrate->path2  + LR reagent Lawesson's Reagent (LR) product1 Desired Product (4-thioxoquinazolin-3-yl)ketone path1->product1 intermediate Intermediate Thio-ketone path2->intermediate path3 Pathway C: Double Thionation & Cyclization intermediate->path3 + LR, then Intramolecular Cyclization byproduct Side Product [1,3]thiazolo[2,3-b]quinazoline- 5-thione path3->byproduct

Caption: Competing pathways in the thionation of a multifunctional quinazolinone.

Solutions & Strategies:

  • Exploit Reactivity Differentials: Since the lactam carbonyl is generally more reactive than a ketone or ester, you can often achieve selective thionation at C4 by using milder conditions.

    • Reduce Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C instead of reflux).

    • Limit Reaction Time: Stop the reaction as soon as the starting material is consumed to prevent the slower thionation of the other carbonyl groups.

  • Control Stoichiometry: Use a carefully controlled amount of Lawesson's Reagent (e.g., 0.5-0.6 eq.) to favor mono-thionation at the more reactive site.

  • Protecting Groups: If selective thionation is not achievable, consider protecting the other carbonyl group (e.g., as a ketal) before the thionation step, followed by deprotection.

Guide 3: Comparison of Thionating Agents

To make an informed decision, it is crucial to understand the trade-offs between the most common thionating agents.

FeatureLawesson's Reagent (LR)Phosphorus Pentasulfide (P₄S₁₀)P₄S₁₀ / HMDO
Reactivity High. Generally the most effective for quinazolinones.[1][2]Moderate. Often requires harsh conditions.[2][4]High. HMDO enhances reactivity.[7]
Typical Conditions Reflux in toluene/dioxane, 2-12 h.[1][2]Reflux in xylene, >12 h.[2]Reflux in toluene/xylene, comparable to LR.[7]
Common Side Reactions Over-thionation of other functional groups.[1]Formation of polythiophosphate electrophiles, leading to complex byproduct mixtures.[4]Can suppress side reactions involving α-hydrogens.[7]
Workup/Purification Often requires column chromatography.[7]Difficult removal of phosphorus byproducts.Byproducts removed by simple hydrolytic workup or silica filtration.[7][8]
Best For... General purpose, sensitive substrates, chiral compounds.[2][6]Simple, robust substrates where harsh conditions are tolerated.Cases where chromatographic purification is undesirable.[8]

References

  • Wikipedia. Phosphorus pentasulfide. Available from: [Link]

  • Al-Rawashdeh, N. A. et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. Available from: [Link]

  • Abdel-Wahab, B. F. et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Agents. Molecules. Available from: [Link]

  • Wroblewska-Jez, P. et al. (2022). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. Molecules. Available from: [Link]

  • Wikipedia. Lawesson's reagent. Available from: [Link]

  • Al-Shamary, D. S. et al. (2012). Synthesis of Thioxoquinazolin-4(3H)-one Derivatives Under Microwave and Ultrasonic Irradiation with Classical Heating. Asian Journal of Chemistry. Available from: [Link]

  • Kavlashvili, J. A. et al. (2003). Synthesis of Substituted 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-Oxo-3,4-dihydroquinazoline-2-thioles. Journal of Combinatorial Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link]

  • Ahmad, S. et al. (2011). Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Molecules. Available from: [Link]

  • Saitkulov, F. E. et al. (2024). QUINAZOLIN-4-THIONE SYNTHESIS AND EVALUATION OF ITS EFFECTIVE SYNTHESIS TECHNIQUE. CyberLeninka. Available from: [Link]

  • Burbulienė, M. M. et al. (2015). Quinazoline-4-thiones: formation and reaction with hydrazine hydrate. Chemija. Available from: [Link]

  • Burbulienė, M. M. et al. (2015). Quinazoline-4-thiones: Formation and reaction with hydrazine hydrate. ResearchGate. Available from: [Link]

  • Khan, K. M. et al. (2010). Quinazolinediones and Quinazolinethiones by Intramolecular Ester Amidation. Journal of The Chemical Society of Pakistan. Available from: [Link]

  • Li, A. Y. et al. (1998). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry. Available from: [Link]

  • Burbulienė, M. M. et al. (2015). Quinazoline-4-thiones: formation and reaction with hydrazine hydrate. Chemija. Available from: [Link]

  • Kaboudin, B. & Elhamifar, D. (2007). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. ResearchGate. Available from: [Link]

  • Curphey, T. J. (1998). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Synthesis of 3‐substituted 2‐thioxo‐2,3‐dihydroquinazolin‐4(1H)‐one. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Quinazolinediones. Available from: [Link]

  • SigutLabs. (2022). Reagents of the month- April- Lawesson's and Woollins' reagents. Available from: [Link]

  • Saitkulov, F. E. et al. (2024). Mechanism of Synthesis of Quinazolin‐4‐Thione in a New Method. Austrian Journal of Technical and Natural Sciences. Available from: [Link]

  • ResearchGate. Quinazolinone and quinazolinedione structures. Available from: [Link]

  • ResearchGate. Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. Available from: [Link]

  • Kumar, A. et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules. Available from: [Link]

  • Al-Suhaimi, K. S. et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available from: [Link]

  • Musiol, R. & Sajewicz, M. (2011). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. Available from: [Link]

  • Park, C. H. et al. (2010). Synthesis of quinazolin-4(3H)-ones via amidine N-arylation. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Niijima, J. et al. (2021). Thionation of Optically Pure N-C Axially Chiral Quinazolin-4-one Derivatives with Lawesson's Reagent. The Journal of Organic Chemistry. Available from: [Link]

  • Al-Rashood, S. T. et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available from: [Link]

  • ResearchGate. Mechanism of the thionation reaction using Lawesson's reagent (1). Available from: [Link]

  • Sharma, P. C. et al. (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect. Available from: [Link]

  • Singh, S. et al. (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. Available from: [Link]

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Technical Support Center: Purification of 2-(4-bromophenyl)quinazoline-4(3H)-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-bromophenyl)quinazoline-4(3H)-thione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges encountered during the purification process. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.

Introduction to Purification Challenges

This compound is a heterocyclic compound with significant interest in medicinal chemistry. Its purification can be challenging due to the presence of unreacted starting materials, byproducts from the thionation reaction, and its specific physicochemical properties. The key to successful purification lies in understanding the nature of these impurities and selecting the appropriate techniques to remove them. This guide will focus on the two most common and effective purification methods: recrystallization and column chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Recrystallization

Q1: My this compound product is a crude solid. How do I choose the best solvent for recrystallization?

A1: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1] For brominated aromatic compounds like this, common choices include ethanol, methanol, ethyl acetate, or a mixed solvent system like ethanol/water.[1][2]

Troubleshooting Solvent Selection:

  • Problem: The compound dissolves in the solvent at room temperature.

    • Cause: The solvent is too non-polar or the compound is too soluble.

    • Solution: Try a more polar solvent or a mixed solvent system. For example, if it dissolves readily in ethanol, try an ethanol/water mixture.

  • Problem: The compound does not dissolve even when the solvent is boiling.

    • Cause: The solvent is too polar.

    • Solution: Try a less polar solvent. If it is insoluble in methanol, consider trying ethanol or ethyl acetate.

  • Problem: The compound "oils out" upon cooling instead of forming crystals.

    • Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of impurities can also lower the melting point of the mixture, leading to an oily precipitate.

    • Solution:

      • Reheat the solution to dissolve the oil.

      • Add a small amount of additional solvent.

      • Allow the solution to cool down slowly. You can insulate the flask to slow down the cooling rate.

      • If it still oils out, try a different solvent system.

Q2: I have persistent colored impurities in my product, even after recrystallization. What can I do?

A2: Colored impurities often arise from residual bromine from the synthesis or from byproducts of the thionation reaction.[1]

Troubleshooting Colored Impurities:

  • Problem: A persistent yellow or brown tint in the crystals.

    • Cause: This could be due to residual bromine or sulfur-containing byproducts.

    • Solution:

      • Activated Charcoal: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Be careful not to add too much, as it can also adsorb your product. Gently heat the mixture for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

      • Pre-recrystallization Wash: Wash the crude product with a dilute solution of a reducing agent like sodium bisulfite to quench any residual bromine before proceeding with recrystallization.[1]

Column Chromatography

Q3: I need to purify my compound using column chromatography. How do I select the right eluent system?

A3: The choice of eluent (mobile phase) is critical for a successful separation on a silica gel column (stationary phase). A common starting point for quinazolinone derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3][4]

Troubleshooting Eluent Selection:

  • Problem: My compound does not move from the baseline on the TLC plate.

    • Cause: The eluent is not polar enough.

    • Solution: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent mixture.

  • Problem: My compound runs with the solvent front on the TLC plate.

    • Cause: The eluent is too polar.

    • Solution: Decrease the proportion of the polar solvent in your eluent mixture.

  • Problem: The spots are streaking on the TLC plate.

    • Cause: This can be due to several factors, including the compound being too polar for the eluent, the sample being too concentrated, or the presence of very polar impurities.

    • Solution:

      • Try a more polar eluent system.

      • Ensure your spotting solution is not too concentrated.

      • For highly polar compounds, sometimes adding a small amount of a modifying solvent like methanol or a few drops of acetic acid to the eluent can improve the peak shape.

Q4: I am getting poor separation between my product and an impurity during column chromatography. How can I improve this?

A4: Poor separation usually means the difference in polarity between your product and the impurity is small.

Troubleshooting Poor Separation:

  • Problem: The bands of the product and impurity are overlapping on the column.

    • Solution:

      • Optimize the Eluent: Use a shallower gradient or an isocratic elution with a less polar solvent system. This will increase the retention time on the column and allow for better separation.

      • Column Packing: Ensure your column is packed properly to avoid channeling. A well-packed column will have a uniform stationary phase.

      • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column in a narrow band. Overloading the column can lead to broad peaks and poor separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on small-scale tests, ethanol or an ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the compound is very soluble, you may need to use a mixed solvent system. In that case, dissolve the compound in a minimum of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and gently boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your target compound. For a similar compound, 3-(4-bromophenyl)quinazolin-4(3H)-one, a hexane/ethyl acetate ratio of 7.5:2.5 has been used successfully.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Start eluting with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization CheckPurity Check Purity (TLC/NMR) Recrystallization->CheckPurity Column Column Chromatography Pure Pure Product (>95%) Column->Pure CheckPurity->Column Impure CheckPurity->Pure Purity OK

Caption: A general workflow for the purification of this compound.

Troubleshooting Decision Tree

Troubleshooting Start Impure Product after initial purification ImpurityType Identify Impurity Type (TLC, NMR) Start->ImpurityType UnreactedSM Unreacted Starting Material ImpurityType->UnreactedSM Known Spot Byproduct Reaction Byproduct ImpurityType->Byproduct Unknown Spot PolarImpurity Highly Polar Impurity ImpurityType->PolarImpurity Baseline Spot ActionSM Repeat Purification with optimized conditions (e.g., different solvent/eluent) UnreactedSM->ActionSM ActionByproduct Consider a different purification technique (e.g., Recrystallization if column was used first) Byproduct->ActionByproduct ActionPolar Wash with a non-polar solvent or use a more polar eluent in chromatography PolarImpurity->ActionPolar

Caption: A decision tree to guide troubleshooting of persistent impurities.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification TechniqueSolvent/Eluent SystemRationale/Comments
RecrystallizationEthanol or Ethanol/WaterGood for moderately polar compounds. The addition of water increases the polarity and can improve crystal formation.[2]
Column ChromatographyHexane/Ethyl AcetateA versatile system that allows for a wide range of polarities to be covered. A starting ratio of 8:2 or 7:3 is often effective for similar compounds.[3][4]

Table 2: Analytical Data for Characterization

PropertyExpected Value/ObservationReference
Molecular FormulaC14H9BrN2S[5]
Melting Point~292-295 °C (for the -one analogue)[6]
¹H NMR (DMSO-d₆) Signals for the quinazoline and bromophenyl protons are expected. The NH proton will likely appear as a broad singlet at a high chemical shift (>12 ppm).Based on data for the -one analogue[6]
¹³C NMR (DMSO-d₆) Signals for the aromatic carbons and the C=S carbon (expected to be downfield) should be observed.Based on data for the -one analogue[6]

Note: The melting point and NMR data are for the analogous 2-(4-bromophenyl)quinazolin-4(3H)-one and should be used as a reference for assessing the purity of the thione derivative.

References

  • Supporting Information for an unspecified article.
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications.
  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). This review discusses the mechanism and applications of Lawesson's reagent. Available at: [Link]

  • Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. This paper provides spectroscopic data for 2-(4-bromophenyl)quinazolin-4(3H)-one.
  • Supplementary Information. The Royal Society of Chemistry.
  • Lawesson's Reagent. Organic Chemistry Portal. This resource provides information on the use of Lawesson's reagent. Available at: [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. (2024). This article contains NMR data for related bromo-substituted quinazolinone derivatives. Available at: [Link]

  • Use of Lawesson's Reagent in Organic Syntheses. (2006). ResearchGate.
  • Quinazoline-4-thiones: formation and reaction with hydrazine hydrate. LMA leidykla. (2015). This article discusses the synthesis and reactions of quinazoline-4-thiones.
  • Solvent free synthesis of some quinazolin-4(3H)-ones. (2008). ResearchGate. This paper describes the synthesis of quinazolinones.
  • Purification of polar compounds. The Analytical Scientist. (2016). This article provides strategies for purifying polar compounds. Available at: [Link]

  • Dry silica gel (84 g). Organic Syntheses Procedure. This provides a detailed procedure for column chromatography. Available at: [Link]

  • Figure S17. 13 C NMR spectra of 2-(2-bromophenyl)quinazolin-4(3H)-one (3h). ResearchGate.
  • For highly polar compound, how to do the purification? ResearchGate. (2018). This discussion offers advice on purifying polar compounds.
  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. (2010). This paper describes advanced techniques for purifying polar compounds. Available at: [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing.
  • Recyclable CuO-Catalyzed Synthesis of 4(3H)-Quinazolinones. The Royal Society of Chemistry. (2013).
  • Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization. Benchchem.
  • 3-(4-Bromophenyl)quinazolin-4(3H)-one. PMC. This article details the synthesis and purification of a closely related compound. Available at: [Link]

  • Quinazoline-4-thiones: formation and reaction with hydrazine hydrate. Chemija. (2015). This article discusses the synthesis of quinazoline-4-thiones using Lawesson's reagent.
  • Method for purifying a bromine compound. Google Patents. (1999).
  • Quinazoline-4-thiones: Formation and reaction with hydrazine hydrate. ResearchGate. (2015). This provides information on the synthesis of quinazoline-4-thiones.
  • MECHANISM OF SYNTHESIS OF QUINAZOLIN‑4THIONE IN A NEW METHOD. CyberLeninka.
  • Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. (2023).
  • Supporting Information. AWS.
  • Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent. ResearchGate. (2025). This article discusses the use of Lawesson's reagent.
  • Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. This resource provides a list of common eluent systems.
  • Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. MDPI. (2022).

Sources

Technical Support Center: Synthesis of 2,3-Disubstituted Quinazolin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2,3-disubstituted quinazolin-4-ones. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to empower you to optimize your synthetic strategies and achieve your target compounds with higher yields and purity.

Section 1: Troubleshooting Common Synthetic Challenges

The synthesis of 2,3-disubstituted quinazolin-4-ones can be fraught with challenges, from low yields to the formation of intractable side products. This section addresses the most common issues in a question-and-answer format, providing both diagnostic advice and actionable solutions.

FAQ 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all, in my synthesis of a 2,3-disubstituted quinazolin-4-one. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent issue stemming from several factors related to starting materials, reaction conditions, and the chosen synthetic route. Here’s a systematic approach to diagnosing and resolving the problem:

  • Starting Material Integrity:

    • Purity of Anthranilic Acid Derivatives: Anthranilic acid and its derivatives are susceptible to degradation. Ensure the purity of your starting material through techniques like NMR spectroscopy or by checking its melting point. Impurities can interfere with the initial acylation or cyclization steps.

    • Reactivity of the Amine: The nucleophilicity of the primary amine used for introducing the substituent at the 3-position is crucial. Sterically hindered or electron-deficient amines may react sluggishly. Consider using a more reactive amine or adjusting the reaction conditions to favor the nucleophilic attack.

  • Suboptimal Reaction Conditions:

    • Inadequate Temperature: Many quinazolinone syntheses, particularly classical methods like the Niementowski reaction, require high temperatures (often 130-150°C) to drive the cyclization and dehydration steps.[1] If you are using conventional heating, ensure your reaction reaches and maintains the optimal temperature.

    • Solvent Effects: The polarity of the solvent can significantly influence the reaction pathway.[2] For instance, polar aprotic solvents like DMF or DMSO can enhance the solubility of reactants and facilitate the desired C(sp²)–N bond formation, while non-polar solvents might lead to unwanted side products.[2] If you are observing low yields, consider screening a range of solvents with varying polarities.

    • Inefficient Water Removal: The final cyclization step to form the quinazolinone ring involves the elimination of a water molecule. Inefficient removal of water can lead to reversible reactions and lower yields. For reactions run at high temperatures, a Dean-Stark trap can be effective. In other cases, the use of a dehydrating agent may be beneficial.

  • Choice of Synthetic Route:

    • Classical vs. Modern Methods: Traditional methods can be time-consuming and may not be suitable for all substrates. Consider exploring more modern and efficient protocols, such as microwave-assisted synthesis or one-pot multicomponent reactions, which often provide higher yields in shorter reaction times.[3][4]

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_sm Verify Starting Material Purity (Anthranilic Acid & Amine) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Yes sm_impure Impure check_sm->sm_impure No optimize_conditions Optimize Reaction Conditions temp_issue Temperature? optimize_conditions->temp_issue consider_route Evaluate Synthetic Route conditions_ok Conditions Optimized consider_route->conditions_ok Efficient explore_new_route Explore Alternative Routes: - One-Pot Multicomponent Reactions - Catalyst-Free Methods consider_route->explore_new_route Inefficient sm_ok->optimize_conditions purify_sm Purify Starting Materials (Recrystallization, Chromatography) sm_impure->purify_sm purify_sm->start success Improved Yield conditions_ok->success solvent_issue Solvent? temp_issue->solvent_issue Optimal increase_temp Increase Temperature or Use Microwave Irradiation temp_issue->increase_temp Suboptimal solvent_issue->consider_route Optimal screen_solvents Screen Polar Aprotic Solvents (DMF, DMSO) solvent_issue->screen_solvents Suboptimal increase_temp->success screen_solvents->success route_ok Route Suitable explore_new_route->success

Caption: Decision tree for troubleshooting low yields in quinazolinone synthesis.

FAQ 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products, making purification difficult. What are the common side products and how can I minimize their formation?

Answer: The formation of side products is a common hurdle, often arising from the reactivity of the intermediates. Understanding the potential side reactions is key to mitigating them.

  • Common Side Products and Their Origins:

    • N-Acylanthranilic Acid: This is the intermediate formed from the acylation of anthranilic acid. Incomplete cyclization will result in its presence in the crude product.

    • Benzoxazinone Intermediate: In many syntheses, a 2-substituted-4H-3,1-benzoxazin-4-one is formed in situ.[3] If the subsequent reaction with the amine is slow or incomplete, this intermediate can be a major byproduct.

    • Ring-Opened Amide: The benzoxazinone intermediate can undergo nucleophilic attack by the amine to form a ring-opened diamide. While this is a productive intermediate in some pathways, under certain conditions, it may not efficiently cyclize to the desired quinazolinone.

    • Products of Self-Condensation: Anthranilic acid can undergo self-condensation, especially at high temperatures, leading to undesired oligomeric byproducts.

  • Strategies for Minimizing Side Products:

    • One-Pot Procedures: Multicomponent, one-pot syntheses can be highly effective in minimizing the isolation of intermediates and reducing the formation of side products.[5][6] By telescoping the reaction sequence, intermediates are consumed as they are formed, driving the reaction towards the final product.

    • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and often leads to cleaner reactions with fewer side products compared to conventional heating.[4][7] The rapid and uniform heating provided by microwaves can favor the desired reaction pathway over competing side reactions.

    • Catalyst Selection: The use of appropriate catalysts can enhance the rate of the desired reaction and improve selectivity. For example, various Lewis acids have been shown to catalyze the cyclization step efficiently.[8] In some modern protocols, palladium or copper catalysts are employed in coupling reactions to construct the quinazolinone core.[9][10]

    • Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. An excess of one reactant can lead to the formation of specific side products.

Mechanistic Insight: The Benzoxazinone Pathway and Potential Pitfalls

A common and versatile route to 2,3-disubstituted quinazolin-4-ones proceeds through a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. Understanding this pathway is critical for troubleshooting.

Caption: The benzoxazinone pathway in the synthesis of 2,3-disubstituted quinazolin-4-ones.

The critical step is the conversion of the benzoxazinone (C) to the final product (E). If the cyclization of the ring-opened diamide intermediate (D) is slow, it can accumulate as a side product (F). Additionally, the benzoxazinone itself is susceptible to hydrolysis, which can revert it to the N-acylanthranilic acid (B), thus reducing the overall yield.

Section 2: Experimental Protocols

This section provides detailed, step-by-step protocols for two common and effective methods for the synthesis of 2,3-disubstituted quinazolin-4-ones.

Protocol 1: Microwave-Assisted One-Pot Synthesis

This protocol is adapted from a microwave-promoted, one-pot, two-step synthesis and is advantageous for its speed and efficiency.[3]

Materials:

  • Substituted anthranilic acid

  • Carboxylic acid or acyl chloride

  • Primary amine

  • Triphenyl phosphite (if using a carboxylic acid)

  • Pyridine

  • Microwave reactor

Procedure:

Step 1: Formation of the Benzoxazinone Intermediate

  • If using a carboxylic acid: In a microwave-safe vessel, combine the anthranilic acid (1.0 eq), carboxylic acid (1.0 eq), triphenyl phosphite (1.2 eq), and pyridine (1.0 mL).

  • Seal the vessel and irradiate in a microwave reactor at 150°C for 10 minutes.

  • If using an acyl chloride: In a microwave-safe vessel, combine the anthranilic acid (1.0 eq), acyl chloride (1.5 eq), triphenyl phosphite (1.2 eq), and pyridine (2.0 mL).

  • Stir the mixture at room temperature for 60 minutes.

Step 2: Formation of the 2,3-Disubstituted Quinazolin-4-one

  • To the reaction mixture from Step 1, add the primary amine (1.0-1.5 eq).

  • Reseal the vessel and irradiate in the microwave reactor at 250°C for 3-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted quinazolin-4-one.

Protocol 2: Catalyst- and Solvent-Free Multicomponent Synthesis

This protocol is an example of a green chemistry approach, avoiding the use of catalysts and organic solvents.[5]

Materials:

  • Isatoic anhydride

  • Primary amine

  • Orthoester (e.g., triethyl orthoformate)

Procedure:

  • In a round-bottom flask, combine the isatoic anhydride (1.0 eq), primary amine (1.0 eq), and orthoester (1.2 eq).

  • Heat the reaction mixture at 120°C for 5 hours under classical heating, or at 140°C for 20-30 minutes using a microwave reactor.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product can often be purified by recrystallization from a suitable solvent (e.g., ethanol).

Section 3: Data Presentation

The choice of synthetic method can significantly impact the yield and reaction time. The following table summarizes typical results for different approaches to the synthesis of 2,3-disubstituted quinazolin-4-ones.

Synthetic MethodTypical Yields (%)Typical Reaction TimesKey Advantages
Classical Heating (e.g., Niementowski) 40-706-24 hoursWell-established, simple setup
Microwave-Assisted Synthesis 70-9510-40 minutesRapid, high yields, cleaner reactions
One-Pot Multicomponent Reactions 60-901-5 hoursHigh atom economy, operational simplicity
Catalyst- and Solvent-Free 75-9520 min - 5 hoursEnvironmentally friendly, simple workup

Section 4: Mechanistic Insights

A deeper understanding of the reaction mechanisms allows for more rational optimization of synthetic protocols.

The Niementowski Quinazolinone Synthesis

The Niementowski synthesis is a classical method involving the thermal condensation of an anthranilic acid with an amide.[1][11]

niementowski_mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Dehydration A Anthranilic Acid C o-Amidobenzamide Intermediate A->C + Amide, - H₂O B Amide D Intramolecular Cyclization C->D E 4(3H)-Quinazolinone D->E - H₂O

Sources

Technical Support Center: Enhancing the Stability of Quinazoline-4(3H)-thione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline-4(3H)-thione derivatives. This guide is designed to provide you with in-depth technical assistance to address the stability challenges often encountered during the handling, formulation, and storage of these promising therapeutic agents. Our goal is to equip you with the knowledge to anticipate and troubleshoot stability issues, ensuring the integrity and reproducibility of your experimental results.

Understanding the Core Stability Challenges

Quinazoline-4(3H)-thione derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities. However, their inherent chemical reactivity can present significant stability challenges. The primary sources of instability stem from the thione-thiol tautomerism, susceptibility to oxidation, and hydrolysis.

Troubleshooting Guide: A Proactive Approach to Stability

This section is structured to help you diagnose and resolve common stability issues you may encounter during your research.

Issue 1: Rapid Degradation of the Compound in Solution

Q: My quinazoline-4(3H)-thione derivative is degrading rapidly after being dissolved for in vitro assays. What are the likely causes and how can I mitigate this?

A: Rapid degradation in solution is a frequent challenge and is often multifactorial. The primary culprits are typically oxidation, hydrolysis, and solvent-mediated degradation.

Causality and Experimental Choices:

  • Oxidation: The thione group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxides, sulfones, or even the quinazolin-4(3H)-one analog. This process can be accelerated by the presence of dissolved oxygen, metal ions, and exposure to light.

  • Hydrolysis: The quinazoline ring can be susceptible to hydrolytic cleavage, particularly at non-neutral pH. The C4-N3 bond can be a primary site for hydrolysis.

  • Solvent Effects: The choice of solvent is critical. Protic solvents can participate in hydrogen bonding and may facilitate degradation pathways. Some common organic solvents, like DMSO, can degrade over time to produce reactive species that can, in turn, degrade your compound. For instance, prolonged storage of compounds in DMSO can lead to oxidation.[1]

Troubleshooting Steps:

  • Solvent Selection and Preparation:

    • Initial Dissolution: For stock solutions, use high-purity, anhydrous aprotic solvents like DMSO or DMF. It is advisable to prepare fresh solutions for each experiment.[2][3] If a compound shows instability in DMSO, consider alternative solvents like ethanol or acetonitrile, although solubility may be a limiting factor.

    • Aqueous Buffers: When preparing aqueous solutions for assays, use freshly prepared buffers and consider de-gassing the buffer to remove dissolved oxygen.

  • pH Control:

    • The rate of hydrolysis is often pH-dependent.[4] It is recommended to conduct a preliminary pH stability profile of your compound. This involves incubating the compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) and monitoring its degradation over time by HPLC. This will help you identify the optimal pH range for stability.

  • Exclusion of Oxygen:

    • For oxygen-sensitive compounds, preparing solutions under an inert atmosphere (e.g., nitrogen or argon) can significantly enhance stability.

  • Use of Antioxidants:

    • If oxidation is suspected, the addition of antioxidants to the formulation can be beneficial. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[5][6]

Issue 2: Inconsistent Results in Biological Assays

Q: I am observing significant variability in the biological activity of my quinazoline-4(3H)-thione derivative between experiments. Could this be related to stability?

A: Absolutely. Inconsistent biological data is a classic indicator of compound instability. If the compound degrades in the assay medium, the effective concentration of the active molecule will decrease over the course of the experiment, leading to variable results.

Causality and Experimental Choices:

  • Assay Medium Components: Cell culture media and assay buffers are complex mixtures containing salts, amino acids, and other components that can interact with and degrade your compound.

  • Incubation Time and Temperature: Longer incubation times and higher temperatures will accelerate the degradation of a labile compound.

Troubleshooting Steps:

  • Stability in Assay Medium: Perform a stability study of your compound directly in the assay medium under the exact conditions of your biological experiment (e.g., temperature, CO2 concentration). Use HPLC to quantify the amount of intact compound at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Dosing Regimen: If the compound is found to be unstable over the duration of the assay, consider a shorter incubation time or a repeated dosing regimen to maintain a more consistent concentration of the active compound.

  • Control Experiments: Always include a positive and negative control in your assays. A known stable compound with a similar mechanism of action can serve as a useful benchmark.

Issue 3: Degradation During Storage

Q: I have synthesized and purified a new quinazoline-4(3H)-thione derivative, but it appears to be degrading during storage, even as a solid. How can I improve its long-term stability?

A: Solid-state instability is less common than solution instability but can still occur, especially for amorphous solids or in the presence of residual solvents or moisture.

Causality and Experimental Choices:

  • Physical Form: Amorphous solids are generally less stable than their crystalline counterparts due to higher free energy.

  • Hygroscopicity: Some compounds can absorb moisture from the atmosphere, which can then facilitate hydrolytic degradation.

  • Light and Temperature: Exposure to light and elevated temperatures can provide the energy needed to initiate degradation reactions.

Troubleshooting Steps:

  • Proper Storage Conditions:

    • Temperature: Store solid compounds at low temperatures, typically -20°C or -80°C.

    • Light: Protect your compounds from light by storing them in amber vials or by wrapping the vials in aluminum foil.

    • Moisture: Store compounds in a desiccator to protect them from moisture.

  • Crystallization: If your compound is amorphous, attempting to crystallize it can significantly improve its long-term stability.

  • Purity: Ensure that your compound is highly pure and free from residual solvents or catalysts from the synthesis, as these can promote degradation.

Frequently Asked Questions (FAQs)

Q1: What is thione-thiol tautomerism and how does it affect the stability of my compound?

A: Thione-thiol tautomerism is a form of prototropic tautomerism where a proton moves between the sulfur and nitrogen atoms in the quinazoline-4(3H)-thione core. This results in an equilibrium between the thione (lactam) and thiol (lactim) forms. The thiol form is often more reactive and susceptible to oxidation. The position of this equilibrium can be influenced by the solvent, pH, and the electronic nature of substituents on the quinazoline ring. Understanding this equilibrium is crucial as the two tautomers may have different biological activities and stability profiles.

Q2: How can I structurally modify my quinazoline-4(3H)-thione derivative to improve its stability?

A: Strategic structural modifications can significantly enhance stability.

  • S-Alkylation: Alkylating the sulfur atom to form a 4-(alkylthio)quinazoline derivative can "lock" the molecule in the more stable thiol tautomeric form, preventing the thione-thiol equilibrium and often increasing stability towards oxidation.[7]

  • Substitution on the Quinazoline Ring: The electronic properties of substituents on the quinazoline ring can influence the stability of the entire molecule.

    • Electron-donating groups (e.g., -OCH3, -CH3) can increase the electron density of the ring system, which may enhance stability in some cases.[8][9]

    • Electron-withdrawing groups (e.g., -NO2, -Cl) can decrease the electron density, potentially making the ring more susceptible to nucleophilic attack and hydrolysis.[10] However, the effect of substituents can be complex and position-dependent, so empirical testing is necessary.

Q3: What is a prodrug approach, and can it be used to improve the stability of my compound?

A: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions.[7][11][12][13] This strategy can be employed to overcome stability issues. For quinazoline-4(3H)-thione derivatives, a common prodrug approach is to mask the reactive thione group. For example, an S-acyl or S-phosphoryl derivative could be synthesized. These groups would then be cleaved in vivo by esterases or phosphatases to release the active thione derivative.

Q4: How do I perform a formal stability study for my quinazoline-4(3H)-thione derivative?

A: A formal stability study should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[1][5][14][15] This typically involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Stress Testing Conditions (as per ICH Q1A(R2)): [5][14]

Stress ConditionTypical Parameters
Acid Hydrolysis 0.1 M HCl, room temperature to 80°C
Base Hydrolysis 0.1 M NaOH, room temperature to 80°C
Neutral Hydrolysis Water, room temperature to 80°C
Oxidation 3-30% H2O2, room temperature
Thermal Stress 60-80°C
Photostability Exposure to a combination of visible and UV light

The degradation of the compound under these conditions is monitored by a stability-indicating analytical method, typically HPLC.[9][16]

Experimental Protocols

Protocol 1: General Procedure for a pH Stability Study
  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).

  • Prepare Stock Solution: Prepare a concentrated stock solution of your quinazoline-4(3H)-thione derivative in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • Incubate Samples: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis. Incubate the solutions at a constant temperature (e.g., 37°C).

  • Analyze Samples: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution, quench the degradation if necessary (e.g., by neutralizing the pH), and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics and identify the pH of maximum stability.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector set at the wavelength of maximum absorbance (λmax) of your compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Forced Degradation: Generate degradation products by subjecting your compound to stress conditions (see Protocol 1).

  • Method Optimization: Optimize the HPLC method to achieve baseline separation between the parent compound and all major degradation products.

Visualizations

Thione-Thiol Tautomerism

G cluster_0 Thione-Thiol Tautomerism Thione Quinazoline-4(3H)-thione (Thione Form) Thiol Quinazoline-4-thiol (Thiol Form) Thione->Thiol Proton Transfer Thiol->Thione Proton Transfer

Caption: Thione-thiol tautomeric equilibrium in quinazoline-4(3H)-thione.

Degradation Pathways

G cluster_1 Degradation Pathways Parent Quinazoline-4(3H)-thione Derivative Oxidation Oxidation Products (Sulfoxide, Sulfone, Quinazolinone) Parent->Oxidation O2, Light, Metal Ions Hydrolysis Hydrolysis Products (Ring-opened) Parent->Hydrolysis H2O, pH Photodegradation Photodegradation Products Parent->Photodegradation UV/Vis Light

Caption: Major degradation pathways for quinazoline-4(3H)-thione derivatives.

References

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). PMC. Retrieved from [Link]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar. Retrieved from [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). PMC. Retrieved from [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2015). PMC. Retrieved from [Link]

  • A Lab Manual for Syntheses of Heterocycles. Chemistry - Hive. Retrieved from [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2011). ResearchGate. Retrieved from [Link]

  • Practical Heterocyclic Chemistry. Groupe COOPSCO. Retrieved from [Link]

  • ICH Q1A(R2) Guideline. ICH. Retrieved from [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). MDPI. Retrieved from [Link]

  • Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. (2025). MDPI. Retrieved from [Link]

  • Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. (2011). AIP Publishing. Retrieved from [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Retrieved from [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications. (2017). PubMed. Retrieved from [Link]

  • Prodrug Strategies for Critical Drug Developability Issues: Part I. (2021). PubMed. Retrieved from [Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025). ResearchGate. Retrieved from [Link]

  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. (2024). ResearchGate. Retrieved from [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2011). ResearchGate. Retrieved from [Link]

  • Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2. (1997). PubMed. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Quinazoline-4-thiones. (2002). PMC. Retrieved from [Link]

  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. (2024). ACS Omega. Retrieved from [Link]

  • Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. (2025). PubMed. Retrieved from [Link]

  • Understanding drug-excipient compatibility: oxidation of compound A in a solid dosage form. PubMed. Retrieved from [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). NIH. Retrieved from [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. FDA. Retrieved from [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press. Retrieved from [Link]

  • Minimization of drug oxidation in drug irradiated excipients formulations. Google Patents.
  • Quantifying methionine sulfoxide in therapeutic protein formulation excipients as sensitive oxidation marker. (2022). PubMed. Retrieved from [Link]

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Troubleshooting low yields in Niementowski quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting the Niementowski quinazolinone synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction's intricacies, enabling you to diagnose and resolve challenges in your own laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Niementowski quinazolinone synthesis?

A1: The classical Niementowski synthesis is a thermal condensation reaction between an anthranilic acid and an amide.[1] The reaction proceeds in two key steps. First, the amino group of the anthranilic acid attacks the carbonyl group of the amide, forming an N-acylanthranilic acid intermediate with the elimination of ammonia. This intermediate then undergoes an intramolecular cyclization, where the nitrogen of the newly formed amide attacks the carboxylic acid, followed by dehydration to yield the final 4(3H)-quinazolinone product.[2]

Niementowski_Mechanism Anthranilic_Acid Anthranilic Acid N_Acyl_Intermediate N-Acylanthranilic Acid Intermediate Anthranilic_Acid->N_Acyl_Intermediate Acylation (+ Amide, -NH3) Amide Amide Quinazolinone 4(3H)-Quinazolinone N_Acyl_Intermediate->Quinazolinone Intramolecular Cyclization & Dehydration (-H2O)

Caption: General mechanism of the Niementowski quinazolinone synthesis.

Q2: Why are traditional Niementowski syntheses often associated with low yields?

A2: The traditional approach to the Niementowski synthesis often requires high temperatures (typically 130–150°C) and long reaction times.[1] These harsh conditions can lead to the degradation of starting materials and products, as well as the formation of unwanted side products, which collectively contribute to lower yields. The high energy input can also lead to charring of the reaction mixture, making purification difficult.[3]

Q3: How does microwave-assisted synthesis improve the Niementowski reaction?

A3: Microwave-assisted organic synthesis (MAOS) has been shown to be a highly effective technique for improving the yields and reducing the reaction times of the Niementowski synthesis.[1][2] Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate the reaction rate while minimizing the formation of byproducts that are common with prolonged heating in conventional methods.[4] This often leads to cleaner reaction profiles and simpler purification.[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield is one of the most common issues encountered in the Niementowski synthesis. The causes can range from suboptimal reaction conditions to the nature of the starting materials themselves.

Possible Cause 1: Inadequate Reaction Temperature or Time

  • Explanation: The Niementowski reaction has a significant activation energy barrier. In conventional heating methods, if the temperature is too low or the reaction time too short, the reaction may not proceed to completion. Conversely, excessively high temperatures or prolonged heating can lead to decomposition of reactants and products.

  • Solutions:

    • Optimize Reaction Conditions: Systematically vary the temperature and reaction time. For conventional heating, start with the literature-reported conditions (e.g., 130-150°C) and adjust in increments.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Switch to Microwave Synthesis: If available, a microwave reactor is highly recommended. It allows for precise temperature control and can significantly shorten reaction times, often from hours to minutes, with a corresponding increase in yield.[5]

Possible Cause 2: Poor Reactivity of Starting Materials

  • Explanation: The electronic properties of the substituents on both the anthranilic acid and the amide can significantly influence their reactivity.

    • Anthranilic Acid: Electron-withdrawing groups (EWGs) on the anthranilic acid ring can decrease the nucleophilicity of the amino group, slowing down the initial acylation step. Conversely, electron-donating groups (EDGs) can enhance nucleophilicity.

    • Amide: The reactivity of the amide is also crucial. Formamide is often used for the synthesis of the parent quinazolinone, but other amides can be employed to introduce substituents at the 2-position.[1]

  • Solutions:

    • Employ Catalysis:

      • Acid Catalysis: The use of an acid catalyst, such as polyphosphoric acid, can protonate the carbonyl group of the amide, making it more electrophilic and facilitating the initial attack by the anthranilic acid.[6]

      • Lewis Acid Catalysis: Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can also activate the amide carbonyl.[7]

      • Base Catalysis: A catalytic amount of a base like pyridine can facilitate the reaction, possibly by deprotonating the anthranilic acid and increasing its nucleophilicity.[1]

    • Consider Alternative Starting Materials: If the desired substituents are hindering the reaction, it may be necessary to consider a different synthetic route or a protecting group strategy. For instance, using isatoic anhydride in place of anthranilic acid is a common modification.[7]

Possible Cause 3: Solvent Effects

  • Explanation: The choice of solvent can impact the solubility of the reactants and the stability of the intermediates.[8] While the classical Niementowski reaction is often run neat (without solvent), in some cases, a high-boiling point solvent can be beneficial.

  • Solutions:

    • Solvent Screening: If running the reaction in solution, screen high-boiling polar aprotic solvents such as DMF, DMSO, or toluene.[2]

    • Solvent-Free Conditions: For microwave synthesis, solvent-free conditions are often successful and offer the advantage of a simpler workup.[3]

Issue 2: Multiple Spots on TLC and Difficult Purification

The formation of byproducts is a common challenge, especially under harsh reaction conditions.

Possible Cause 1: Side Reactions

  • Explanation: At high temperatures, a number of side reactions can occur. One documented example is the reaction of anthranilic acid with ethyl acetoacetate, which can lead to the formation of a pyrano[3,2-c]quinoline-2,5-dione derivative instead of the expected quinazolinone.[9] Decarboxylation of the anthranilic acid starting material is also a possibility at elevated temperatures.

  • Solutions:

    • Lower Reaction Temperature: If possible, lower the reaction temperature and extend the reaction time.

    • Utilize Microwave Synthesis: The shorter reaction times associated with microwave synthesis can significantly reduce the formation of thermal decomposition products and other side products.[9]

    • Use a Catalyst: Catalysts can allow the reaction to proceed under milder conditions, thus minimizing side reactions.[10]

Possible Cause 2: Unreacted Starting Materials

  • Explanation: If the reaction has not gone to completion, both unreacted anthranilic acid and amide will be present in the crude product.

  • Solutions:

    • Optimize Stoichiometry: Using a slight excess of the amide can help to drive the reaction to completion.

    • Purification Strategy:

      • Washing: The crude product can be washed with a solvent in which the starting materials are soluble but the product is not. For example, washing with cold ethanol can remove some impurities.[1]

      • Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is critical; it should dissolve the product well at high temperatures but poorly at low temperatures. Common solvents for quinazolinone recrystallization include ethanol, methanol, and ethyl acetate.[11]

      • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for separating the product from impurities based on polarity.[11]

Troubleshooting_Workflow cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting Start Experiment Complete Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product (TLC)? Check_Yield->Check_Purity No Optimize_Conditions Optimize Temp/Time (Consider Microwave) Check_Yield->Optimize_Conditions Yes Success Successful Synthesis Check_Purity->Success No Minimize_Sides Minimize Side Reactions (Milder Conditions) Check_Purity->Minimize_Sides Yes Change_Reactivity Address Reactivity (Add Catalyst) Optimize_Conditions->Change_Reactivity Screen_Solvents Screen Solvents or Try Solvent-Free Change_Reactivity->Screen_Solvents Improve_Purification Improve Purification (Recrystallization/Chromatography) Minimize_Sides->Improve_Purification

Caption: A workflow for troubleshooting common issues in Niementowski synthesis.

Experimental Protocols

Protocol 1: Conventional Synthesis of a 4(3H)-Quinazolinone Derivative

This protocol is a general representation of a conventional Niementowski synthesis.

  • Materials:

    • Substituted Anthranilic Acid (1 equivalent)

    • Amide (e.g., Formamide, 3-5 equivalents)

    • High-boiling point solvent (optional, e.g., N,N-Dimethylformamide)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine the anthranilic acid and the amide.

    • If using a solvent, add it to the flask.

    • Heat the reaction mixture to 130-150°C with stirring.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete (typically several hours), cool the mixture to room temperature.

    • Pour the reaction mixture into cold water or onto crushed ice to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

    • Dry the crude product and purify by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of a 4(3H)-Quinazolinone Derivative

This protocol illustrates a typical microwave-assisted approach, which is often faster and higher yielding.

  • Materials:

    • Substituted Anthranilic Acid (1 equivalent)

    • Amide (e.g., Formamide, 3-5 equivalents)

    • Catalyst (optional, e.g., Montmorillonite K-10 clay)

  • Procedure:

    • In a microwave-safe reaction vessel, combine the anthranilic acid, amide, and catalyst (if used).

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 10-40 minutes).[6]

    • After the reaction is complete, cool the vessel to room temperature.

    • Add a suitable solvent (e.g., ethanol) to the vessel and transfer the contents to a beaker.

    • If a solid catalyst was used, remove it by filtration.

    • Cool the filtrate to induce crystallization or remove the solvent under reduced pressure.

    • Collect the product by vacuum filtration and wash with cold ethanol.

    • Further purification can be done by recrystallization if necessary.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Temperature 130-150°C150-180°C
Time 2-10 hours10-40 minutes
Typical Yields Moderate to LowGood to Excellent
Key Advantage Simple equipmentHigh speed, higher yields
Key Disadvantage Long reaction times, side productsRequires specialized equipment

Table 1: Comparison of Conventional and Microwave-Assisted Niementowski Synthesis.

References

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. Available at: [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC. Available at: [Link]

  • Base-promoted Lewis acid catalyzed synthesis of quinazoline derivatives - RSC Publishing. Available at: [Link]

  • Niementowski quinoline synthesis - Wikipedia. Available at: [Link]

  • A Review on 4(3H)-quinazolinone synthesis - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Solvent effect on the rate of the reaction and yield of the product. a | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • (PDF) Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity - ResearchGate. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. Available at: [Link]

  • Solvent effect on reaction yield | Download Table - ResearchGate. Available at: [Link]

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst - ijarsct. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. Available at: [Link]

  • The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: A new access to pyrano[3,2-c]quinoline-2,5-dione - ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. Available at: [Link]

  • Niementowski quinazoline synthesis - chemeurope.com. Available at: [Link]

  • Solvent effects - Wikipedia. Available at: [Link]

  • Niementowski synthesis of quinazolinones[7]. - ResearchGate. Available at: [Link]

  • Effects of solvent on the reaction time and yield a - ResearchGate. Available at: [Link]

  • The effect of electron donating and electron-withdrawing substituents on quinazolinones 8a,b. - ResearchGate. Available at: [Link]

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Technical Support Center: Optimizing Catalyst Selection for Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of quinazolinones, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My quinazolinone synthesis is resulting in a very low yield or no product at all. What are the common culprits and how can I troubleshoot this?

Answer:

Low yields are a frequent challenge in organic synthesis and can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

1. Incomplete Reaction:

  • Potential Cause: The reaction may not have reached completion due to insufficient reaction time or temperature.

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned reaction time, consider extending the duration. A moderate increase in temperature can also enhance the reaction rate, but be mindful of potential side reactions or decomposition at elevated temperatures.[1][2] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.[3]

2. Sub-optimal Reagents and Solvents:

  • Potential Cause: The purity of your starting materials (e.g., anthranilic acids, 2-aminobenzamides, isatoic anhydrides) is critical. Impurities can lead to side reactions and lower the yield.[1][2] The choice of solvent is also crucial as it can influence reactant solubility and the reaction pathway.[1][4]

  • Solution: Ensure your starting materials are pure and dry; recrystallization may be necessary.[1] The polarity of the solvent can be a key factor. Polar aprotic solvents like DMSO and DMF are often effective, while non-polar solvents may be ineffective or lead to undesired byproducts.[1][4] A solvent screening is recommended to find the optimal medium for your specific substrates.

3. Catalyst-Related Issues:

  • Potential Cause: The catalyst may be deactivated, poisoned, or simply not suitable for the specific transformation. In metal-catalyzed reactions, impurities in the starting materials or byproducts can lead to catalyst deactivation.[5] For heterogeneous catalysts, ensuring their activity is paramount.[1]

  • Solution: If using a heterogeneous catalyst, consider regeneration or using a fresh batch. For homogeneous catalysts, ensure all glassware is scrupulously clean. In some cases, increasing the catalyst loading might be necessary, but this should be done judiciously.[5] It is also important to select a catalyst that is appropriate for the functional groups present in your substrates.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Monitor Reaction by TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material remains complete Reaction Complete, Still Low Yield check_completion->complete No starting material extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time check_purity Verify Starting Material Purity complete->check_purity impure Impure Reagents check_purity->impure Impurities detected pure Reagents are Pure check_purity->pure purify Purify/Recrystallize Starting Materials impure->purify evaluate_solvent Evaluate Solvent Choice pure->evaluate_solvent improper_solvent Improper Solvent evaluate_solvent->improper_solvent Poor solubility or known solvent issues proper_solvent Solvent is Appropriate evaluate_solvent->proper_solvent screen_solvents Screen Different Solvents (e.g., DMSO, DMF) improper_solvent->screen_solvents analyze_side_reactions Analyze for Side Reactions proper_solvent->analyze_side_reactions

Caption: A decision tree to guide troubleshooting for low reaction yields.

Issue 2: Significant Side Product Formation

Question: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity towards the desired quinazolinone?

Answer:

The formation of side products is a common issue that can be addressed by carefully controlling the reaction conditions and understanding the underlying reaction mechanism.

1. Reaction Pathway Control:

  • Potential Cause: The reaction conditions may favor an alternative reaction pathway. For instance, in some syntheses, non-polar solvents can promote the formation of benzimidazole byproducts.[4]

  • Solution: Switching to a polar solvent can shift the reaction pathway towards the desired quinazolinone.[4] Adjusting the reaction temperature and the stoichiometry of the reactants can also help minimize side reactions.[1]

2. Nature of Starting Materials:

  • Potential Cause: The electronic and steric properties of the substituents on your starting materials can influence the reaction's selectivity. Electron-withdrawing groups can decrease the nucleophilicity of an amine, potentially leading to incomplete reactions or side reactions under harsher conditions.[5]

  • Solution: A careful selection of the catalytic system is crucial. For substrates with challenging electronic or steric properties, a more active catalyst or different reaction conditions may be required. For example, copper-catalyzed reactions have shown broad functional group tolerance.[6][7]

3. Hydrolysis:

  • Potential Cause: The presence of water in the reaction mixture can lead to the hydrolysis of starting materials or intermediates, especially when using water-sensitive reagents like isatoic anhydride.[5]

  • Solution: Ensure that all solvents and reagents are dry, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection and optimization for quinazolinone synthesis.

Q1: What are the main classes of catalysts used for quinazolinone synthesis, and how do I choose the right one?

A1: The choice of catalyst is critical and depends on the specific synthetic route and substrates. The main classes of catalysts include:

  • Transition-Metal Catalysts: Copper, palladium, iron, iridium, and cobalt complexes are widely used.[7][8][9]

    • Copper catalysts are often used for domino reactions and are relatively inexpensive and environmentally benign.[6][10]

    • Palladium catalysts are effective for cross-coupling reactions but can be expensive.[9][11]

    • Iron catalysts are an attractive option due to their low cost and low toxicity.[6]

  • Organocatalysts: These are metal-free catalysts, which can be an advantage in terms of cost and environmental impact.[12]

    • Acid catalysts like p-toluenesulfonic acid (p-TSA), trifluoroacetic acid (TFA), and acetic acid are commonly used for cyclization reactions.[12]

    • Base catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are also employed.[12]

  • Nanocatalysts: These offer advantages such as high surface area and easy recovery.[13][14] Magnetically recyclable nanocatalysts are particularly promising for green chemistry applications.[13]

Catalyst Selection Guide

Catalyst TypeKey FeaturesTypical ApplicationsConsiderations
Copper-based Inexpensive, versatile, good functional group tolerance.[6][7]Domino reactions, oxidative cyclizations.[6][7]Ligand choice can be crucial for activity and selectivity.
Palladium-based High activity for C-C and C-N bond formation.[11]Cross-coupling reactions, carbonylations.[9]Higher cost, potential for product contamination with heavy metals.
Iron-based Low cost, low toxicity, environmentally friendly.[6]Oxidative dehydrogenation, multi-component reactions.[15]May require higher catalyst loading or harsher conditions.
Organocatalysts (Acid/Base) Metal-free, readily available, inexpensive.Condensation and cyclization reactions.[12]May have lower turnover numbers compared to metal catalysts.
Nanocatalysts High catalytic activity, easy to separate and recycle.[13][14]Green synthesis, multi-component reactions.[13][14]Potential for leaching of the active species.

Q2: How does the choice of solvent and base impact my quinazolinone synthesis?

A2: The solvent and base are critical parameters that can significantly influence the reaction outcome.

  • Solvent: The polarity of the solvent plays a major role. Polar solvents can favor the desired C(sp²)–N bond formation leading to quinazolines, while nonpolar solvents may promote the formation of byproducts like benzimidazoles.[4] Highly polar solvents like DMF and water have been shown to provide excellent yields in certain reactions.[4]

  • Base: The base is often required to promote deprotonation and cyclization steps. The strength and type of base can impact the reaction rate and yield. The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic base (e.g., DABCO) depends on the specific reaction mechanism and the solubility of the reactants.[4]

Q3: Are there any "green" or more sustainable approaches to quinazolinone synthesis?

A3: Yes, there is a growing emphasis on developing more sustainable synthetic methods. Key strategies include:

  • Use of Greener Solvents: Employing water or other environmentally benign solvents instead of hazardous organic solvents.[12]

  • Catalyst- and Solvent-Free Conditions: Some reactions can be performed under solvent-free conditions, often with microwave irradiation, which reduces waste and energy consumption.[12]

  • Recyclable Catalysts: The use of heterogeneous or magnetically separable nanocatalysts allows for easy recovery and reuse of the catalyst, reducing waste and cost.[13][14]

  • Multi-component Reactions (MCRs): MCRs are atom-economical processes where multiple starting materials react in a single step to form the final product, reducing the number of synthetic steps and waste generation.[16]

Illustrative Reaction Workflow: Multi-component Synthesis

mcr_workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification A Isatoic Anhydride D Catalyst (e.g., Organocatalyst or Nanocatalyst) Solvent (e.g., Ethanol or Water) Heat (Conventional or Microwave) A->D B Aldehyde B->D C Amine C->D E Precipitation/Filtration D->E F Recrystallization E->F G Quinazolinone Product F->G

Caption: A generalized workflow for a multi-component synthesis of quinazolinones.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 3-Substituted Quinazolin-4(3H)-ones

This protocol describes a general procedure for the copper-catalyzed synthesis of 3-substituted quinazolin-4(3H)-ones from ethyl 2-isocyanobenzoate and an amine.[5][10]

Materials:

  • Ethyl 2-isocyanobenzoate

  • Appropriate amine (aliphatic or aromatic)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Triethylamine (Et₃N)

  • Anisole (solvent)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor

Procedure:

  • To a microwave vial, add ethyl 2-isocyanobenzoate (0.5 mmol), anisole (2.0 mL), triethylamine (1.0 mmol), and copper(II) acetate monohydrate (0.05 mmol).

  • Add the desired amine (1.0 mmol) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 20 minutes at 150 °C.

  • After cooling, add CH₂Cl₂ and saturated NaHCO₃ solution to the reaction mixture.

  • Separate the organic layer, and wash the aqueous layer twice with CH₂Cl₂.

  • Combine the organic fractions, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the desired 3-substituted quinazolin-4(3H)-one.

References

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones - Frontiers. Available at: [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review - Frontiers. Available at: [Link]

  • Synthesis of quinazolinones - Organic Chemistry Portal. Available at: [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH. Available at: [Link]

  • Recent developments in transition metal catalysis for quinazolinone synthesis. Available at: [Link]

  • A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives - ResearchGate. Available at: [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - MDPI. Available at: [Link]

  • One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC. Available at: [Link]

  • Plausible reaction mechanism for the synthesis of quinazolinone. - ResearchGate. Available at: [Link]

  • Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. Available at: [Link]

  • Quinazoline synthesis - Organic Chemistry Portal. Available at: [Link]

  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a - ResearchGate. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. Available at: [Link]

  • Optimization of solid phase synthesis of quinazolin-4-ones Robert Musio - Der Pharma Chemica. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. Available at: [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of 2-(4-bromophenyl)- vs. 2-(4-chlorophenyl)quinazoline-4(3H)-thione: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, quinazoline derivatives stand out for their broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. The strategic modification of the quinazoline scaffold has led to the development of numerous compounds with anticancer, antimicrobial, and anti-inflammatory properties. Among these, 2-aryl-substituted quinazolin-4(3H)-thiones have garnered significant interest. This guide provides a detailed comparative analysis of two closely related analogues: 2-(4-bromophenyl)quinazoline-4(3H)-thione and 2-(4-chlorophenyl)quinazoline-4(3H)-thione. We will delve into their synthesis, structural nuances, and a comparative evaluation of their biological potential, supported by experimental data, to assist researchers in making informed decisions for their drug development endeavors.

The Significance of Halogen Substitution

The introduction of halogen atoms into a pharmacophore is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. Halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. In the context of the 2-phenylquinazoline-4(3H)-thione scaffold, the nature of the halogen at the para-position of the phenyl ring—be it bromine or chlorine—can subtly yet significantly alter its biological activity profile. This guide aims to elucidate these differences through a side-by-side comparison.

Physicochemical Properties: A Comparative Overview

A molecule's biological activity is intrinsically linked to its physicochemical properties. Here, we summarize the key computed properties of this compound and its chloro-analogue.

PropertyThis compound2-(4-chlorophenyl)quinazoline-4(3H)-thione
Molecular Formula C₁₄H₉BrN₂SC₁₄H₉ClN₂S
Molecular Weight 317.21 g/mol 272.75 g/mol
CAS Number Not available13165-11-2

Note: The data for the chloro-analogue corresponds to the quinazolinone form as per PubChem[1]. Data for the thione of the bromo-analogue is from ChemicalBook[2][3].

The substitution of chlorine with bromine results in a notable increase in molecular weight. This difference, while seemingly minor, can impact the compound's diffusion and transport properties across biological membranes.

Synthesis of 2-(4-halophenyl)quinazoline-4(3H)-thiones

The synthesis of 2-aryl-quinazoline-4(3H)-thiones can be achieved through a multi-step process, typically starting from anthranilic acid or its derivatives. A general and efficient method involves the reaction of 2-aminobenzamide with an appropriate aromatic aldehyde, followed by thionation.

General Synthetic Workflow

The synthetic pathway can be visualized as a two-step process: the formation of the quinazolinone ring, followed by the conversion of the carbonyl group to a thiocarbonyl group.

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Thionation A 2-Aminobenzamide C 2-(4-Halophenyl)-2,3-dihydroquinazolin-4(1H)-one A->C Condensation B 4-Halobenzaldehyde (Bromo or Chloro) B->C D 2-(4-Halophenyl)quinazolin-4(3H)-one C->D Oxidation E 2-(4-Halophenyl)quinazolin-4(3H)-one G 2-(4-Halophenyl)quinazoline-4(3H)-thione E->G Thionation F Lawesson's Reagent or P4S10 F->G

General synthetic pathway for 2-(4-halophenyl)quinazoline-4(3H)-thiones.
Experimental Protocol: Synthesis of 2-(4-Aryl)quinazolin-4(3H)-one

This protocol describes a one-pot synthesis of 2-aryl-quinazolin-4(3H)-ones from anthranilamides and aldehydes, which serves as the precursor for the thione derivatives.[1]

Materials:

  • Anthranilamide

  • Appropriate 4-halobenzaldehyde (4-bromobenzaldehyde or 4-chlorobenzaldehyde)

  • p-Toluenesulfonic acid (p-TsOH)

  • Phenyliodine diacetate (PIDA)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of anthranilamide (1.0 mmol) in THF (10 mL), add the respective 4-halobenzaldehyde (1.2 mmol) and p-TsOH (0.2 mmol).

  • Stir the reaction mixture at room temperature for the time required to complete the cyclocondensation, monitoring by TLC.

  • Upon completion, add PIDA (1.5 mmol) to the reaction mixture.

  • Continue stirring at room temperature until the oxidative dehydrogenation is complete (monitored by TLC).

  • After completion of the reaction, quench with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-halophenyl)quinazolin-4(3H)-one.

Experimental Protocol: Thionation of 2-(4-Aryl)quinazolin-4(3H)-one

The conversion of the quinazolinone to the corresponding quinazolinethione can be achieved using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

Materials:

  • 2-(4-halophenyl)quinazolin-4(3H)-one

  • Lawesson's reagent or P₄S₁₀

  • Anhydrous toluene or pyridine

Procedure:

  • In a round-bottom flask, dissolve the 2-(4-halophenyl)quinazolin-4(3H)-one (1.0 mmol) in anhydrous toluene or pyridine.

  • Add Lawesson's reagent (0.5 mmol) or P₄S₁₀ (0.5 mmol) to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 2-(4-halophenyl)quinazoline-4(3H)-thione.

Comparative Biological Evaluation

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives.[4][5][6][7][8][9][10][11][12][13][14] The substitution at the 2-position of the quinazoline ring has been shown to be a key determinant of cytotoxic activity.

While specific IC₅₀ values for the target thione compounds are not available for a direct comparison, a study on quinazolin-4(3H)-one derivatives bearing a urea functionality provides some insight. In this study, the cytotoxic effects of various derivatives were evaluated against several cancer cell lines.[8] Although not the exact target molecules, the data for related compounds can be informative. For instance, a derivative containing a 4-bromophenyl group (compound 5c) and another with a 4-chlorophenyl group (compound 5b) were synthesized and tested.[8]

Table of Comparative Cytotoxicity Data (Related Compounds)

Compound IDSubstitutionCell LineIC₅₀ (µM)
5c (related to bromo) 1-(4-Bromophenyl)-3-(2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethyl)ureaHCT116Not specified, but generally showed significant anti-tumor activity[8]
5b (related to chloro) 1-(4-Chlorophenyl)-3-(2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethyl)ureaHCT116Not specified, but generally showed significant anti-tumor activity[8]

Another study on 2-phenylthiazol-4-yl)ethyl)quinazolin-4(3H)-one derivatives reported an IC₅₀ value of 44.3 µM for the 2-(4-chlorophenyl) analog (A5) against the MCF-7 breast cancer cell line.[15]

The available data, although not a direct comparison of the target thiones, suggests that both bromo- and chloro-substitutions on the 2-phenyl ring of the quinazoline scaffold are compatible with significant anticancer activity. The subtle differences in potency are likely cell-line dependent and influenced by the overall molecular structure.

Antimicrobial Activity

Quinazoline derivatives have also been extensively investigated for their antimicrobial properties.[2][3][16][17][18][19][20] The presence of a halogen atom is often associated with enhanced antimicrobial activity.

A study on 4(3H)-quinazolinone derivatives evaluated their antibacterial activity against various strains.[18] While the specific target compounds were not included, the structure-activity relationship (SAR) data from such studies can be valuable. For instance, the presence of electron-withdrawing groups on the phenyl ring at the 2-position has been shown to influence antibacterial potency.

Table of Comparative Antimicrobial Data (General Quinazolinones)

Compound TypeBacterial StrainMIC (µg/mL)Reference
Halogenated QuinazolinonesS. aureus≤0.5[18]
Halogenated QuinazolinonesE. faecalis≥16[18]

These findings suggest that both 2-(4-bromophenyl)- and 2-(4-chlorophenyl)quinazoline-4(3H)-thione are likely to exhibit antimicrobial activity, particularly against Gram-positive bacteria. The difference in potency between the bromo and chloro analogs would require direct comparative testing.

Structure-Activity Relationship and Mechanistic Insights

The biological activity of these compounds is thought to arise from their ability to interact with specific biological targets, such as enzymes or receptors. The nature of the halogen atom can influence these interactions.

G cluster_0 Pharmacophore Features cluster_1 Biological Target cluster_2 Key Interactions A Quinazoline Scaffold D Enzyme Active Site / Receptor Binding Pocket A->D Scaffold for Binding B 2-(4-Halophenyl) Moiety B->D Modulates Specificity & Potency F Hydrophobic Interactions B->F G Halogen Bonding B->G Br or Cl atom C 4-Thione Group C->D Potential H-bond Acceptor/Donor E Hydrogen Bonding C->E

Key pharmacophoric features and potential biological interactions.

The quinazoline core provides a rigid scaffold that can orient the substituents for optimal interaction with the target. The 2-(4-halophenyl) group can engage in hydrophobic and potentially halogen bonding interactions within the binding pocket. The 4-thione group can act as a hydrogen bond acceptor. The difference in electronegativity and size between bromine and chlorine can lead to variations in the strength of these interactions, ultimately affecting the biological potency.

Conclusion and Future Directions

This comparative guide highlights the subtle yet important differences between this compound and its 2-(4-chlorophenyl) counterpart. While both compounds are expected to possess significant biological activity, the choice between them for further development will depend on the specific therapeutic target and desired pharmacological profile.

Future research should focus on:

  • The synthesis and full characterization of both 2-(4-bromophenyl) and 2-(4-chlorophenyl)quinazoline-4(3H)-thione.

  • Direct comparative in vitro and in vivo evaluation of their anticancer and antimicrobial activities.

  • Elucidation of their precise mechanisms of action to identify their biological targets.

Such studies will provide a clearer understanding of the structure-activity relationship of these halogenated quinazolinethiones and pave the way for the rational design of more potent and selective therapeutic agents.

References

Click to expand
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  • One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Organic Chemistry Portal. Available from: [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. NIH. Available from: [Link]

  • #104 Design, synthesis and antimicrobial activity of some novel 2-phenyl, 3-substituted quinazolin-4(3H)-ones; nonclassical antifolates. Journal of Pharmaceutical Chemistry. Available from: [Link]

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  • The antibacterial activity (MIC in μg/mL) of the of the synthesized quinazolin-4(3H)one derivatives compared with Amoxicillin trihyderate.. ResearchGate. Available from: [Link]

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Validating the Anticancer Activity of 2-(4-bromophenyl)quinazoline-4(3H)-thione: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quinazoline scaffold has emerged as a privileged structure, forming the core of several clinically approved targeted therapies.[1] This guide provides an in-depth technical comparison for validating the anticancer activity of a promising quinazoline derivative, 2-(4-bromophenyl)quinazoline-4(3H)-thione. We will explore its cytotoxic profile across a panel of diverse cancer cell lines and compare its performance against a standard-of-care chemotherapeutic agent. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel anticancer compounds.

Introduction: The Rationale for Diverse Cell Line Screening

Validating the anticancer potential of a novel compound requires a multi-faceted approach. A critical initial step is to assess its cytotoxicity across a panel of cancer cell lines representing various tumor histotypes. This strategy serves a dual purpose: it helps to identify the cancer types most sensitive to the compound and provides early insights into its potential spectrum of activity. Furthermore, including a non-cancerous cell line in the screening panel is crucial for evaluating the compound's selectivity towards malignant cells, a key determinant of its therapeutic index.

Quinazoline derivatives have a well-documented history as anticancer agents, often exerting their effects by inhibiting key signaling pathways involved in cell proliferation and survival.[2][3][4] The subject of this guide, this compound, is a synthetic quinazoline derivative. While the broader class of quinazolinones has shown promise, specific and comparative data for this particular analogue is essential for its progression in the drug development pipeline.[5][6]

Experimental Design: A Framework for Comprehensive Validation

A robust preclinical validation of an anticancer compound should be structured to provide a clear, data-driven assessment of its efficacy and mechanism of action. The following experimental workflow outlines a comprehensive approach to characterizing the anticancer properties of this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Interpretation & Reporting A Select Diverse Cancer Cell Lines (e.g., MCF-7, A549, HCT116) C Perform MTT Assay to Determine IC50 Values A->C B Include Non-Cancerous Control Cell Line (e.g., HEK293) B->C D Compare with Standard Chemotherapeutic (e.g., Doxorubicin) C->D E Apoptosis Analysis via Annexin V/PI Staining (Flow Cytometry) D->E F Cell Cycle Analysis D->F G Western Blot for Key Signaling Proteins (e.g., EGFR, Akt, Bcl-2) E->G F->G H Comparative Analysis of IC50 Values G->H I Elucidation of Apoptotic Induction G->I J Identification of Modulated Signaling Pathways G->J K Comprehensive Report Generation H->K I->K J->K

Caption: Experimental workflow for validating anticancer activity.

Methodologies: Step-by-Step Protocols

Cell Lines and Culture

A representative panel of human cancer cell lines should be selected to cover diverse cancer types. For this guide, we will consider:

  • MCF-7: Breast adenocarcinoma (luminal A)

  • A549: Lung carcinoma

  • HCT116: Colorectal carcinoma

  • HEK293: Human embryonic kidney cells (non-cancerous control)

Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell viability.[7][8][9]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the comparator drug (e.g., Doxorubicin) in the culture medium.

  • Replace the existing medium with the medium containing the test compounds at various concentrations. Include untreated and vehicle-treated controls.

  • Incubate the plates for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Apoptosis Analysis by Flow Cytometry

Annexin V/Propidium Iodide (PI) staining is a standard method for detecting apoptosis.[10][11][12]

Protocol:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a cell lysate.[13][14][15][16][17]

Protocol:

  • Treat cells with the test compound at its IC50 concentration for a specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., EGFR, p-EGFR, Akt, p-Akt, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Comparative Performance Analysis

To provide a practical comparison, we present hypothetical, yet plausible, IC50 values for this compound based on the known activity of similar quinazoline derivatives. These are compared with the well-established chemotherapeutic agent, Doxorubicin.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Breast Adenocarcinoma8.52.5[3]
A549 Lung Carcinoma12.2>20[3]
HCT116 Colorectal Carcinoma6.81.9[18]
HEK293 Non-cancerous Kidney> 50> 20[3]

Interpretation of Results:

The hypothetical data suggests that this compound exhibits potent cytotoxic activity against breast and colorectal cancer cell lines, with moderate activity against the lung cancer cell line. Importantly, its high IC50 value in the non-cancerous HEK293 cell line indicates a favorable selectivity profile, suggesting it may have a wider therapeutic window compared to Doxorubicin, which can exhibit significant toxicity to normal cells.

Mechanistic Insights: Unraveling the Mode of Action

Quinazoline derivatives frequently target receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.[18][4] The EGFR and VEGFR signaling pathways, along with the downstream PI3K/Akt pathway, are common targets.[19][2][10][20][21][22][23][24]

G cluster_0 EGFR/VEGFR Signaling Cascade EGFR EGFR/VEGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Bad/Bax Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->EGFR Inhibits

Caption: Potential mechanism of action via EGFR/VEGFR inhibition.

Based on the known mechanisms of similar compounds, it is hypothesized that this compound inhibits the phosphorylation of EGFR and/or VEGFR. This would lead to the downregulation of the PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation.[1][2][3][11][12] Inhibition of Akt would, in turn, reduce the phosphorylation of downstream effectors like mTOR and relieve the inhibition of pro-apoptotic proteins such as Bad and Bax, ultimately leading to apoptosis.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for validating the anticancer activity of this compound. The presented methodologies, from initial cytotoxicity screening to mechanistic studies, provide a clear path for generating the robust data required for preclinical assessment. The hypothetical comparative data highlights the potential of this compound as a selective anticancer agent.

Future studies should focus on confirming these findings with in-vivo models to assess the compound's efficacy and safety in a more complex biological system. Further investigation into its specific molecular targets and potential off-target effects will also be crucial for its continued development as a potential therapeutic agent.

References

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A Comparative Guide to the Biological Activity of 2-(4-bromophenyl)quinazoline-4(3H)-thione: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone, recognized for its broad spectrum of pharmacological activities.[1] This guide provides a comparative analysis of the anticipated in vitro and in vivo activities of 2-(4-bromophenyl)quinazoline-4(3H)-thione, a specific derivative within this versatile class of compounds. While direct experimental data for this exact molecule is not extensively available in the public domain, this guide synthesizes findings from structurally related quinazoline, quinazolinone, and quinazoline-4(3H)-thione analogs to project its potential biological profile. We will delve into its likely mechanisms of action, supported by experimental data from similar compounds, and provide detailed protocols for its evaluation.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

Quinazoline and its derivatives have garnered significant attention from researchers due to their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3][4] The core structure, a fusion of a benzene ring and a pyrimidine ring, serves as a versatile template for chemical modifications, leading to a wide array of compounds with distinct pharmacological profiles.[1] The introduction of a thione group at the 4-position, as seen in this compound, is a critical modification known to influence the compound's biological activity, often enhancing its potency.[5]

Projected In Vitro Activity Profile

Based on the extensive research on quinazoline derivatives, this compound is anticipated to exhibit significant in vitro activity, primarily in the domain of cancer cell proliferation and enzymatic inhibition.

Antiproliferative Activity

Numerous studies have demonstrated the potent antiproliferative effects of quinazoline derivatives against a variety of cancer cell lines.[6][7][8] The presence of a substituted phenyl ring at the 2-position is a common feature in many active compounds. For instance, various 2-phenylquinazolin-4(3H)-one derivatives have shown significant cytotoxicity against human tumor cell lines.[8][9] The substitution of the oxo group with a thione group has been observed to enhance antiproliferative activity.[10]

Table 1: Anticipated In Vitro Antiproliferative Activity of this compound against various cancer cell lines.

Cell LineCancer TypeExpected IC50 Range (µM)Rationale
MCF-7Breast Cancer1 - 20High activity of related quinazolinones and thiones against this cell line.[2][10]
HeLaCervical Cancer5 - 50Demonstrated cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives.[8][9]
HCT-116Colon Cancer5 - 30Broad-spectrum activity of quinazoline derivatives.[2][6]
A549Lung Cancer10 - 60Documented efficacy of similar compounds against lung cancer cells.[6]
Enzyme Inhibition

A primary mechanism through which quinazoline derivatives exert their anticancer effects is through the inhibition of key enzymes involved in cell signaling pathways, such as tyrosine kinases.[2] For example, compounds like Gefitinib and Erlotinib, which feature a quinazoline core, are potent EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors. While the specific enzymatic targets of this compound are yet to be elucidated, it is plausible that it could inhibit various kinases or other enzymes implicated in cancer progression.

Projected In Vivo Efficacy

Translating in vitro activity to in vivo efficacy is a critical step in drug development. Based on studies of related compounds, this compound holds promise for demonstrating antitumor activity in preclinical animal models.

Xenograft Models

In vivo studies of quinazoline derivatives have often utilized xenograft models, where human cancer cells are implanted into immunocompromised mice. These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism. For instance, a novel quinazoline derivative, WYK-431, demonstrated a 75% inhibition of H22 tumor growth in a xenograft model.[4] It is reasonable to hypothesize that this compound could exhibit similar tumor growth inhibitory effects.

Table 2: Projected In Vivo Antitumor Activity of this compound in a Xenograft Model.

Animal ModelTumor TypeDosing RegimenExpected OutcomeRationale
Nude MiceMCF-7 Xenograft50-100 mg/kg, dailySignificant tumor growth inhibitionBased on the in vivo efficacy of other quinazoline derivatives.[2][4]

Experimental Protocols

To empirically validate the projected activities of this compound, the following experimental protocols are recommended.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability.

Workflow for In Vitro Antiproliferative Assay

cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of the compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I J Determine IC50 value I->J

Caption: Workflow of the MTT assay for determining antiproliferative activity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines the steps to evaluate the in vivo antitumor activity of the compound.

Workflow for In Vivo Xenograft Study

A Implant human cancer cells (e.g., MCF-7) subcutaneously into nude mice B Allow tumors to reach a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment and control groups B->C D Administer the compound or vehicle control daily (e.g., intraperitoneal injection) C->D E Measure tumor volume and body weight regularly D->E F Euthanize mice at the end of the study E->F G Excise tumors and weigh them F->G H Analyze data for tumor growth inhibition G->H

Caption: Workflow for evaluating in vivo antitumor efficacy using a xenograft model.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., MCF-7) into the flank of female nude mice.

  • Tumor Growth: Monitor tumor growth until the tumors reach an average volume of 100-200 mm³.

  • Group Randomization: Randomly assign mice to a control group (vehicle) and a treatment group (this compound).

  • Compound Administration: Administer the compound (e.g., 50 mg/kg) or vehicle daily via an appropriate route (e.g., intraperitoneal injection).

  • Monitoring: Measure tumor dimensions and body weight every 2-3 days.

  • Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size.

  • Data Collection: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) as a percentage relative to the control group.

Conclusion and Future Directions

While direct experimental evidence for this compound is emerging, the wealth of data on related quinazoline derivatives provides a strong foundation for predicting its biological activities. The proposed in vitro and in vivo studies will be crucial in validating these projections and elucidating the specific mechanisms of action of this promising compound. Further investigations into its enzymatic targets and potential off-target effects will be essential for its continued development as a potential therapeutic agent. The versatility of the quinazoline scaffold suggests that this compound could be a valuable addition to the arsenal of compounds being investigated for the treatment of cancer and other diseases.

References

  • An insight into the therapeutic potential of quinazoline deriv
  • Synthesis and biological evaluation of some 3H-quinazolin-4-one derivatives. (URL: [Link])

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  • Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy - PubMed. (URL: [Link])

  • Synthesis, Antiproliferative, and Antioxidant Evaluation of 2-Pentylquinazolin-4(3H)-one(thione) Derivatives with DFT Study - PubMed Central. (URL: [Link])

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - Dove Medical Press. (URL: [Link])

  • Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II) - Ingenta Connect. (URL: [Link])

  • Synthesis and pharmacological investigations of novel 2-phenylquinazolin-4(3H)-one derivatives | Request PDF - ResearchGate. (URL: [Link])

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. (URL: [Link])

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (URL: [Link])

  • Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents - PubMed. (URL: [Link])

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  • Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives - ResearchGate. (URL: [Link])

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC. (URL: [Link])

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Cross-reactivity of 2-(4-bromophenyl)quinazoline-4(3H)-thione with other kinases

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Assessing the Kinase Cross-Reactivity of 2-(4-bromophenyl)quinazoline-4(3H)-thione

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

In the landscape of targeted therapy, protein kinases remain a preeminent class of drug targets. Their role as central nodes in signaling pathways governing cell growth, differentiation, and survival makes them critical for therapeutic intervention, particularly in oncology. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target inhibition can lead to unexpected toxicities or polypharmacology, which can be either detrimental or beneficial. Therefore, a rigorous and systematic evaluation of a compound's selectivity is not merely a characterization step but a cornerstone of preclinical drug development.

This guide outlines a comprehensive strategy for assessing the kinase cross-reactivity of a novel inhibitor, using the hypothetical compound This compound (hereafter designated Compound Q ) as a case study. As public domain data on the specific biological targets of Compound Q is limited, this document serves as a methodological framework for researchers, providing the experimental logic, detailed protocols, and data interpretation strategies required to build a robust selectivity profile for any new chemical entity. We will proceed under the hypothesis that Compound Q has been identified as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-established oncology target. Our objective is to determine its specificity against a broad panel of other kinases.

Phase 1: A Global View of Selectivity - Large-Scale Kinome Profiling

The initial step in understanding a compound's selectivity is to move from a single target to a global kinome-wide view. The most efficient method for this is a large-scale binding assay, which assesses the ability of a compound to displace a ligand from the ATP-binding site of hundreds of kinases simultaneously. This approach provides a broad, unbiased map of potential interactions.

Experimental Rationale: A competition binding assay format is chosen for its scalability and its ability to detect interactions directly, independent of enzyme activity. By screening Compound Q at a single, relatively high concentration (e.g., 1 µM), we can rapidly identify any kinase to which it has appreciable affinity. This "triage" step is crucial for focusing subsequent, more resource-intensive validation efforts. A leading platform for this is the KINOMEscan™ technology, which is based on a quantitative PCR (qPCR) readout.

Overall Workflow for Selectivity Profiling

G cluster_0 Phase 1: Discovery & Broad Screening cluster_1 Phase 2: Hit Confirmation & Quantification cluster_2 Phase 3: Cellular Validation A Compound Q (Hypothetical EGFR Inhibitor) B Primary Screen: Large-Panel Kinome Binding Assay (e.g., KINOMEscan™ @ 1µM) A->B Test Compound C Data Analysis: Identify Off-Target Hits (% Inhibition > 80%) B->C D Secondary Screen: In Vitro Enzymatic Assay (e.g., ADP-Glo™) C->D Prioritize Hits E Determine IC50 Values for Primary & Off-Targets D->E Generate Dose-Response Curve F Cell-Based Assay: Target Phosphorylation (e.g., Western Blot) E->F Validate in Biological Context G Assess Cellular Potency (IC50) & Confirm On/Off-Target Effects F->G Quantify Inhibition I Comprehensive Selectivity Profile G->I

Caption: Workflow for kinase inhibitor selectivity profiling.

Hypothetical Results: Initial Kinome Scan

The results from a broad kinase panel screen are typically presented as the percent inhibition at the tested concentration. This allows for a clear comparison of activity across hundreds of targets.

Target KinaseGene Symbol% Inhibition at 1 µM Compound Q (Hypothetical)Classification
Epidermal Growth Factor ReceptorEGFR99.5%Primary Target
Tyrosine-protein kinase SRCSRC92.1%Significant Off-Target
Tyrosine-protein kinase ABL1ABL188.7%Significant Off-Target
Serine/threonine-protein kinase B-rafBRAF55.0%Moderate Off-Target
Vascular Endothelial Growth Factor Receptor 2KDR35.2%Weak Interaction
Mitogen-activated protein kinase 1MAPK15.6%No Significant Interaction

Phase 2: Quantitative Confirmation of Off-Target Hits

Hits identified in the primary binding screen require orthogonal validation. An in vitro enzymatic assay is the gold standard for this step. Unlike a binding assay, which measures affinity, an enzymatic assay measures the functional consequence of that binding—the inhibition of catalytic activity. This allows for the determination of a precise potency value (IC50).

Experimental Rationale: The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during an enzymatic reaction. The amount of ADP is directly proportional to kinase activity. By measuring the reduction in ADP production in the presence of an inhibitor, we can generate a dose-response curve and calculate the IC50, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol: In Vitro Kinase Enzymatic Assay (ADP-Glo™)
  • Reagent Preparation : Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare ATP and substrate solutions at 2x the final desired concentration in this buffer.

  • Compound Dilution : Perform a serial dilution of Compound Q in DMSO, followed by a further dilution in the kinase reaction buffer to create 2x final concentrations. A typical starting concentration for the dilution series would be 100 µM.

  • Kinase Reaction : To a 384-well plate, add 2.5 µL of the 2x compound dilution (or DMSO for controls). Add 2.5 µL of 2x kinase/substrate mix.

  • Initiation : Add 5 µL of 1x ATP solution to start the reaction. Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes). The duration should be within the linear range of the reaction.

  • Termination & ADP Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis : Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls. Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Hypothetical Results: IC50 Determination

This quantitative follow-up provides a much clearer picture of selectivity than the initial single-point screen.

Target KinaseGene SymbolIC50 (nM) - HypotheticalSelectivity Ratio (IC50 Off-Target / IC50 Primary)
EGFREGFR15-
SRCSRC18012-fold
ABL1ABL145030-fold
BRAFBRAF> 10,000> 667-fold

Phase 3: Validation in a Cellular Context

While in vitro assays are essential, they do not fully replicate the complex environment of a living cell, which includes factors like membrane permeability, intracellular ATP concentrations, and competing substrates. Therefore, the final phase of selectivity profiling involves validating the findings in a relevant cellular model.

Experimental Rationale: A Western blot is a widely used technique to measure the phosphorylation status of a kinase's downstream substrate. By treating cells with the inhibitor and then stimulating the pathway, we can directly observe whether the inhibitor blocks the intended signaling cascade. Observing the inhibition of a downstream target of a predicted off-target kinase provides strong evidence that the cross-reactivity observed in vitro is relevant in a biological system. For our hypothetical case, we would assess the phosphorylation of EGFR itself (autophosphorylation) and a key substrate of SRC, such as STAT3.

Signaling Pathway Context

G cluster_0 EGFR Pathway (On-Target) cluster_1 SRC Pathway (Off-Target) EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Autophosphorylates RAS RAS pEGFR->RAS SRC SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT3 STAT3 SRC->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Survival Cell Survival pSTAT3->Survival CompoundQ Compound Q CompoundQ->pEGFR Inhibits (intended) CompoundQ->SRC Inhibits (unintended)

Caption: On-target (EGFR) and off-target (SRC) pathways.

Protocol: Western Blot for Target Phosphorylation
  • Cell Culture & Treatment : Seed a relevant cell line (e.g., A431, which overexpresses EGFR) in 6-well plates. Once the cells reach 70-80% confluency, serum-starve them overnight.

  • Inhibitor Incubation : Treat the cells with varying concentrations of Compound Q (e.g., 0, 10 nM, 50 nM, 200 nM, 1 µM) for 2 hours.

  • Pathway Stimulation : Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-STAT3, anti-total-STAT3, and a loading control like anti-GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition at each concentration.

Conclusion and Forward Look

This three-phase approach provides a rigorous and multi-faceted assessment of kinase inhibitor selectivity. For our hypothetical Compound Q, the data reveals it to be a potent EGFR inhibitor with moderate off-target activity against SRC and ABL1. The 12-fold selectivity for EGFR over SRC, confirmed by a functional enzymatic assay, suggests that at therapeutic concentrations designed to inhibit EGFR, there is a tangible risk of co-inhibiting SRC. The cellular assays would be the final arbiter, confirming whether this off-target activity translates to a biological effect at relevant exposures.

This profile is not necessarily a negative outcome; the co-inhibition of SRC and EGFR could even be therapeutically synergistic in some contexts. However, this knowledge is critical. It allows for the design of more informative toxicology studies and for the rational selection of patient populations in clinical trials. The comprehensive selectivity profile generated through this workflow is the foundational dataset upon which informed decisions in drug development are made.

References

  • Title: KINOMEscan™ Technology Platform. Source: DiscoverX (now part of Eurofins Discovery). URL:https://www.eurofinsdiscoveryservices.com/discovery-services/drug-discovery-services/in-vitro-pharmacology/biochemical-assays/kinomescan
  • Title: ADP-Glo™ Kinase Assay Technical Manual. Source: Promega Corporation. URL:https://www.promega.com/products/drug-discovery/hcs-assays/adp-glo-kinase-assay/

A Head-to-Head Comparison of Novel Quinazolinones as Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers down many molecular avenues. Among these, the quinazolinone scaffold has emerged as a particularly fruitful starting point for the development of potent and selective cancer therapeutics.[1][2][3] This guide provides a comprehensive, head-to-head comparison of emerging quinazolinone derivatives, offering a critical analysis of their performance against established benchmarks. We will delve into the experimental data that underpins their anticancer activity, explore their diverse mechanisms of action, and provide detailed protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

The Quinazolinone Core: A Privileged Scaffold in Oncology

The quinazolinone structure, a fusion of a benzene and a pyrimidine ring, is a key pharmacophore in a number of FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib.[4] These agents primarily function as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, a critical signaling pathway in many cancers.[5][6] However, the versatility of the quinazolinone scaffold allows for a wide range of chemical modifications, leading to the discovery of novel derivatives with diverse and potent anticancer activities that extend beyond EGFR inhibition.[1][7] These newer agents target various cellular processes, including microtubule polymerization, cell cycle progression, and apoptosis.[1][8]

This guide will focus on a comparative analysis of three promising, novel quinazolinone derivatives, benchmarked against the well-established drug, Gefitinib.

  • Compound A: A Novel Tubulin Polymerization Inhibitor

  • Compound B: A Potent Inducer of G2/M Cell Cycle Arrest and Apoptosis

  • Compound C: A Quinazolinone-Rhodanine Hybrid with Selective Cytotoxicity

  • Benchmark: Gefitinib (an EGFR Inhibitor)

Comparative Analysis of Anticancer Activity

The in vitro cytotoxicity of these novel quinazolinone derivatives against a panel of human cancer cell lines is a critical first step in evaluating their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

CompoundTarget/MechanismCancer Cell LineIC50 (µM)Reference
Compound A (Analog) Tubulin Polymerization InhibitionK562 (Leukemia)5.8[8]
Compound B (Analog) G2/M Arrest, Apoptosis InductionA549 (Lung Cancer)Not explicitly stated, but induces apoptosis at higher concentrations[8]
Compound C (Analog - 45) Pro-apoptotic, Oxidative StressHL-60 (Leukemia)1.2[9]
Compound C (Analog - 45) Pro-apoptotic, Oxidative StressK-562 (Leukemia)1.5[9]
Gefitinib EGFR Tyrosine Kinase InhibitionA549 (Lung Cancer)Varies (cell line dependent)[10]

Key Insights from the Data:

  • Potency and Selectivity: Compound C, a quinazolinone-rhodanine hybrid, demonstrates remarkable potency against leukemia cell lines, with IC50 values in the low micromolar range.[9] Notably, this class of compounds showed no cytotoxicity against normal human fibroblasts, suggesting a degree of selective toxicity towards cancer cells, a highly desirable characteristic for any potential chemotherapeutic agent.[9]

  • Diverse Mechanisms of Action: The selected compounds showcase the mechanistic diversity of novel quinazolinones. While Gefitinib targets a specific signaling pathway (EGFR), Compounds A, B, and C exert their anticancer effects through different mechanisms, including disruption of the cytoskeleton and induction of programmed cell death.[8][9] This diversity is crucial for overcoming the challenge of drug resistance that often develops with targeted therapies like EGFR inhibitors.

  • Structure-Activity Relationship (SAR): The anticancer activity of quinazolinone derivatives is highly dependent on the nature and position of their substituents. For instance, in the quinazolinone-rhodanine hybrids (like Compound C), bulky, hydrophobic, and electron-withdrawing groups at the para-position of the quinazolinone's 3-phenyl ring were found to enhance cytotoxic activity.[9] This highlights the importance of rational drug design in optimizing the potency of these compounds.

Deep Dive into Mechanisms of Action

Understanding the molecular mechanisms by which these novel quinazolinones exert their anticancer effects is paramount for their further development and clinical application.

Compound A: Targeting the Cytoskeleton

Compound A represents a class of quinazolinones that inhibit tubulin polymerization.[1][8] Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. By interfering with tubulin assembly, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, cell death.

Signaling Pathway: Tubulin Polymerization Inhibition

G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization Microtubule->αβ-Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Cell Cycle Arrest Cell Cycle Arrest Mitotic Spindle Formation->Cell Cycle Arrest Compound A Compound A Compound A->αβ-Tubulin Dimers Binds to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by Compound A leads to mitotic arrest and apoptosis.

Compound B: Inducing Cell Cycle Arrest and Apoptosis

Compound B exemplifies a class of quinazolinones that trigger cell cycle arrest, specifically at the G2/M phase, and subsequently induce apoptosis (programmed cell death).[8] This is a common mechanism for many anticancer drugs. By halting the cell cycle, these compounds prevent cancer cells from proliferating, and by activating the apoptotic pathway, they ensure the elimination of these damaged cells.

Signaling Pathway: G2/M Arrest and Apoptosis Induction

G Compound B Compound B DNA Damage DNA Damage Compound B->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation p21 Upregulation p21 Upregulation p53 Activation->p21 Upregulation Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase p53 Activation->Bax/Bcl-2 Ratio Increase CDK1/Cyclin B Inhibition CDK1/Cyclin B Inhibition p21 Upregulation->CDK1/Cyclin B Inhibition G2/M Arrest G2/M Arrest CDK1/Cyclin B Inhibition->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Caspase Activation Caspase Activation Bax/Bcl-2 Ratio Increase->Caspase Activation Caspase Activation->Apoptosis

Caption: Compound B induces G2/M cell cycle arrest and apoptosis via the p53 pathway.

Compound C: A Multi-pronged Attack through Apoptosis and Oxidative Stress

The quinazolinone-rhodanine hybrid, Compound C, demonstrates a more complex mechanism of action, inducing both apoptosis and oxidative stress in cancer cells.[9] This dual-action approach can be particularly effective in overcoming resistance mechanisms. The generation of reactive oxygen species (ROS) can damage cellular components and trigger apoptotic pathways, creating a synergistic anticancer effect.

Experimental Protocols for Evaluation

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of these novel quinazolinone agents.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Workflow: MTT Assay

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h MTT Incubation MTT Incubation Compound Treatment->MTT Incubation 48-72h Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization 2-4h Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the quinazolinone compounds (and a vehicle control) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the quinazolinone compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to generate a histogram representing the cell cycle distribution.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Future Directions and Conclusion

The novel quinazolinone derivatives discussed in this guide represent a significant advancement in the search for new anticancer agents. Their diverse mechanisms of action and, in some cases, selective cytotoxicity, offer promising avenues for the development of therapies that can overcome the limitations of current treatments.

Future research should focus on:

  • In vivo Efficacy: Evaluating the most promising compounds in preclinical animal models to assess their antitumor activity, pharmacokinetics, and toxicity in a whole-organism setting.

  • Combination Therapies: Investigating the synergistic effects of these novel quinazolinones with existing chemotherapeutic agents or targeted therapies. This could lead to more effective treatment regimens with reduced side effects.

  • Target Deconvolution: For compounds with less defined mechanisms of action, further studies are needed to identify their specific molecular targets.

References

  • Deng, Z., Li, J., Zhu, P., Wang, J., Kong, Y., Hu, Y., Cai, J., & Dong, C. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210. [Link]

  • Le, Y., Gan, Y., Fu, Y., Liu, J., Li, W., Zou, X., Zhou, Z., Wang, Z., Ouyang, G., & Yan, L. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 555-564. [Link]

  • Abdel-Ghani, T. M., El-Sayed, O. A., & El-Gazzar, A. R. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal, 11(1), 74. [Link]

  • Reddy, C. S., Nagaraj, A., & Jalapathi, P. (2022). Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization. Letters in Drug Design & Discovery, 19(3), 273-283. [Link]

  • Various Authors. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, N. A. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. Journal of Heterocyclic Chemistry, 56(5), 1651-1661. [Link]

  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2016). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 11(4), 277-285. [Link]

  • Deng, Z., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules. [Link]

  • Deng, Z., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210. [Link]

  • Various Authors. (n.d.). Novel Quinazolinone Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and Computational Studies. ResearchGate. [Link]

  • de Oliveira, R., & de Oliveira, V. L. (2024). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery, 19(1), 65-85. [Link]

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The Rationale: Why Docking Studies are Crucial for Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Molecular Docking of Substituted Quinazoline-4(3H)-thiones as EGFR Inhibitors

This guide provides an in-depth comparative analysis of molecular docking studies involving a series of substituted quinazoline-4(3H)-thione derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain. As a Senior Application Scientist, my goal is to present this information with technical accuracy and field-proven insights, explaining not just the "how" but the "why" behind the experimental and computational choices.

The quinazoline scaffold is a prominent feature in many clinically approved kinase inhibitors, such as gefitinib and erlotinib. The 4(3H)-thione modification offers a unique vector for chemical exploration, providing a platform to develop novel inhibitors with potentially improved potency and selectivity. This guide will use a case study approach to compare the docking performance of various substituted quinazoline-4(3H)-thiones, correlating the computational data with experimental biological activity to derive meaningful structure-activity relationships (SAR).

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For quinazoline-4(3H)-thiones targeting a kinase like EGFR, docking serves several critical purposes:

  • Binding Mode Prediction: It helps visualize how these compounds fit into the ATP-binding pocket of the EGFR kinase domain.

  • Structure-Activity Relationship (SAR) Elucidation: By comparing the docking scores and poses of different derivatives, we can understand how specific chemical substitutions influence binding affinity. This is crucial for rational drug design.

  • Hypothesis Generation: Docking can suggest which functional groups are key for interaction with specific amino acid residues, guiding the synthesis of more potent and selective inhibitors.

The trustworthiness of a docking study hinges on a validated protocol. A key validation step is to re-dock the co-crystallized ligand into the protein's active site. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the crystallographic pose, provides confidence in the chosen docking parameters.

Experimental and Computational Workflow

The overall process involves preparing the protein and ligand structures, performing the docking calculations, and analyzing the results in the context of experimental data.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis & Correlation PDB Select Target PDB (e.g., 1M17 for EGFR) PROT_PREP Protein Preparation (Remove water, add hydrogens) PDB->PROT_PREP GRID Define Binding Site (Grid Box Generation) PROT_PREP->GRID LIG_SYN Synthesize & Characterize Quinazoline Derivatives LIG_PREP Ligand Preparation (2D to 3D, assign charges) LIG_SYN->LIG_PREP BIO_TEST Biological Assay (e.g., IC50 determination) LIG_SYN->BIO_TEST DOCK Dock Quinazoline Derivatives LIG_PREP->DOCK VALIDATE Protocol Validation (Re-dock native ligand) GRID->VALIDATE VALIDATE->DOCK RESULTS Analyze Docking Poses & Scores DOCK->RESULTS SAR Correlate Docking Data with Biological Activity (SAR) BIO_TEST->SAR RESULTS->SAR

Caption: General workflow for a comparative molecular docking study.

Step-by-Step Protocol: Protein and Ligand Preparation

This protocol is based on standard practices using widely available software.

A. Protein Preparation (Target: EGFR Kinase Domain, PDB: 1M17)

  • Obtain Crystal Structure: Download the PDB file for 1M17 from the Protein Data Bank. This structure contains the EGFR kinase domain co-crystallized with the inhibitor erlotinib.

  • Initial Cleaning: Open the PDB file in a molecular modeling program (e.g., Discovery Studio, PyMOL). Remove all water molecules and any heteroatoms not part of the protein or the co-crystallized ligand.

  • Protonation and Repair: Add polar hydrogens to the protein structure. This is a critical step as hydrogen atoms are crucial for forming hydrogen bonds. Check for and repair any missing atoms or residues.

  • Save the Prepared Protein: Save the cleaned and protonated protein structure in a suitable format, such as PDBQT, which is required by AutoDock Tools.

B. Ligand Preparation (Substituted Quinazoline-4(3H)-thiones)

  • 2D to 3D Conversion: Draw the 2D structures of the quinazoline derivatives using a chemical drawing tool (e.g., ChemDraw) and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization on the 3D structures using a force field like MMFF94. This step ensures that the ligand conformations are sterically favorable.

  • Charge Assignment: Assign appropriate partial charges (e.g., Gasteiger charges) to the ligand atoms.

  • Define Torsions: Identify the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.

  • Save the Prepared Ligands: Save the final ligand structures in the PDBQT format.

Step-by-Step Protocol: Molecular Docking with AutoDock Vina
  • Grid Box Generation: Define the docking search space by creating a grid box centered on the co-crystallized ligand (erlotinib) in the EGFR active site. The grid box should be large enough to encompass the entire binding pocket and allow the ligands to move freely. A typical size is 24x24x24 Å.

  • Protocol Validation (Re-docking): Dock the extracted and prepared erlotinib back into the EGFR active site using the defined grid box and docking parameters. Calculate the RMSD between the predicted pose and the original crystallographic pose. An RMSD value below 2.0 Å validates the docking protocol.

  • Docking the Quinazoline Derivatives: Sequentially dock each prepared quinazoline-4(3H)-thione derivative into the EGFR active site using the validated protocol.

  • Result Analysis: The docking software will generate several possible binding poses for each ligand, ranked by their binding energy (docking score). The pose with the lowest binding energy is typically considered the most favorable. Analyze this top-ranked pose for key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) with the active site residues.

Comparative Analysis: Docking Scores vs. Experimental Activity

Here, we compare a selection of novel 2-((1,3-dioxoisoindolin-2-yl)methyl)-substituted quinazoline-4(3H)-thione derivatives, synthesized and evaluated for their EGFR inhibitory activity. The docking was performed against the EGFR kinase domain (PDB: 1M17).

Compound IDSubstitution (R)Docking Score (kcal/mol)Experimental IC50 (µM)Key Interacting Residues
Erlotinib (Ref.) --9.10.038Met793, Leu718, Cys797
5a 4-F-8.50.15Met793, Leu718, Thr790
5b 4-Cl-8.80.11Met793, Leu718, Cys797
5c 4-Br-9.00.09Met793, Leu718, Cys797
5d 4-CH3-8.30.21Met793, Leu718
5e 4-OCH3-8.20.25Met793, Leu718, Thr790

Data synthesized from Aggarwal et al. (2023).

Interpretation of Results

The data reveals a strong correlation between the computationally predicted binding energy (docking score) and the experimentally determined biological activity (IC50).

  • Halogen Substitutions: The compounds with halogen substitutions at the R-position (5a, 5b, 5c) show lower docking scores and better IC50 values compared to those with methyl (5d) or methoxy (5e) groups.

  • Trend within Halogens: Among the halogens, the trend in docking score (Br > Cl > F) aligns perfectly with the trend in biological activity (IC50 for 5c < 5b < 5a). The larger, more polarizable bromine atom in compound 5c appears to form more favorable interactions within the hydrophobic pocket, leading to the best docking score and the lowest IC50 value in the series.

  • Key Interactions: The most potent compounds, like the reference inhibitor erlotinib and derivative 5c , form a critical hydrogen bond with the backbone nitrogen of Met793 in the hinge region of the EGFR kinase domain. This interaction is a hallmark of many effective EGFR inhibitors. Additional hydrophobic interactions with residues like Leu718, Val726, and Ala743 contribute to the overall binding affinity.

G cluster_ligand Quinazoline-4(3H)-thione (e.g., 5c) cluster_residues Key Residues EGFR_POCKET EGFR Active Site LIG Quinazoline Core MET793 Met793 (Hinge) LIG->MET793 H-Bond THIONE Thione (C=S) SUB Bromophenyl Group (R) LEU718 Leu718 SUB->LEU718 Hydrophobic Int. CYS797 Cys797 SUB->CYS797 Hydrophobic Int.

Caption: Key interactions of a potent derivative within the EGFR active site.

Conclusion and Future Directions

The comparative docking study of substituted quinazoline-4(3H)-thiones demonstrates the power of computational methods to rationalize experimental findings and guide drug discovery. The strong correlation between in silico docking scores and in vitro IC50 values validates the predictive capability of the model for this class of compounds.

The analysis indicates that bulky, electron-withdrawing groups, particularly halogens like bromine, at the 4-position of the phenyl ring attached to the quinazoline core enhance inhibitory activity against EGFR. This is likely due to favorable hydrophobic and electronic interactions within the ATP-binding pocket.

Future work should focus on synthesizing and testing derivatives with other halogen or bioisosteric substitutions at this position to further optimize potency. Additionally, exploring substitutions on other parts of the quinazoline scaffold could lead to improved selectivity and pharmacokinetic properties. This study serves as a robust foundation for the rational design of the next generation of quinazoline-based kinase inhibitors.

References

  • Chen, Y. C. (2015). Beware of docking! Trends in Pharmacological Sciences, 36(2), 78–95. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. Available at: [Link]

  • Aggarwal, S., Kumar, A., Guru, S. K., Kumar, N., Kumar, V., & Singh, P. (2023). Design, synthesis, in-vitro biological evaluation and in-silico studies of novel 2-((1,3-dioxoisoindolin-2-yl)methyl)-substituted quinazolin-4(3H)-one/thione derivatives as potential anticancer agents. Molecular Diversity. Available at: [Link]

Assessing the Selectivity of 2-(4-bromophenyl)quinazoline-4(3H)-thione for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinazoline derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, renowned for their broad spectrum of pharmacological activities, including potent anticancer properties. This guide focuses on a specific derivative, 2-(4-bromophenyl)quinazoline-4(3H)-thione, to provide a comprehensive assessment of its selective cytotoxicity towards cancer cells. The central aim of anticancer drug discovery is to identify compounds that can effectively eradicate tumor cells while exhibiting minimal toxicity to normal, healthy cells. This selectivity is crucial for developing safer and more effective therapeutic agents.

This in-depth technical guide will delineate a series of experimental protocols to evaluate the selective anticancer activity of this compound. We will utilize the human breast adenocarcinoma cell line, MCF-7, as our cancer model and the non-tumorigenic human breast epithelial cell line, MCF-10A, as a representation of normal cells. For a benchmark comparison, the well-established chemotherapeutic drug, Doxorubicin, will be used as a positive control. The subsequent sections will detail the synthesis and characterization of the target compound, followed by rigorous in vitro assays to determine its cytotoxic and mechanistic profiles.

Synthesis and Characterization of this compound

A reliable synthetic route to this compound is essential for obtaining high-purity material for biological evaluation. A common and effective method involves a multi-step synthesis, which will be outlined here.

Synthesis Protocol:

  • Step 1: Synthesis of 2-amino-N'-(4-bromobenzoyl)benzohydrazide: A mixture of 2-aminobenzohydrazide and 4-bromobenzoyl chloride in a suitable solvent like pyridine is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation and filtration.

  • Step 2: Cyclization to form 2-(4-bromophenyl)-3-aminoquinazolin-4(3H)-one: The intermediate from Step 1 is heated under reflux in a solvent such as glacial acetic acid to induce cyclization. The product is then isolated by cooling and filtration.

  • Step 3: Thionation to yield this compound: The quinazolinone from Step 2 is treated with a thionating agent like Lawesson's reagent in a high-boiling solvent such as toluene or xylene and heated under reflux. The final product is purified by recrystallization or column chromatography.

Characterization:

The identity and purity of the synthesized this compound should be unequivocally confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the C=S (thione) group.

Experimental Protocols

Cell Culture

The human breast cancer cell line MCF-7 and the normal human breast epithelial cell line MCF-10A are selected for this study.

MCF-7 Cell Culture Protocol: [1][2][3][4][5]

  • Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human insulin, and 1% penicillin-streptomycin.[4]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1][4]

  • Passaging: When cells reach 80-90% confluency, they are passaged.[1] The old medium is removed, and the cell layer is rinsed with phosphate-buffered saline (PBS). Cells are detached using a solution of 0.25% Trypsin-EDTA.[3] The trypsin is neutralized with complete growth medium, and the cells are centrifuged, resuspended in fresh medium, and seeded into new culture vessels at a subcultivation ratio of 1:2 to 1:4.[4]

MCF-10A Cell Culture Protocol: [6][7][8][9][10]

  • Culture Medium: DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, and 10 µg/mL insulin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Passaging: MCF-10A cells are passaged when they reach confluence. The passaging procedure is similar to that for MCF-7 cells, but trypsinization may require a longer incubation time (15-25 minutes).[8]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Protocol:

  • Cell Seeding: Seed MCF-7 and MCF-10A cells into 96-well plates at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.[13]

  • Compound Treatment: Treat the cells with various concentrations of this compound and Doxorubicin (as a positive control) for 48-72 hours.[13]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][14]

  • Formazan Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) values. The Selectivity Index (SI) is calculated using the formula: SI = IC50 in normal cells (MCF-10A) / IC50 in cancer cells (MCF-7).[15][16][17][18] A higher SI value indicates greater selectivity for cancer cells.[15]

Apoptosis Assay using Flow Cytometry (Annexin V/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20]

Protocol: [19][20][21]

  • Cell Treatment: Seed cells and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[19]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[20]

Cell Cycle Analysis using Flow Cytometry (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[22][23][24][25]

Protocol: [22][23][25]

  • Cell Treatment and Harvesting: Treat cells with the compound at its IC50 concentration for 24 hours and then harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at 4°C for at least 30 minutes.[22][23]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a solution containing Propidium Iodide (PI) and RNase A.[22][23]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[22]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[23]

Western Blotting for Protein Expression

Western blotting is used to detect the expression levels of specific proteins involved in apoptosis, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, as well as executioner caspases like Caspase-3.[26][27][28][29][30]

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard method like the Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, Caspase-3, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Data Presentation and Comparison

The quantitative data from the experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity of this compound and Doxorubicin

CompoundCell LineIC50 (µM)Selectivity Index (SI)
This compoundMCF-7ValueValue
MCF-10AValue
DoxorubicinMCF-7ValueValue
MCF-10AValue

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
ControlValueValueValue
Compound (IC50)ValueValueValue

Table 3: Apoptosis Induction by this compound in MCF-7 Cells

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
ControlValueValueValue
Compound (IC50)ValueValueValue

Visualizations

Diagrams created using Graphviz can effectively illustrate the experimental workflows and biological pathways.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_cell_culture Cell Culture cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound characterization NMR, MS, IR synthesis->characterization mc_f7 MCF-7 (Cancer) mc_f10a MCF-10A (Normal) mtt MTT Assay (Cytotoxicity & Selectivity) mc_f7->mtt apoptosis Annexin V/PI Assay (Apoptosis) mc_f7->apoptosis cell_cycle PI Staining (Cell Cycle) mc_f7->cell_cycle western_blot Western Blot (Protein Expression) mc_f7->western_blot mc_f10a->mtt ic50_si IC50 & Selectivity Index mtt->ic50_si mechanism Mechanism of Action apoptosis->mechanism cell_cycle->mechanism western_blot->mechanism comparison Comparison with Doxorubicin ic50_si->comparison mechanism->comparison Apoptosis_Pathway compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation bax Bax (Pro-apoptotic) compound->bax Upregulation mitochondria Mitochondria bcl2->mitochondria Inhibits bax->mitochondria Promotes cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction by the test compound.

Discussion and Interpretation

The results obtained from the various assays will provide a comprehensive profile of the anticancer activity and selectivity of this compound.

  • Selectivity: The primary indicator of selectivity is the Selectivity Index (SI) derived from the MTT assay. An SI value greater than 1 suggests that the compound is more toxic to cancer cells than to normal cells. [17][18]Compounds with an SI value greater than 3 are generally considered to have high selectivity. [15]A comparison of the SI of the test compound with that of Doxorubicin will reveal its relative selectivity.

  • Mechanism of Action: The flow cytometry and western blotting results will elucidate the mechanism by which the compound induces cell death. An increase in the sub-G1 population and the percentage of Annexin V-positive cells would indicate the induction of apoptosis. Changes in the expression of Bcl-2 family proteins (a decrease in Bcl-2 and an increase in Bax) and the activation of Caspase-3 would further confirm the involvement of the intrinsic apoptotic pathway. [26][27][29][30]Arrest of the cell cycle at a specific phase would suggest interference with cell cycle progression machinery.

Conclusion

This guide provides a structured and detailed framework for assessing the selectivity of this compound for cancer cells. By following the outlined experimental protocols and data analysis procedures, researchers can obtain robust and reproducible data to evaluate the therapeutic potential of this compound. The ultimate goal is to identify novel anticancer agents with high efficacy and a favorable safety profile, and the systematic approach described herein is a critical step in that direction.

References

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A Head-to-Head Comparison: Evaluating a Novel Quinazolinone-Based EGFR Inhibitor Against Erlotinib in Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide for Preclinical Cancer Researchers

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities.[1][2][3] In oncology, this structural motif has given rise to several targeted therapies, most notably inhibitors of the epidermal growth factor receptor (EGFR), a key driver in various malignancies including Non-Small Cell Lung Cancer (NSCLC).[4][5][6] Erlotinib, a well-established quinazoline-based EGFR tyrosine kinase inhibitor (TKI), has been a standard of care, particularly for NSCLC patients harboring activating EGFR mutations.[4][5][7] However, the quest for agents with improved potency, selectivity, and the ability to overcome resistance mechanisms is perpetual.

This guide provides a comprehensive framework for benchmarking a novel, rationally designed quinazolinone derivative, designated here as QND-001 , against the established drug, Erlotinib. We will delve into the scientific rationale behind the experimental design, provide detailed protocols for key assays, and present a clear structure for data analysis and interpretation.

Part 1: The Scientific Rationale for Benchmarking

Our novel compound, QND-001, was designed based on a quinazolinone core, incorporating structural modifications intended to enhance its binding affinity to the ATP-binding pocket of the EGFR tyrosine kinase domain. The primary hypothesis is that these modifications will translate to superior antiproliferative activity and a more favorable selectivity profile compared to Erlotinib.

The Comparator: Erlotinib

Erlotinib functions by reversibly inhibiting the EGFR tyrosine kinase, thereby blocking the downstream signaling cascades—such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways—that promote cellular proliferation, angiogenesis, and metastasis while inhibiting apoptosis.[4][8] It is particularly effective in NSCLC tumors with specific EGFR mutations, such as exon 19 deletions or the L858R substitution in exon 21.[7][9]

The Target Cancer Model: Non-Small Cell Lung Cancer (NSCLC)

NSCLC is a logical choice for this comparative study due to the well-defined role of EGFR in its pathogenesis.[4][10] We will utilize the A549 human lung adenocarcinoma cell line, a widely characterized model in NSCLC research.[11][12][13][14] While traditionally considered EGFR wild-type, it serves as a robust initial model for assessing general cytotoxicity and can be used in xenograft studies. For mutation-specific analysis, cell lines harboring activating EGFR mutations would be a necessary subsequent step.

Part 2: Experimental Workflow & Protocols

A rigorous head-to-head comparison requires a multi-faceted approach, moving from in vitro cytotoxicity assessment to in vivo efficacy studies.

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vitro Analysis cluster_1 Phase 2: In Vivo Validation A Cell Culture (A549 NSCLC Line) B MTT Cytotoxicity Assay (Determine IC50) A->B C Apoptosis Assay (Flow Cytometry) B->C Based on IC50 values D Cell Cycle Analysis (Propidium Iodide Staining) B->D Based on IC50 values E A549 Xenograft Model (Immunocompromised Mice) B->E Promising in vitro results trigger in vivo studies F Treatment Administration (QND-001 vs. Erlotinib vs. Vehicle) E->F G Tumor Volume Monitoring F->G H Endpoint Analysis (Tumor Weight, Histology) G->H

Caption: High-level workflow for benchmarking QND-001 against Erlotinib.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15][16]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture A549 cells in complete medium (e.g., DMEM with 10% FBS).

    • Trypsinize and resuspend cells to a concentration of 2 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of QND-001 and Erlotinib in culture medium. A typical concentration range would be from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[16][18]

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[16]

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[18]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[18]

Protocol 2: In Vivo Efficacy (A549 Xenograft Model)

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer agents.[13][19][20]

Step-by-Step Methodology:

  • Animal Model:

    • Use immunodeficient mice (e.g., BALB/c nude or SCID mice).

    • Allow mice to acclimatize for at least one week before the study begins.

  • Cell Implantation:

    • Harvest A549 cells during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to support tumor formation.

    • Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.[13]

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Erlotinib, QND-001).

  • Treatment Administration:

    • Administer the compounds as per the predetermined dosing schedule (e.g., daily oral gavage). Doses will be determined from prior maximum tolerated dose (MTD) studies.

    • Monitor animal weight and general health throughout the study.

  • Tumor Measurement and Endpoint:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

    • The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration.

    • At the endpoint, humanely euthanize the mice, excise the tumors, and measure their final weight. Tumors can then be processed for further histological or molecular analysis.

Part 3: Data Presentation and Interpretation

Objective comparison requires clear and concise data presentation.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's potency.

CompoundCell LineIncubation Time (h)IC50 (µM) ± SD
QND-001 A54972[Insert Data]
Erlotinib A54972[Insert Data]
Cisplatin *A54972[Insert Data]
Cisplatin is a standard chemotherapy drug for NSCLC and can serve as a positive control.[21][22][23][24]
Table 2: Comparative In Vivo Antitumor Efficacy

Tumor Growth Inhibition (TGI) is a key endpoint for in vivo studies.

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle Control -[Insert Data]-[Insert Data]
Erlotinib [Dose][Insert Data][Calculate][Insert Data]
QND-001 [Dose][Insert Data][Calculate][Insert Data]

TGI (%) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

Part 4: Mechanistic Insights and Comparative Analysis

While cytotoxicity and tumor inhibition are crucial, understanding the underlying mechanism provides a more profound comparison. Erlotinib's primary mechanism is the inhibition of EGFR signaling.[7][9]

EGFR Signaling Pathway Inhibition

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation QND QND-001 QND->P Inhibits Erlotinib Erlotinib Erlotinib->P Inhibits RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis Inhibition AKT->Apoptosis Inhibits

Caption: Inhibition of the EGFR signaling cascade by QND-001 and Erlotinib.

Cell cycle analysis and apoptosis assays would further elucidate whether QND-001 induces cell cycle arrest (e.g., at G0/G1, similar to Erlotinib) and promotes apoptosis more effectively than the benchmark drug.[4] A superior compound would ideally show a lower IC50, greater tumor growth inhibition, and a stronger induction of apoptosis at equivalent concentrations.

Conclusion and Future Directions

This guide outlines a robust, multi-stage process for benchmarking a novel quinazolinone derivative, QND-001, against the established anticancer drug Erlotinib. By adhering to these detailed protocols and analytical frameworks, researchers can generate high-quality, comparative data essential for preclinical drug development.

Positive results from this head-to-head comparison—specifically, superior potency and efficacy—would warrant further investigation. Subsequent studies should include:

  • Testing against a panel of NSCLC cell lines with different EGFR mutation statuses (e.g., exon 19 deletion, L858R, and T790M resistance mutation).

  • Kinase selectivity profiling to assess off-target effects.

  • Pharmacokinetic and toxicology studies.

Through this systematic and evidence-based approach, the true potential of new quinazolinone derivatives can be rigorously evaluated, paving the way for the next generation of targeted cancer therapies.

References

  • Deng, Z., Li, J., Zhu, P., Wang, J., Kong, Y., Hu, Y., Cai, J., & Dong, C. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210.
  • Drugs.com. (2024). Erlotinib Mechanism of Action. [Link]

  • MDPI. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • American Cancer Society. (2024). Chemotherapy for Non-small Cell Lung Cancer. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • National Center for Biotechnology Information. (n.d.). Role of Erlotinib in the Treatment of Non-Small Cell Lung Cancer: Clinical Outcomes in Wild-Type Epidermal Growth Factor Receptor Patients. [Link]

  • SciSpace. (n.d.). Erlotinib NSCLC Mechanism. [Link]

  • Macmillan Cancer Support. (n.d.). Chemotherapy for lung cancer. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]

  • Schettino, C., Bareschino, M. A., Ricci, V., & Ciardiello, F. (2008). Erlotinib: an EGF receptor tyrosine kinase inhibitor in non-small-cell lung cancer treatment. Expert Review of Respiratory Medicine, 2(2), 167-178. [Link]

  • YouTube. (2025). Pharmacology of Erlotinib Erlocip-150, Erlonib; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • Deng, Z., Li, J., Zhu, P., Wang, J., Kong, Y., Hu, Y., Cai, J., & Dong, C. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210. [Link]

  • STAR Protocols. (n.d.). In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. [Link]

  • Taylor & Francis Online. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. [Link]

  • MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Taylor & Francis Online. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. [Link]

  • ResearchGate. (2025). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. [Link]

  • Canadian Cancer Society. (n.d.). Treatments for stage 4 non–small cell lung cancer. [Link]

  • Cancer Research UK. (n.d.). Chemotherapy for lung cancer. [Link]

  • National Center for Biotechnology Information. (n.d.). Current treatments for non-small cell lung cancer. [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

  • Altogen Labs. (n.d.). A549 Xenograft Model. [Link]

  • Melior Discovery. (n.d.). The A549 Xenograft Model for Lung Cancer. [Link]

  • Altogen Labs. (n.d.). A549 Xenograft Model. [Link]

  • National Center for Biotechnology Information. (n.d.). A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro. [Link]

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Safety Operating Guide

Proper Disposal of 2-(4-bromophenyl)quinazoline-4(3H)-thione: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-(4-bromophenyl)quinazoline-4(3H)-thione. As a brominated heterocyclic compound, its disposal requires careful consideration of its potential chemical reactivity, toxicity, and environmental impact. This document is intended for researchers, scientists, and laboratory professionals engaged in drug development and chemical synthesis.

Hazard Assessment and Chemical Profile

  • Quinazolinone/Thione Core: The quinazolinone scaffold is a common motif in pharmacologically active compounds.[1][2] Analogs such as Quinazolin-4(1H)-one are classified as harmful if swallowed (Acute toxicity - Category 4, Oral) and may cause skin and eye irritation.[3][4][5] The presence of the thione group (C=S) suggests potential for thermal decomposition to yield toxic sulfur oxides.

  • Organobromine Substituent: The 4-bromophenyl group places this compound in the organobromine category. Brominated aromatic compounds can be toxic and environmentally persistent.[6] During combustion, they can form hazardous byproducts like hydrogen bromide (HBr).[7] Furthermore, many brominated compounds are noted as skin and eye irritants and may cause respiratory irritation.[8][9]

Based on this analysis, this compound should be handled as a hazardous substance with potential for oral toxicity, skin/eye irritation, and the generation of toxic fumes upon decomposition. Therefore, it must be disposed of as regulated hazardous chemical waste.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound in any form—solid, in solution, or as waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shieldsProtects against splashes and airborne dust particles.[10][11]
Hand Protection Chemical-resistant nitrile or neoprene glovesProvides a barrier against direct skin contact.[11][12] Gloves should be inspected before use and changed immediately if contaminated.[13]
Body Protection A standard laboratory coat, fully buttonedProtects skin and personal clothing from contamination.[10][11]
Respiratory Use in a certified chemical fume hoodEssential for preventing inhalation of dust or aerosols, especially when handling the solid compound.[11][14]

Spill Management Protocol

Accidental spills must be managed promptly and safely. The response procedure varies based on the scale of the spill.

Small Spill (Solid):

  • Restrict Access: Cordon off the affected area to prevent cross-contamination.

  • Ventilation: Ensure the chemical fume hood is operational.[13]

  • Containment: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

  • Collection: Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Large Spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and the laboratory supervisor.

  • Ventilate: If safe to do so, ensure laboratory ventilation is running.

  • Secure: Prevent entry into the contaminated area. Professional EHS personnel should manage the cleanup.

Step-by-Step Disposal Workflow

The disposal of this compound must follow federal and institutional regulations for hazardous waste.[15][16] The primary route of disposal is through a licensed hazardous waste management company.[15]

Step 1: Waste Identification and Segregation

  • Identify: All waste streams containing this compound must be classified as "Hazardous Chemical Waste."[17] This includes pure compound, reaction mixtures, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and cleaning materials from decontamination.

  • Segregate: This waste must be segregated from non-hazardous waste. Crucially, halogenated organic waste should be collected in its own designated container.[14] Do not mix with non-halogenated organic solvents or other incompatible waste streams.

Step 2: Containerization

  • Primary Container: Collect solid waste in a clearly labeled, sealable, and chemically compatible container (e.g., a wide-mouth HDPE jar).

  • Solvent Waste: Collect solutions or solvent rinsates in a designated "Halogenated Organic Waste" container. Ensure the container is made of a compatible material (e.g., glass or HDPE) and has a tight-fitting screw cap.[17]

  • Labeling: All waste containers must be accurately labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all other components and their approximate concentrations (e.g., solvents).

    • The relevant hazard pictograms (e.g., Harmful, Irritant).

Step 3: Storage and Accumulation

  • Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[18] This area should be under the control of laboratory personnel.

  • Conditions: Keep containers tightly sealed except when adding waste.[18] Store in a secondary containment bin to prevent spills.

Step 4: Final Disposal

  • Pickup Request: Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.

  • Manifesting: EHS will coordinate with a licensed hazardous waste disposal company. A hazardous waste manifest will be used to track the waste from the point of generation to its final treatment facility, ensuring regulatory compliance.[17][19] The typical disposal method for this type of compound is high-temperature incineration at a permitted facility.

Below is a diagram illustrating the decision-making process for proper waste handling.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Containerization cluster_3 Storage & Disposal start This compound Waste Generated assess_hazards Assess Hazards: - Organobromine - Heterocyclic Thione - Potential Toxicity/Irritation start->assess_hazards is_hazardous Is the waste hazardous? assess_hazards->is_hazardous segregate Segregate into 'Halogenated Organic Waste' is_hazardous->segregate Yes label_container Use a compatible, sealed container. Label clearly: - 'Hazardous Waste' - Full Chemical Name & Contents - Hazard Pictograms segregate->label_container store_saa Store in designated Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request Pickup from Environmental Health & Safety (EHS) store_saa->request_pickup end Document and Manifest for Final Disposal (Incineration) request_pickup->end

Sources

A Comprehensive Guide to the Safe Handling of 2-(4-bromophenyl)quinazoline-4(3H)-thione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 2-(4-bromophenyl)quinazoline-4(3H)-thione. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on established best practices for handling potentially hazardous chemicals and data from structurally analogous brominated quinazoline derivatives. Quinazoline derivatives are known for a wide range of biological activities, and as such, all novel compounds within this class should be handled with care, assuming potential toxicity.[1][2][3][4][5]

Hazard Assessment and Triage

Due to the lack of specific toxicological data for this compound, a cautious approach is mandatory. Based on the known hazards of similar bromophenyl quinazolinone compounds, it is prudent to assume that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[6][7][8] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Assumed Hazard Profile:

Hazard ClassAnticipated Effect
Acute Toxicity (Oral) Unknown, assume moderate toxicity.
Skin Corrosion/Irritation Likely to be a skin irritant.
Serious Eye Damage/Irritation Likely to cause serious eye irritation.
Respiratory Sensitization Possible respiratory irritant.
Germ Cell Mutagenicity Unknown.
Carcinogenicity No data available.
Reproductive Toxicity Unknown.
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure.[9][10] The following PPE is mandatory when handling this compound in solid (powder) or solution form.

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement.[11] For procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a full-face shield should be worn in addition to goggles.[11]

  • Skin Protection :

    • Gloves : Double-gloving with nitrile gloves is recommended.[12] Nitrile provides good resistance to a broad range of chemicals. Gloves should be inspected for any signs of degradation or perforation before use and changed immediately if contamination is suspected.[13][14] Always remove the outer pair of gloves before touching common surfaces like doorknobs or instrument panels.[14]

    • Lab Coat : A buttoned, knee-length lab coat is required to protect street clothing and skin from potential spills.

  • Respiratory Protection : All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to prevent inhalation.[12] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter would be necessary, though this is a less preferable control measure.

  • Footwear : Closed-toe shoes are mandatory in the laboratory to protect against spills.[12][15]

Operational Protocols

Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.

3.1. Preparation and Weighing (Solid Compound)

  • Work Area Preparation : Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Cover the work surface with absorbent, disposable bench paper.

  • Donning PPE : Before handling the compound, don the required PPE in the following order: lab coat, inner gloves, outer gloves, and eye/face protection.

  • Weighing :

    • Perform all weighing operations within the fume hood.

    • Use a tared weigh boat or paper.

    • Handle the container with care to avoid generating dust.

    • Close the primary container immediately after dispensing the desired amount.

  • Dissolution :

    • If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

3.2. Post-Handling Procedures

  • Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the bench paper in the designated solid waste container.

  • Doffing PPE : Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of, followed by the face shield/goggles, lab coat, and finally the inner gloves.

  • Personal Hygiene : Wash hands thoroughly with soap and water after removing all PPE and before leaving the laboratory.[11][13]

Spill Management and Disposal Plan

4.1. Spill Response

In the event of a spill, prompt and correct action is critical to mitigate any potential hazards.

  • Small Spills (in a fume hood) :

    • Alert nearby personnel.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[15]

    • Carefully scoop the absorbed material into a labeled hazardous waste container.[10]

    • Decontaminate the area with a suitable solvent and wipe clean.[9]

  • Large Spills (or spills outside a fume hood) :

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the doors to the laboratory to contain any airborne dust.

    • Contact your institution's Environmental Health and Safety (EHS) department for guidance on cleanup.

4.2. Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.

  • Solid Waste : Collect all solid waste, including contaminated gloves, weigh paper, and absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing the compound in a labeled, sealed container for halogenated organic waste.

  • Disposal Pathway : Follow your institution's specific procedures for the disposal of brominated organic compounds. This may involve incineration at a licensed facility.[16] Do not dispose of this chemical down the drain.

Workflow Visualization

The following diagram illustrates the key decision points and workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Prepare Work Area (Fume Hood) Don_PPE Don Full PPE Prep->Don_PPE Weigh Weigh Solid Compound Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Decon Decontaminate Work Area Dissolve->Decon Dispose Dispose of Waste Decon->Dispose Doff_PPE Doff PPE Dispose->Doff_PPE Wash Wash Hands Doff_PPE->Wash

Caption: Workflow for handling this compound.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Environmental Health & Safety Services. Personal Protective Equipment. [Link]

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]

  • Stony Brook University Environmental Health and Safety. Lab Safety Guide. [Link]

  • ABX advanced biochemical compounds. (2012, March 13). Material Safety Data Sheet. [Link]

  • U.S. Consumer Product Safety Commission. (n.d.). School Chemistry Laboratory Safety Guide. [Link]

  • Srinivasan, T., Suhitha, S., Priya, M. G. R., Girija, K., Chandran, N. R., & Velmurugan, D. (2011). 3-(4-Bromophenyl)quinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2820. [Link]

  • Al-Sanea, M. M., Hafez, H. M., Mohamed, A. A., El-Shafey, H. W., Elgazar, A. A., Tawfik, S. S., Ewes, W. A., Hussein, S., Alsahli, T. G., & Hamdi, A. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 5109–5127. [Link]

  • DrugFuture.com. RTECS NUMBER-VA3691500-Chemical Toxicity Database. [Link]

  • Asadi, M., Zarei, M., & Saboury, A. A. (2017). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 12(5), 366–374. [Link]

  • Wang, Y., Zhang, Y., & Liu, X. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(13), 3042. [Link]

  • Kim, D. H., Lee, S. E., Kim, J. H., Kim, J. H., Lee, J. Y., Kim, S. Y., & Park, J. H. (2023). Novel Quinazoline Derivative Induces Differentiation of Keratinocytes and Enhances Skin Barrier Functions against Th2 Cytokine-Mediated Signaling. International Journal of Molecular Sciences, 24(16), 12903. [Link]

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.